Cyclohexanepentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2038. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyclohexylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUHUYBRWUUAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208296 | |
| Record name | Cyclohexanepentanoic acid | |
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Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-88-9 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanepentanoic acid | |
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| Record name | Cyclohexanevaleric acid | |
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| Record name | Cyclohexanepentanoic acid | |
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| Record name | Cyclohexanepentanoic acid | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Cyclohexylpentanoic Acid from Cyclohexane
Executive Summary
This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for producing 5-cyclohexylpentanoic acid, starting from the fundamental hydrocarbon, cyclohexane. Given the inherent chemical inertness of cyclohexane, a direct, single-step conversion is not feasible. Therefore, this document details a well-established, two-stage synthetic strategy: 1) an initial Friedel-Crafts-type acylation of cyclohexane with glutaric anhydride to construct the carbon skeleton and yield the keto-acid intermediate, 5-cyclohexyl-5-oxopentanoic acid, and 2) a subsequent deoxygenation of the keto group to furnish the final product. We will critically examine two primary methods for the reduction step—the Clemmensen and Wolff-Kishner reductions—providing detailed protocols and a comparative analysis to guide researchers in selecting the optimal method based on substrate compatibility and laboratory conditions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.
Introduction: The Synthetic Challenge and Strategic Approach
Long-chain aliphatic carboxylic acids bearing cycloalkyl moieties are important structural motifs in medicinal chemistry and materials science. 5-Cyclohexylpentanoic acid, with its combination of a flexible pentanoic acid chain and a bulky, lipophilic cyclohexyl group, represents a valuable building block. However, its synthesis presents a classic challenge in organic chemistry: the selective functionalization of a saturated hydrocarbon. Cyclohexane, lacking π-electrons or inherent functional groups, is notoriously unreactive.[1]
Direct C-H activation strategies are an area of active research but often lack the scalability and substrate scope required for routine synthesis.[2] A more classical and reliable approach involves a two-part strategy that first builds the required carbon framework and then refines the functionality. Our chosen pathway is designed for its logical consistency and reliance on well-understood, high-yielding reactions:
-
Carbon-Carbon Bond Formation: Acylation of cyclohexane with a five-carbon electrophile to create 5-cyclohexyl-5-oxopentanoic acid.[3]
-
Functional Group Interconversion: Reduction of the ketone in the intermediate to a methylene group, yielding the target 5-cyclohexylpentanoic acid.[4][5]
This document will dissect each stage, focusing on the mechanistic rationale behind procedural choices, ensuring a thorough understanding for reproducible and optimized synthesis.
Overall Synthetic Pathway
The transformation from cyclohexane to 5-cyclohexylpentanoic acid is efficiently achieved in two principal steps, as illustrated below.
Caption: Laboratory workflow for the Clemmensen reduction.
Protocol:
-
Prepare Zinc Amalgam: Wash zinc granules with 5% HCl to activate the surface. In a fume hood, briefly swirl the activated zinc with a 2% aqueous solution of mercury(II) chloride (HgCl₂). Decant the solution and wash the resulting amalgam with water. Caution: Mercury compounds are highly toxic.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl, water, and toluene (as a co-solvent to aid solubility).
-
Addition of Substrate: Add the 5-cyclohexyl-5-oxopentanoic acid to the flask.
-
Reflux: Heat the mixture to a vigorous reflux with stirring for 4-8 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.
-
Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic (toluene) layer. Extract the aqueous layer with two additional portions of toluene.
-
Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 5-cyclohexylpentanoic acid.
Method B: Wolff-Kishner Reduction
The Wolff-Kishner reduction is the complementary method to the Clemmensen, performing the same ketone-to-alkane transformation but under strongly basic conditions. [6][7]This makes it ideal for substrates that are sensitive to strong acid.
Mechanism: The reaction proceeds in two stages. First, the ketone reacts with hydrazine (N₂H₄) to form a hydrazone intermediate. Then, in the presence of a strong base (like KOH) and high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂)—a thermodynamically powerful driving force—generates a carbanion, which is then protonated by the solvent to give the final alkane product. [7][8]The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows both steps to be conveniently performed in a single pot. [6]
Caption: Laboratory workflow for the Wolff-Kishner reduction.
Protocol:
-
Reaction Setup: In a flask equipped with a distillation head and a high-temperature thermometer, combine 5-cyclohexyl-5-oxopentanoic acid, diethylene glycol, hydrazine hydrate (excess), and potassium hydroxide (KOH) pellets.
-
Hydrazone Formation: Heat the mixture to approximately 130-140 °C for 1-2 hours. Water and excess hydrazine will begin to distill off.
-
Decomposition: Once the initial distillation ceases, allow the temperature to rise to 190-200 °C. Maintain this temperature until the evolution of nitrogen gas stops (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and carefully acidify with dilute HCl to protonate the carboxylate salt.
-
Extraction and Isolation: Extract the product from the aqueous mixture using diethyl ether or a similar solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Comparative Analysis of Reduction Methods
The selection of the reduction method is a critical decision based on the chemical properties of the substrate.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Strongly Acidic (Conc. HCl) [9] | Strongly Basic (KOH/NaOH) [6] |
| Reagents | Zinc Amalgam (Zn(Hg)) [10] | Hydrazine (N₂H₄), Base [7] |
| Temperature | Reflux (~100 °C) | High Temperature (180-200 °C) [6] |
| Advantages | Good for acid-stable compounds; uses common lab reagents. | Excellent for base-stable, acid-sensitive compounds. [6] |
| Disadvantages | Incompatible with acid-sensitive groups (e.g., some esters, acetals); uses toxic mercury. [9] | Incompatible with base-sensitive groups (e.g., esters, halides); sterically hindered ketones react slowly. [6] |
| Choice for this Synthesis | Both are suitable as the substrate contains only a stable ketone and a carboxylic acid. The Clemmensen may be slightly more convenient if mercury handling protocols are in place. |
Conclusion
The synthesis of 5-cyclohexylpentanoic acid from cyclohexane is a prime example of strategic, multi-step organic synthesis. By overcoming the low reactivity of the starting alkane with a robust Friedel-Crafts-type acylation, the core molecular structure is efficiently assembled. The subsequent deoxygenation of the keto-acid intermediate can be reliably achieved using either the acid-mediated Clemmensen reduction or the base-mediated Wolff-Kishner reduction. The choice between these classic methods provides operational flexibility, allowing the synthesis to be adapted based on available equipment and safety protocols. This guide provides the fundamental chemical principles and detailed, actionable protocols necessary for researchers to successfully execute this synthesis.
References
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Wikipedia contributors. (2024). Carbonyl reduction. Wikipedia, The Free Encyclopedia. [Link]
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Sharma, S. K., & Parmar, A. (2021). Unique reactivity modes of cyclohexane carboxylic acids: scope of aliphatic carboxylic acids. ResearchGate. [Link]
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López-Linares, F., et al. (2022). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. MDPI. [Link]
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Vedantu. (n.d.). Organic Chemistry – Specific Name Reactions. [Link]
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Wikipedia contributors. (2024). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]
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YouTube. (2022). Synthesis cyclohexane carboxylic acid from cyclohexane. [Link]
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Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]
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Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]
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Garg, N. K., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC - NIH. [Link]
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Annamalai University. (n.d.). CLEMMENSEN REDUCTION. [Link]
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BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
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PubChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
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Wikipedia contributors. (2024). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). (A) Four‐step synthesis of cyclohexene carboxylic acids from galactose.... [Link]
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YouTube. (2018). 19.6c Mechanism for the Wolff Kishner Reduction. [Link]
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Juniper Publishers. (2024). The Clemmensen Reduction. [Link]
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A Comprehensive Technical Guide to the Natural Occurrence of Cycloalkane Carboxylic Acids: From Biosynthesis to Biological Significance
Abstract
Cycloalkane carboxylic acids (CCAs) represent a structurally diverse class of naturally occurring molecules characterized by a saturated or partially unsaturated carbocyclic ring appended to a carboxylic acid moiety. This guide provides an in-depth technical overview of the natural occurrence of these compounds, targeting researchers, scientists, and professionals in drug development. We traverse the landscape of CCAs, from their origins in microbial, plant, and animal sources to the intricate biosynthetic pathways that govern their formation. Key classes, including the petrogenically-derived naphthenic acids, the phytogenic cyclopentenyl fatty acids like chaulmoogric acid, and the physiologically critical prostaglandins in animals, are discussed in detail. The guide elucidates the profound biological activities and pharmacological relevance of these molecules, spanning from inflammatory mediation and antimicrobial action to their environmental impact. Furthermore, we present established methodologies for their extraction, isolation, and characterization, providing both theoretical grounding and practical protocols. This document is designed to serve as a foundational resource, bridging fundamental biochemistry with applied science and highlighting the continued importance of CCAs in both natural systems and therapeutic innovation.
Introduction to Cycloalkane Carboxylic Acids (CCAs)
Cyclic structures are a ubiquitous and vital motif in the architecture of biologically active molecules.[1][2][3] When combined with a carboxylic acid functional group, this scaffold gives rise to the diverse family of cycloalkane carboxylic acids (CCAs).
1.1 Defining the Chemical Class: Structure and Nomenclature
At its core, a CCA consists of a ring of carbon atoms (a cycloalkane) to which a carboxyl group (-COOH) is attached, either directly or via an aliphatic side chain. The ring size can vary, with cyclopentane and cyclohexane rings being particularly common in nature.[4][5] The general chemical formula for many simple CCAs is CnH2n+ZO2, where 'n' represents the number of carbon atoms and 'Z' is a negative integer indicating the degree of hydrogen deficiency due to ring formation.[4][6] This family includes well-known compounds such as prostaglandins, which feature a 20-carbon skeleton with a central five-membered ring, and chrysanthemic acid, which contains a cyclopropane ring.[7][8][9]
1.2 Significance in Biology and Pharmacognosy
The natural occurrence of CCAs is widespread across the plant and animal kingdoms, where they fulfill critical biochemical roles.[10] Prostaglandins, for instance, are powerful, locally-acting signaling molecules in animals that regulate a vast array of physiological processes, including inflammation, blood clotting, and uterine contractions.[8][11][12] In the plant world, compounds like chaulmoogric acid have a long history in traditional medicine for treating diseases like leprosy, while jasmonates (which include tuberonic acid) act as key plant development hormones.[13][14][15] From a drug development perspective, the rigid, defined shape conferred by the cycloalkane ring is a desirable feature, as it can reduce the number of rotatable bonds and enhance binding specificity, bioavailability, and overall efficacy of therapeutic agents.[1][2][3]
Major Classes and Natural Sources of CCAs
The distribution of CCAs in nature is vast, with distinct classes originating from microbial, plant, and animal sources. Each class possesses unique structural features and biological contexts.
2.1 Microbial Origins
Microorganisms are prolific producers and metabolizers of CCAs. Their activities contribute to both the formation and degradation of these compounds in the environment.
-
Naphthenic Acids (NAs): These are a complex mixture of alkyl-substituted cycloaliphatic carboxylic acids, predominantly containing cyclopentane and cyclohexane rings.[4][5] NAs are famously associated with petroleum deposits, where they are formed as a result of the aerobic microbial biodegradation of hydrocarbons.[4][5][16] They are considered a major factor in the acidity and viscosity of heavy crude oils and are notable for their toxicity to aquatic life, posing a significant challenge in the remediation of oil sands tailings waters.[4][5][6]
-
Cyclohexane Carboxylic Acid (CHCA): CHCA serves as a metabolic intermediate in the microbial degradation of various cyclic compounds.[17] Bacteria such as Acidovorax sp. and Chelatococcus sp. have been isolated that can utilize cyclohexane as their sole carbon source, metabolizing it through a pathway involving CHCA.[18] Both aerobic and anaerobic degradation pathways for CHCA have been documented in various microorganisms.[17][19]
-
ω-Cyclopentane Fatty Acids: Certain bacteria can synthesize novel fatty acids when provided with specific primers. For example, Bacillus subtilis can utilize cyclopentane carboxylic acid to produce ω-cyclopentane undecanoic and tridecanoic acids, which have demonstrated antibacterial activity.[20]
2.2 Plant-Derived CCAs
Plants synthesize a variety of CCAs, many of which possess potent biological activities that have been exploited in traditional and modern medicine.
-
Chaulmoogric and Hydnocarpic Acids: These are cyclopentenyl fatty acids, characterized by a cyclopentene ring at the terminus of a long aliphatic chain.[14] They are the primary active constituents of chaulmoogra oil, which is obtained from the seeds of plants in the Flacourtiaceae family, such as Hydnocarpus wightiana.[13][14][21][22] Historically, this oil was a principal treatment for leprosy due to the potent antimycobacterial properties of these unique fatty acids.[15]
-
Chrysanthemic Acid: This compound, which features a cyclopropane ring, is found as esters in the flowers of the chrysanthemum plant.[9] These esters, known as pyrethrins, are potent natural insecticides.
-
Jasmonates: This family of plant hormones, which includes tuberonic acid, contains a cyclopentyl or cyclopentenyl moiety. They play crucial roles in regulating plant development, including tuber formation in potatoes, and response to stress.[15]
2.3 Animal-Derived CCAs
In animals, the most prominent class of CCAs are the eicosanoids, which are derived from 20-carbon fatty acids and function as critical signaling molecules.
-
Prostaglandins (PGs) and Thromboxanes: PGs are a group of physiologically active lipid compounds derived enzymatically from arachidonic acid.[11] They are found in almost every tissue in humans and other animals and are synthesized by nearly all nucleated cells.[8][11] Structurally, they consist of a 20-carbon skeleton that incorporates a five-membered cyclopentane ring.[7][8][12] PGs are powerful, locally-acting vasodilators and mediators of inflammation, pain, and fever.[7][11][12] Thromboxanes, which are structurally related, are potent vasoconstrictors and promoters of platelet aggregation.[11]
| Class of CCA | Core Ring Structure | Primary Natural Source | Key Examples | Biological/Industrial Significance |
| Naphthenic Acids | Cyclopentane, Cyclohexane | Petroleum Deposits (Microbial Biodegradation) | Complex mixture | Industrial surfactants, corrosion agents, environmental contaminants.[6][16] |
| Cyclopentenyl Fatty Acids | Cyclopentene | Plants (e.g., Hydnocarpus species) | Chaulmoogric Acid, Hydnocarpic Acid | Antimycobacterial (historical leprosy treatment).[13][15][22] |
| Prostaglandins | Cyclopentane | Animals (from Arachidonic Acid) | PGE2, PGF2α, PGI2 | Inflammation, pain signaling, vasodilation, uterine contraction.[7][8][11] |
| Chrysanthemic Acid | Cyclopropane | Plants (Chrysanthemum species) | Chrysanthemic Acid Esters (Pyrethrins) | Natural insecticides.[9] |
| Jasmonates | Cyclopentane | Plants | Tuberonic Acid | Plant hormones regulating growth and stress responses.[15] |
Biosynthetic Pathways
The synthesis of CCAs in nature follows highly specific and regulated enzymatic pathways. Understanding these pathways is crucial for both fundamental biological insight and potential biotechnological applications.
3.1 Biosynthesis of Prostaglandins from Arachidonic Acid (The Cyclooxygenase Pathway)
Prostaglandins are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, via the cyclooxygenase (COX) pathway.[11] This pathway is initiated by the enzyme prostaglandin H synthase, which has two isoforms, COX-1 and COX-2.[23] The enzyme first catalyzes the addition of two molecules of oxygen to arachidonic acid to form the unstable intermediate, prostaglandin G2 (PGG2). This is followed by a peroxidase reaction that converts PGG2 to prostaglandin H2 (PGH2). PGH2 is a critical branch point and is subsequently converted into various specific prostaglandins (like PGE2, PGF2α) and thromboxanes by different tissue-specific isomerase and synthase enzymes.[11][23]
Caption: The Cyclooxygenase (COX) pathway for prostaglandin biosynthesis.
3.2 Microbial Pathways for Cyclohexane Carboxylic Acid Metabolism
The microbial degradation of CHCA can proceed through different routes depending on the organism and the presence of oxygen.
-
Aerobic Pathway: In many aerobic bacteria, the pathway involves the aromatization of the cycloalkane ring. For instance, an Arthrobacter species degrades CHCA by first converting it to 4-ketocyclohexanecarboxylic acid, which is then aromatized to p-hydroxybenzoic acid.[19] This aromatic intermediate is then funneled into common aromatic degradation pathways.[19]
-
Anaerobic Pathway: In the absence of oxygen, a different strategy is employed. The anaerobic degradation of CHCA in Rhodopseudomonas palustris begins with its activation to cyclohexanoyl-CoA.[17] This is followed by dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA, which then enters the benzoyl-CoA degradation pathway.[17]
Caption: Aerobic microbial degradation pathway of CHCA via aromatization.
Biological Activities and Pharmacological Relevance
The unique structures of naturally occurring CCAs give rise to a wide spectrum of biological activities, making them subjects of intense interest in pharmacology and medicine.
4.1 Prostaglandins: Inflammation, Pain, and Homeostasis
Prostaglandins are arguably the most pharmacologically significant CCAs. They are key mediators of the inflammatory response, causing vasodilation, increased blood flow, and sensitization of pain receptors at sites of injury.[7][12] This is why nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen exert their effects by inhibiting the COX enzymes, thereby blocking prostaglandin synthesis.[12] Beyond inflammation, they regulate diverse functions such as gastric acid secretion, renal blood flow, and the induction of labor through uterine contractions.[7][8]
4.2 Chaulmoogric Acid: Antimycobacterial Activity
The cyclopentenyl fatty acids, chaulmoogric and hydnocarpic acid, are renowned for their activity against Mycobacterium leprae, the causative agent of leprosy.[13] While their precise mechanism is still under investigation, it is believed that these unusual fatty acids interfere with the bacterial cell membrane processes.[22] Their historical success spurred significant interest in the therapeutic potential of cyclic fatty acids for treating mycobacterial infections.
4.3 Naphthenic Acids: Ecotoxicity and Industrial Relevance
While not pharmacologically beneficial, the biological activity of naphthenic acids is of great environmental and industrial importance. NAs are acutely toxic to many aquatic organisms, and their presence in oil sands process-affected water (OSPW) prevents its direct release into the environment.[4][5] Their surfactant-like properties also contribute to the formation of stable emulsions in crude oil, which can cause significant problems during petroleum extraction and refining.[16]
4.4 Synthetic Analogs and Drug Development
The carbocyclic scaffold present in CCAs is a valuable template for medicinal chemists. The conformational rigidity provided by the ring system can lead to higher binding affinity and selectivity for biological targets.[1][2] Consequently, numerous synthetic molecules incorporating cycloalkane carboxylic acid motifs have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs) and aldo-keto reductases, with applications in cancer and hormone-dependent disease treatments.[1]
Methodologies for Isolation and Characterization
The journey from a biological source to a pure, characterized CCA involves a multi-step process combining extraction, chromatography, and spectroscopy.
5.1 Extraction from Natural Matrices
The initial step is to extract the target compounds from the source material (e.g., plant tissue, microbial culture). The choice of solvent is critical and is based on the polarity of the target CCAs.
Protocol 5.1.1: General Solvent Extraction from Plant Material
-
Material Preparation: Obtain fresh or dried plant material (e.g., seeds, leaves). Grind the material to a fine powder using a blender or mill to increase the surface area for extraction.
-
Solvent Selection: For moderately polar CCAs like chaulmoogric acid, a solvent system like methanol or an ethanol/water mixture is often effective.[22] For less polar compounds, hexane or ethyl acetate may be used.
-
Extraction: Macerate the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio, w/v) at room temperature with constant stirring for 24-48 hours. Alternatively, use a Soxhlet apparatus for more efficient extraction.
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator to yield the crude extract.
-
Acid-Base Partitioning (Optional): To enrich the acidic fraction, the crude extract can be dissolved in a nonpolar solvent (e.g., diethyl ether) and washed with an aqueous basic solution (e.g., 5% sodium bicarbonate). The CCAs will move into the aqueous layer as their carboxylate salts. The aqueous layer is then isolated and re-acidified (e.g., with 1M HCl) to pH ~2, and the protonated CCAs are back-extracted into an organic solvent. This step significantly purifies the acidic components.
5.2 Chromatographic Purification
The crude extract is a complex mixture requiring further separation. Liquid chromatography is the cornerstone of purification.
Workflow 5.2.1: A Typical Workflow from Crude Extract to Pure Compound
Caption: General workflow for the purification of a natural product.
5.3 Structural Elucidation Techniques
Once a compound is purified, its chemical structure must be determined.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula (High-Resolution MS) of the compound. Fragmentation patterns can give clues about the structure, such as the length of alkyl chains or the presence of the ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., C=O of the acid, carbons in the ring).
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms, piecing together the entire molecular skeleton and confirming the structure.
-
Conclusion and Future Perspectives
Naturally occurring cycloalkane carboxylic acids are a fundamentally important class of molecules, demonstrating remarkable structural diversity and profound biological impact. From their role as key physiological regulators in animals to their function as defense compounds in plants and their significance as environmental markers from microbial activity, CCAs are integral to a wide range of biological and industrial systems.
The continued exploration of natural sources, particularly from unique microbial and marine environments, promises the discovery of novel CCAs with potentially new pharmacological activities. Furthermore, advances in synthetic biology and metabolic engineering may enable the heterologous production of valuable CCAs, such as prostaglandin precursors or novel cyclic fatty acids, in engineered microbial hosts. As our understanding of their biosynthesis and mechanisms of action deepens, the cycloalkane carboxylic acid scaffold will undoubtedly remain a fertile ground for discovery and a valuable blueprint for the development of new therapeutics and biochemical tools.
References
- Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods. (n.d.).
- Prostaglandins: Structure, Functions, and Analytical Methods. (n.d.).
- Prostaglandin. (n.d.). Wikipedia.
- Prostaglandins. (2022). Chemistry LibreTexts.
- Naphthenic Acids in Athabasca Oil Sands Tailings Waters Are Less Biodegradable than Commercial Naphthenic Acids. (n.d.). Environmental Science & Technology.
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- Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation P
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An In-depth Technical Guide to the Potential Biological Activities of Cyclohexanepentanoic Acid
Foreword
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Cyclohexanepentanoic acid, a carboxylic acid derivative featuring a cyclohexane moiety, represents a scaffold with intriguing, yet underexplored, biological possibilities. While direct, extensive research on this specific molecule is nascent, its structural characteristics and the activities of its analogs suggest a fertile ground for investigation. This technical guide provides a comprehensive framework for exploring the potential antimicrobial, anti-inflammatory, and anticancer activities of this compound. It is designed not as a mere recitation of facts, but as a strategic manual, blending established methodologies with the causal reasoning that underpins robust scientific inquiry.
Molecular Profile and Postulated Mechanisms of Action
This compound (also known as 5-cyclohexylvaleric acid) is a C11 saturated fatty acid with the chemical formula C₁₁H₂₀O₂. Its structure, consisting of a non-polar cyclohexane ring and a polar carboxylic acid head, imparts amphipathic properties that likely govern its biological interactions.
Based on the behavior of structurally related compounds, the potential mechanisms of action for this compound can be hypothesized to include:
-
Disruption of Microbial Cell Membranes: The lipophilic cyclohexane tail could intercalate into the lipid bilayers of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
-
Enzyme Inhibition: The carboxylic acid group may interact with the active sites of various enzymes, potentially inhibiting pathways crucial for microbial survival, inflammatory responses, or cancer cell proliferation.
-
Modulation of Cellular Signaling Pathways: Like other fatty acids, this compound may influence key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to inflammation and carcinogenesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | |
| Molecular Weight | 184.28 g/mol | |
| IUPAC Name | 5-cyclohexylpentanoic acid | |
| Appearance | Liquid | |
| Boiling Point | 126-127 °C at 0.5 mmHg | |
| Density | 0.96 g/mL at 25 °C |
Potential Antimicrobial Activities
The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Carboxylic acids and their derivatives have long been recognized for their antimicrobial properties. A structurally similar compound, 11-cyclohexylundecanoic acid, has demonstrated inhibitory effects against Bacillus cereus, Escherichia coli, and Fusarium culmorum. This provides a strong rationale for investigating the antimicrobial potential of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound against various microbial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the desired starting concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate containing the broth.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the absorbance at 600 nm.
Visualizing the Antimicrobial Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Anti-inflammatory Activities
Chronic inflammation is a key driver of numerous diseases. Fatty acids and their derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM and seed them in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Use the cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathway: Potential Inhibition of the NF-κB Pathway
Thermochemical properties and stability of 5-cyclohexylpentanoic acid.
An In-Depth Technical Guide to the Thermochemical Properties and Stability of 5-Cyclohexylpentanoic Acid
Authored by: A Senior Application Scientist
Publication Date: January 6, 2026
Abstract
Introduction to 5-Cyclohexylpentanoic Acid
5-Cyclohexylpentanoic acid, also known as 5-cyclohexylvaleric acid, is a carboxylic acid featuring a cyclohexane ring attached to the terminus of a five-carbon aliphatic chain.[1][2] This unique molecular architecture, combining a bulky, nonpolar cyclic group with a polar carboxylic acid function, imparts properties that are of interest in various chemical and pharmaceutical applications. A comprehensive understanding of its thermochemical properties is paramount for predicting its behavior under various processing and storage conditions, ensuring the stability and efficacy of any formulation in which it is a constituent.
Molecular Structure and Physicochemical Properties
The fundamental physicochemical properties of 5-cyclohexylpentanoic acid are summarized in Table 1. These values provide a baseline for understanding its physical state and behavior at ambient conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| IUPAC Name | 5-cyclohexylpentanoic acid | [1] |
| CAS Number | 5962-88-9 | [1][2] |
| Density | 0.96 g/mL at 25 °C | [1][2] |
| Melting Point | 16-17 °C | [1][2][3] |
| Boiling Point | 126-127 °C at 0.5 mmHg | [1][2] |
| Refractive Index | n20/D 1.4656 | [2] |
Projected Thermochemical Properties
Direct experimental values for the enthalpy of formation, entropy, and heat capacity of 5-cyclohexylpentanoic acid are not extensively reported. However, by examining trends in homologous series of long-chain carboxylic acids and related cycloalkane derivatives, we can infer its likely thermochemical characteristics.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation for long-chain carboxylic acids generally decreases with increasing chain length.[4] The presence of the cyclohexyl group, a six-membered ring, introduces ring strain which will influence the overall enthalpy. The conversion of a methyl group in a straight-chain alkane to a carboxylic acid group results in a decrease of approximately 346.74 kJ/mol in the enthalpy of formation.[4] While a precise value for 5-cyclohexylpentanoic acid requires experimental determination, it is expected to be a significant negative value, indicating an exothermic formation from its constituent elements in their standard states.
Entropy (S°)
The entropy of a molecule is related to its degrees of freedom. For 5-cyclohexylpentanoic acid, the flexible pentanoic acid chain and the conformational flexibility of the cyclohexane ring contribute to its overall entropy. As with other long-chain molecules, the entropy will increase with temperature.
Heat Capacity (Cp)
The heat capacity of organic liquids is influenced by molecular structure and intermolecular forces.[5] For 5-cyclohexylpentanoic acid, the ability to form hydrogen bonds through its carboxylic acid group will significantly impact its heat capacity. It is anticipated that the liquid phase will exhibit a relatively high heat capacity due to these intermolecular interactions.
Thermal Stability and Decomposition Pathways
The thermal stability of 5-cyclohexylpentanoic acid is a critical parameter for its handling and application. The primary decomposition pathways for carboxylic acids under thermal stress are decarboxylation and dehydration.[6][7]
-
Decarboxylation: This involves the elimination of carbon dioxide (CO₂) from the carboxyl group. For most simple carboxylic acids, this occurs via a unimolecular heterolytic fission, forming a carbanion intermediate.[1][8]
-
Dehydration: This pathway involves the removal of a water molecule, potentially leading to the formation of an anhydride or other unsaturated products. This process is often catalyzed by the presence of other reagents or surfaces.[7]
The presence of the cyclohexyl group is not expected to fundamentally alter these primary decomposition mechanisms, although it may influence the reaction kinetics.
The following diagram illustrates the potential thermal decomposition pathways for 5-cyclohexylpentanoic acid.
Caption: Potential thermal decomposition pathways for 5-cyclohexylpentanoic acid.
Experimental Determination of Thermochemical Properties
To obtain precise thermochemical data for 5-cyclohexylpentanoic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[9][10]
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is ideal for determining the thermal stability and decomposition profile of 5-cyclohexylpentanoic acid.
Objective: To determine the onset of thermal decomposition and characterize the mass loss events.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 5-cyclohexylpentanoic acid into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
The following diagram outlines the experimental workflow for TGA.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] This technique is used to determine thermal transitions such as melting point, enthalpy of fusion, and to observe exothermic decomposition events.
Objective: To determine the melting point, enthalpy of fusion, and observe any exothermic or endothermic events related to decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 5-cyclohexylpentanoic acid into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at -20 °C for 5 minutes to ensure complete solidification.
-
Ramp the temperature from -20 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion. Exothermic peaks at higher temperatures can indicate decomposition.
Safety and Handling
While a specific safety data sheet (SDS) for 5-cyclohexylpentanoic acid is not widely available, general precautions for handling carboxylic acids should be observed.[13][14][15] Carboxylic acids can be corrosive and irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed overview of the known and projected thermochemical properties and stability of 5-cyclohexylpentanoic acid. While a lack of direct experimental data necessitates reliance on analogies to similar compounds, the outlined experimental protocols for TGA and DSC provide a clear pathway for the definitive characterization of this molecule. A thorough understanding of its thermal behavior is essential for its successful application in research and development, particularly within the pharmaceutical industry.
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What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. (2017). Retrieved from [Link]
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5-Cyclohexylpentanoic acid | CAS#:5962-88-9 | Chemsrc. (n.d.). Retrieved from [Link]
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Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Retrieved from [Link]
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Substituent Effects on the Acidity of Carboxylic Acids. (n.d.). Retrieved from [Link]
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Pyrolysis of Carboxylic Acids. (n.d.). In ResearchGate. Retrieved from [Link]
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What are the enthalpy and entropy contributions to carboxylic acids dissociating in water? (2019). Retrieved from [Link]
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Carboxylic Acid Derivatives: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]
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SAFETY DATA SHEET - RBNAinfo. (2016). Retrieved from [Link]
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Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]
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Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT. Retrieved from [Link]
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Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved from [Link]
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Why the Lower-membered Alkanoic Acids are Infinitely Soluble in Water whereas the Higher-membered Ones have a Very Low Solubility in Water? A Molecular Modeling Analysis. (n.d.). In ResearchGate. Retrieved from [Link]
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15.3: Physical Properties of Carboxylic Acids. (2022). In Chemistry LibreTexts. Retrieved from [Link]
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Solubility of Cyclohexanepentanoic acid in various organic solvents.
An In-depth Technical Guide to the Solubility of Cyclohexanepentanoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 5-cyclohexylvaleric acid). We delve into the molecular properties that govern its solubility, explore its predicted behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for applications ranging from synthesis and purification to formulation and environmental analysis.
Molecular Architecture and Physicochemical Profile of this compound
This compound (C₁₁H₂₀O₂) is a carboxylic acid featuring a unique amphipathic structure: a non-polar, bulky cyclohexane ring connected to a five-carbon aliphatic chain, which is terminated by a polar carboxylic acid functional group.[1] This dual nature is the primary determinant of its solubility behavior.
The non-polar moiety, comprising the cyclohexane and pentyl groups, is hydrophobic and favors interactions with non-polar solvents through van der Waals forces. The carboxylic acid group, conversely, is hydrophilic, capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar solvents. The overall solubility in a given solvent is a direct result of the interplay between these two opposing characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-cyclohexylpentanoic acid | [1] |
| Synonyms | 5-Cyclohexylvaleric acid | [2] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][3] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| Physical Form | Liquid (at 25 °C) | [2] |
| Melting Point | 16-17 °C | [1][2] |
| Boiling Point | 126-127 °C at 0.5 mmHg | [1][2] |
| Density | 0.96 g/mL at 25 °C | [1][2] |
| Predicted XlogP | 3.9 | [4] |
The high predicted XlogP value of 3.9 indicates a significant lipophilic (oil-loving) character, suggesting that solubility will be favored in non-polar organic solvents over polar solvents like water.[4]
Caption: Molecular structure of this compound.
Guiding Principles of Solubility: A Mechanistic View
The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[5] This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
-
Van der Waals Forces: The large, non-polar cyclohexane and alkyl chain of this compound interact primarily through London dispersion forces. These forces are dominant when dissolving in non-polar (lipophilic) solvents like hexane, toluene, and diethyl ether.
-
Dipole-Dipole Interactions & Hydrogen Bonding: The carboxylic acid group (-COOH) is highly polar and capable of forming strong hydrogen bonds.[5] This allows for favorable interactions with polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO). In polar protic solvents, the acid can act as both a hydrogen bond donor and acceptor. In aprotic solvents, it primarily acts as a donor to the solvent's acceptor atom (like the oxygen in acetone).
The significant size of the hydrophobic portion of this compound relative to its single polar functional group suggests that its water solubility will be very low, a common trend for carboxylic acids as the carbon chain length increases.[5][6][7] However, its solubility in organic solvents, particularly those with moderate to low polarity, is expected to be high.[5]
Caption: Solute-solvent interaction logic.
Predicted Solubility Profile in Common Organic Solvents
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvent | Polarity | Key Interaction | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low | van der Waals | High | The large hydrophobic moiety of the solute interacts favorably with the non-polar solvent.[5][8] |
| Polar Aprotic | Acetone, THF | Medium | Dipole-Dipole | High | The solvent's dipole can interact with the polar -COOH group, while its organic body solvates the non-polar tail. |
| Polar Aprotic | DMSO, DMF | High | Dipole-Dipole | Moderate to High | Highly polar solvents may prefer self-association, but are still expected to effectively solvate the acid. |
| Polar Protic | Ethanol, Methanol | High | Hydrogen Bonding | High | Alcohols can form hydrogen bonds with the -COOH group and have sufficient alkyl character to solvate the hydrophobic tail.[5] |
| Ethers | Diethyl Ether | Low | Dipole-Dipole | High | Ether can act as a hydrogen bond acceptor for the -COOH group and effectively solvates the non-polar part.[5] |
| Halogenated | Dichloromethane | Medium | Dipole-Dipole | High | Offers a good balance of polarity to interact with the -COOH group without repelling the hydrophobic tail. |
Self-Validating Experimental Protocol for Solubility Determination
To empirically validate the predicted solubilities and establish quantitative limits, the following robust protocol is recommended. This method is designed to be self-validating by approaching saturation from both undersaturated and oversaturated states.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)[2]
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE for organic solvents)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology:
-
Preparation of Standard Curve: Prepare a series of known concentrations of this compound in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC) to generate a standard curve of response versus concentration. This is crucial for accurate quantification.
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a vial (e.g., 200 mg to 2 mL of solvent). This ensures that saturation will be reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the time to equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop stirring and allow the excess solid (if any, as the acid is liquid) or undissolved phase to settle for at least 1 hour within the temperature bath.
-
Carefully withdraw a sample from the supernatant (the clear, saturated liquid phase) using a pipette or syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of your standard curve.
-
Analyze the diluted sample using the validated analytical method.
-
Calculate the concentration of the saturated solution by applying the dilution factor. This value represents the solubility.
-
-
Validation and Trustworthiness:
-
Perform the experiment in triplicate to ensure reproducibility.
-
The protocol's trustworthiness is established by ensuring complete equilibrium, preventing solvent loss, and using a validated, linear analytical method for quantification.
-
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
This compound's solubility is dictated by its pronounced amphipathic structure. The large, non-polar framework leads to high solubility in a wide array of common organic solvents, including non-polar, polar aprotic, and polar protic types. Its behavior is a classic example of the "like dissolves like" principle, modulated by the hydrogen bonding capability of its terminal carboxylic acid group. For precise applications in research and development, the predictive analysis in this guide should be complemented by the robust, quantitative experimental protocol provided, ensuring data of the highest scientific integrity.
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Methodological & Application
Analytical methods for quantifying Cyclohexanepentanoic acid in environmental samples.
Application Note & Protocol
Title: Quantitative Analysis of Cyclohexanepentanoic Acid in Environmental Matrices using Chromatographic Methods
Abstract
This compound (CHPA), a saturated fatty acid, is of growing interest in environmental science due to its potential persistence and role in industrial processes and biological systems.[1] Accurate quantification of CHPA in complex environmental matrices such as water and soil is crucial for assessing its environmental fate and toxicological impact. This document provides detailed protocols for the extraction and quantification of CHPA from environmental samples using Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). An alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method is also discussed. The methodologies are designed to provide high sensitivity, selectivity, and reproducibility for researchers and analytical scientists.
Introduction: The Analytical Challenge
This compound (5-cyclohexylpentanoic acid) is a carboxylic acid derivative with a molecular formula of C₁₁H₂₀O₂.[1] Its structure, comprising a cyclohexane ring attached to a pentanoic acid chain, gives it specific physicochemical properties that influence its environmental behavior, such as adsorption to mineral surfaces.[1] The monitoring of CHPA in environmental compartments is essential for understanding its distribution and potential ecological effects.
The quantification of CHPA presents several analytical challenges. Its polarity and potential for hydrogen bonding can lead to poor chromatographic peak shape and low volatility, making direct analysis by GC difficult.[2] Furthermore, the concentrations in environmental samples are often low, requiring sensitive analytical instrumentation and efficient sample preparation to remove interfering matrix components.[3] This application note details robust methods to overcome these challenges, focusing on a comprehensive sample preparation strategy followed by sensitive chromatographic detection.
Sample Collection and Handling
Proper sample collection and storage are paramount to ensure the integrity of the analytical results.
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. To inhibit microbial activity, acidify the samples to a pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) immediately after collection. Store the samples at 4°C and analyze them as soon as possible.
-
Soil and Sediment Samples: Collect soil and sediment samples using clean stainless steel or glass containers. Store the samples at -20°C to minimize analyte degradation prior to extraction. Before extraction, samples should be lyophilized or air-dried and sieved to ensure homogeneity.
Sample Preparation: Isolating CHPA from Complex Matrices
The key to accurate quantification is the effective isolation of CHPA from the sample matrix. Solid Phase Extraction (SPE) is a highly effective technique for aqueous samples, while solvent extraction is typically used for solid samples.[4][5][6]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol utilizes a mixed-mode SPE cartridge that combines reversed-phase and anion-exchange mechanisms for enhanced selectivity for acidic compounds like CHPA.[4][7]
Materials:
-
Mixed-mode SPE cartridges (e.g., Reversed-Phase/Weak Anion Exchange)
-
Methanol (HPLC grade)
-
Ultrapure water
-
5% Ammonium hydroxide in methanol
-
Formic acid
-
Nitrogen evaporator
Step-by-Step Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. It is crucial not to let the cartridge dry out after this step.[7]
-
Sample Loading: Adjust the pH of the water sample (up to 500 mL) to approximately 6.0. This ensures that the carboxylic acid group of CHPA is deprotonated (ionized), facilitating its retention on the anion-exchange sorbent.[3] Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences. Follow this with a wash of 5 mL of methanol to remove non-polar interferences that are not ionically bound.
-
Elution: Elute the retained CHPA from the cartridge using 10 mL of 5% ammonium hydroxide in methanol. The basic nature of this solvent neutralizes the anionic sites on the sorbent, releasing the analyte.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization and GC-MS analysis or can be reconstituted in a suitable solvent for LC-MS analysis.
Workflow for SPE of CHPA from Water Samples
Caption: Solid-Phase Extraction workflow for CHPA.
Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert CHPA into a more volatile and thermally stable form suitable for GC-MS analysis. Esterification is a common and effective derivatization method.[8]
Protocol 2: Derivatization and GC-MS Analysis
This protocol describes the derivatization of CHPA to its pentafluorobenzyl (PFB) ester, followed by quantification using GC-MS in negative chemical ionization (NCI) mode, which provides excellent sensitivity for electrophilic derivatives.[9]
Materials:
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Acetone (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Isooctane
-
Internal Standard (e.g., deuterated carboxylic acid)
Step-by-Step Derivatization Procedure:
-
Reconstitution: Reconstitute the dried extract from the SPE procedure in 100 µL of acetone.
-
Addition of Reagents: Add 10 µL of the internal standard solution, 10 µL of PFBBr solution (10% in acetone), and approximately 2 mg of K₂CO₃.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the esterification reaction.
-
Solvent Exchange: After cooling to room temperature, evaporate the acetone under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of isooctane for injection into the GC-MS.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of the PFB-CHPA derivative. These may need to be optimized for your specific instrument.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of organic compounds. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, enhancing sensitivity.[10] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temp | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature program designed to separate the analyte from potential interferences.[11] |
| Carrier Gas | Helium at 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| MS System | Agilent 5977B or equivalent | A sensitive and robust mass spectrometer. |
| Ionization Mode | Negative Chemical Ionization (NCI) | Provides high sensitivity for the electron-capturing PFB derivative.[9] |
| Reagent Gas | Methane | A common reagent gas for NCI. |
| MS Source Temp | 150°C | Optimized for NCI. |
| MS Quad Temp | 150°C | Optimized for NCI. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte and internal standard.[10] |
| Monitored Ions | To be determined by analyzing a standard of the PFB-CHPA derivative (expect m/z corresponding to [M-PFB]⁻ and other fragments) | Ensures specificity of detection. |
Logical Flow of GC-MS Analysis
Caption: Workflow for CHPA analysis by GC-MS.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For laboratories equipped with LC-MS/MS, this technique offers a powerful alternative that may not require derivatization, thus simplifying sample preparation.[12]
Advantages of LC-MS/MS:
-
High Specificity: Tandem mass spectrometry (MS/MS) provides excellent selectivity, reducing the likelihood of interferences.
-
No Derivatization: Carboxylic acids can often be analyzed directly, saving time and reducing potential sources of error.[13]
-
Suitable for Polar Compounds: LC is well-suited for the analysis of polar and non-volatile compounds.
Brief LC-MS/MS Protocol Outline:
-
Sample Preparation: The eluate from the SPE step can be evaporated and reconstituted in a mobile phase-compatible solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
LC Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to ensure the analyte is in its protonated form for good peak shape.
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion.
Data Analysis and Quality Control
-
Calibration: Prepare a series of calibration standards by spiking known amounts of a certified CHPA standard and the internal standard into a blank matrix extract. Run these standards through the entire derivatization and analysis procedure to construct a calibration curve.
-
Quantification: Quantify CHPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quality Control: Include method blanks, spiked blanks, and matrix spike duplicates in each analytical batch to monitor for contamination, recovery, and precision. The recovery of the matrix spike should typically be within 70-130%.
Summary of Method Performance
The following table summarizes the expected performance characteristics of the GC-NCI-MS method. Actual values will be instrument and matrix-dependent and should be determined by the individual laboratory.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |
| Linearity (r²) | > 0.995 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Conclusion
The methods detailed in this application note provide a robust and sensitive approach for the quantification of this compound in environmental water and soil samples. The primary method, involving Solid Phase Extraction followed by derivatization and GC-NCI-MS analysis, offers excellent sensitivity and selectivity. The alternative LC-MS/MS method provides a high-throughput option that simplifies sample preparation. Proper implementation of these protocols, along with rigorous quality control, will enable researchers to generate high-quality data for environmental monitoring and risk assessment of CHPA.
References
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Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Available from: [Link]
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Pichon, V. Materials for Solid-Phase Extraction of Organic Compounds. Materials 2020, 13(23), 5484. Available from: [Link]
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Li, Y., et al. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry 2023, 95(19), 7648-7655. Available from: [Link]
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Li, Y., et al. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed 2023, 37013580. Available from: [Link]
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Gracia-Moreno, E., et al. Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A 2015, 1381, 210-218. Available from: [Link]
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Tech Briefs. Solid-Phase Extraction of Polar Compounds From Water. 2013. Available from: [Link]
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Al-Degs, Y.S., et al. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science 2022, 45(1), 143-167. Available from: [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
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Kaur, H., et al. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites 2023, 13(1), 11. Available from: [Link]
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Almeida, C.M.M., et al. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Separations 2021, 8(2), 16. Available from: [Link]
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NIST. Pentanoic acid. In NIST Chemistry WebBook. Available from: [Link]
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Belanger, S.E., et al. Environmental properties and aquatic hazard assessment of anionic surfactants: physico-chemical, environmental fate and ecotoxicity properties. Ecotoxicology and Environmental Safety 2017, 144, 49-62. Available from: [Link]
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U.S. Environmental Protection Agency. Selected Analytical Methods for Environmental Remediation and Recovery (SAM) 2022. Available from: [Link]
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National Center for Biotechnology Information. Pentanoic Acid. PubChem Compound Summary for CID 7991. Available from: [Link]
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Application Note: A Robust HPLC-MS/MS Method for the Comprehensive Analysis of Naphthenic Acids in Environmental and Industrial Matrices
Abstract
Naphthenic acids (NAs), a complex class of cyclic and acyclic carboxylic acids, are significant in petroleum refining and pose environmental monitoring challenges due to their toxicity and persistence.[1][2] This application note presents a detailed, field-proven High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the selective and quantitative analysis of NAs. We delve into the rationale behind critical experimental steps, from sample preparation to data acquisition, providing a self-validating protocol for researchers, environmental scientists, and drug development professionals. The method demonstrates high sensitivity and specificity, overcoming common analytical hurdles such as matrix interference and the inherent complexity of NA mixtures.
Introduction: The Analytical Challenge of Naphthenic Acids
Naphthenic acids are not single entities but rather complex mixtures of cycloaliphatic carboxylic acids.[3][4] Their general formula, CnH2n+ZO2, where 'n' is the carbon number and 'Z' represents the hydrogen deficiency from ring formation, hints at their vast structural diversity.[5][6] This complexity is a major analytical challenge, as samples can contain a multitude of isomers and homologs that are difficult to separate and quantify.[7][8]
Historically, techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed. However, FTIR lacks specificity, while GC-MS often requires time-consuming derivatization steps and may struggle with the less volatile components of NA mixtures.[7][9][10] HPLC coupled with tandem mass spectrometry (MS/MS) has emerged as a superior alternative, offering enhanced separation of complex mixtures and highly selective detection without the need for derivatization.[1][2][7]
Causality of Method Choice: The decision to utilize HPLC-MS/MS is driven by the need for a method that can handle the compositional diversity of NAs and provide sensitive quantification in complex matrices like oil sands process-affected water (OSPW) or crude oil extracts.[7][11] The coupling of liquid chromatography's resolving power with the specificity of tandem mass spectrometry allows for the differentiation of isobaric and isomeric compounds, a critical requirement for accurate NA analysis.[11]
Experimental Workflow: A Validated Pathway to Analysis
The analytical protocol is designed as a self-validating system, where each step logically flows into the next to ensure data integrity and reproducibility. The overall workflow is depicted below.
Figure 1: Overall workflow for HPLC-MS/MS analysis of naphthenic acids.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: The goal of sample preparation is to isolate the NAs from the aqueous matrix and interfering substances like inorganic salts.[1] Acidification of the sample to a pH below the pKa of the carboxylic acids (~pH 5) ensures they are in their protonated, less polar form, which significantly improves their partitioning into an organic solvent. Dichloromethane (DCM) is a common and effective solvent for this purpose.[5]
Step-by-Step Protocol:
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Acidification: Adjust the sample pH to < 3.0 using concentrated hydrochloric acid (HCl). Verify with a pH meter.
-
Extraction:
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM).
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction two more times with fresh 30 mL aliquots of DCM, combining all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness at 40°C under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of a 50:50 (v/v) methanol:water solution. This solvent is compatible with the reverse-phase HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-MS/MS Instrumentation and Conditions
Rationale: A C18 reversed-phase column is chosen for its ability to separate compounds based on hydrophobicity, which in the case of NAs, correlates with carbon number and alkyl branching.[11] A gradient elution with methanol and water, both containing a small amount of weak acid like acetic acid, ensures good peak shape and efficient elution of the wide range of NAs. Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids, as they readily deprotonate to form [M-H]- ions.[12] Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.
Instrument Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | High-pressure capability allows for the use of smaller particle size columns, leading to better resolution. |
| Column | Poroshell C18 (e.g., 4.6 mm x 100 mm, 2.7 µm)[13] or Waters Atlantis T3 C18 (e.g., 3 µm, 2.1 x 150 mm)[14] | C18 stationary phase provides excellent retention and separation for the hydrophobic backbones of NAs. Poroshell columns offer high efficiency at lower backpressures. |
| Mobile Phase A | Water + 0.1% Acetic Acid[13] | Acetic acid helps to maintain the analytes in their protonated form before entering the MS, improving peak shape. |
| Mobile Phase B | Methanol[13] | A strong organic solvent for eluting the hydrophobic NAs. |
| Gradient Elution | Start at 5% B, hold for 1 min; linear ramp to 90% B in 8 min; ramp to 100% B in 5 min; hold for 5 min.[13] | A gradient is essential to elute the diverse range of NAs, from the more polar, low molecular weight compounds to the highly nonpolar, high molecular weight species. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 4.6 mm ID column that balances analysis time and chromatographic efficiency. |
| Injection Volume | 5 - 20 µL | Optimized based on sample concentration and instrument sensitivity. Larger volume injections can improve detection limits for trace analysis.[2] |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times. |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent | A high-sensitivity tandem quadrupole mass spectrometer is required for trace-level quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily lose a proton in the ESI source to form [M-H]- ions, making this the most sensitive ionization mode.[14] |
| Capillary Voltage | -3.5 kV to -4.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | 320°C - 500°C | Aids in the desolvation of droplets in the ESI source. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Collision Gas | Nitrogen | Used to induce fragmentation of the precursor ions in the collision cell. |
Data Analysis and Quantification
Trustworthiness through Self-Validation: The quantification strategy is a cornerstone of this method's trustworthiness. Due to the vast number of isomers and the lack of individual commercial standards, quantification cannot rely on a single surrogate.[2][15] Instead, a commercially available NA technical mixture (e.g., from Sigma-Aldrich or Merichem) must be used to prepare a calibration curve.[15] This approach assumes that the response of the mixture is representative of the NAs in the sample.
MRM Transitions: While a full list of transitions is extensive, the principle involves selecting the [M-H]- ion as the precursor and a characteristic fragment ion as the product. For many NAs, a common fragmentation pathway is the neutral loss of CO2 (44 Da) or H2O (18 Da).
Figure 2: Common fragmentation pathways for naphthenic acids in negative ion mode.
Calibration and Quantification:
-
Prepare a stock solution of a commercial NA mixture (e.g., 1000 mg/L) in methanol.
-
Create a series of calibration standards by serial dilution (e.g., 0.01, 0.1, 1, 10, 100 mg/L) in 50:50 methanol:water.[2]
-
Analyze the standards using the established HPLC-MS/MS method, monitoring the sum of the responses of several representative MRM transitions across the mass range.
-
Construct a calibration curve by plotting the total peak area against the concentration.
-
Quantify the total NA concentration in unknown samples by interpolating their total peak area from the calibration curve.
Method Performance and Conclusion
This HPLC-MS/MS method provides a robust and reliable tool for the analysis of complex naphthenic acid mixtures. Typical recovery values for this method are in the range of 82% to 107% with reproducibility (RSD) of less than 5%.[7] The method detection limit (MDL) can reach as low as 0.01 mg/L (10 ppb) in surface water, making it suitable for environmental monitoring.[2]
By explaining the causality behind each experimental choice—from sample preparation to the specific HPLC and MS parameters—this guide provides a self-validating framework. The use of a representative NA mixture for calibration ensures that the quantitative results are as accurate as possible given the inherent complexity of the analyte. This protocol empowers researchers to confidently tackle the analytical challenges posed by naphthenic acids, leading to more reliable data in environmental forensics, petroleum analysis, and toxicological studies.
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Naphthenic acid - Wikipedia. Wikipedia. [Link]
-
NAPHTHENIC ACIDS. SUEZ. [Link]
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Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS. Royal Society of Chemistry. [Link]
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Capillary HPLC/QTOF-MS for characterizing complex naphthenic acid mixtures and their microbial transformation. PubMed, National Institutes of Health. [Link]
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NAPHTHENIC ACIDS CATEGORY ANALYSIS AND HAZARD CHARACTERIZATION. American Petroleum Institute. [Link]
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Characterization and Quantification of Naphthenic Acids in Produced Water by Orbitrap MS and a Multivariate Approach. PubMed, National Institutes of Health. [Link]
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Characterization of naphthenic acids using mass spectroscopy and chromatographic techniques: Study of technical mixtures. ResearchGate. [Link]
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Specificity of High Resolution Analysis of Naphthenic Acids in Aqueous Environmental Matrices. ResearchGate. [Link]
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Membrane Sampling Separates Naphthenic Acids from Biogenic Dissolved Organic Matter for Direct Analysis by Mass Spectrometry. ACS Publications. [Link]
-
Protocols for Measurement of Naphthenic Acids in Aqueous Samples. SpringerLink. [Link]
-
Membrane Sampling Separates Naphthenic Acids from Biogenic Dissolved Organic Matter for Direct Analysis by Mass Spectrometry. PubMed, National Institutes of Health. [Link]
-
Characterization and Quantification of Naphthenic Acids in Produced Water by Orbitrap MS and a Multivariate Approach. ACS Publications. [Link]
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Development of a rapid liquid chromatography tandem mass spectrometry method for screening of trace naphthenic acids in aqueous environments. PubMed, National Institutes of Health. [Link]
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Quantitative analysis of naphthenic acids in water by liquid chromatography-accurate mass time-of-flight mass spectrometry. PubMed, National Institutes of Health. [Link]
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Protocol for the synthesis of Cyclohexanepentanoic acid via halogenation of cyclohexanone.
An Application Note and Protocol for the Synthesis of Cyclopentanecarboxylic Acid via Halogenation of Cyclohexanone
Introduction: A Modern Approach to Cycloalkanecarboxylic Acids
Cycloalkanecarboxylic acids are valuable structural motifs in medicinal chemistry, materials science, and fragrance development. Their synthesis often requires robust and efficient methodologies. This document provides a detailed protocol for the synthesis of cyclopentanecarboxylic acid, a representative cycloalkanecarboxylic acid, starting from the readily available feedstock, cyclohexanone.
The core transformation involves a two-step sequence: the α-halogenation of cyclohexanone followed by a base-induced Favorskii rearrangement. This rearrangement is a classic and powerful method for the ring contraction of cyclic α-halo ketones, providing elegant access to smaller ring systems that can be otherwise challenging to prepare.[1][2][3]
It is crucial to note that the user-specified target, Cyclohexanepentanoic acid, cannot be synthesized via this pathway. The Favorskii rearrangement of a halogenated cyclohexanone inherently leads to a five-membered ring structure (a cyclopentane derivative), not the addition of a pentanoic acid side chain to the existing cyclohexane ring.[4][5] This protocol, therefore, focuses on the scientifically sound transformation to cyclopentanecarboxylic acid, which directly aligns with the specified starting material and reaction class.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, including mechanistic insights, detailed experimental procedures, safety considerations, and characterization data.
Overall Synthetic Workflow
The conversion of cyclohexanone to cyclopentanecarboxylic acid is achieved in two primary experimental stages. First, the α-carbon of cyclohexanone is chlorinated. The resulting 2-chlorocyclohexanone is then subjected to a base-catalyzed rearrangement to yield the final product.
Caption: Overall Experimental Workflow
Pillar 1: Mechanistic Underpinnings
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This synthesis relies on two well-established organic reactions.
Mechanism of Acid-Catalyzed α-Halogenation
The selective halogenation at the α-carbon is not a direct reaction on the ketone but proceeds through an enol intermediate. The presence of acid is catalytic, serving to accelerate the keto-enol tautomerism.[6] The enol, with its electron-rich C=C double bond, acts as the nucleophile that attacks the halogen.[7][8] Under acidic conditions, the reaction typically stops after a single halogenation because the introduced electron-withdrawing halogen destabilizes the protonated carbonyl, which is a key intermediate for further enol formation.[9]
Caption: Mechanism of α-Halogenation
Mechanism of the Favorskii Rearrangement
The Favorskii rearrangement is the cornerstone of this synthesis. In the presence of a strong base, an enolate is formed on the side of the ketone away from the halogen.[4] This enolate then performs an intramolecular nucleophilic attack, displacing the halide and forming a highly strained bicyclic cyclopropanone intermediate.[5] The nucleophilic base (e.g., hydroxide) then attacks the carbonyl carbon of this intermediate. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of one of the bonds in the former cyclopropane ring to yield the most stable carbanion, which is then protonated during workup to give the final ring-contracted carboxylic acid.[10][11]
Caption: Favorskii Rearrangement Mechanism
Pillar 2: Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including corrosive acids, strong bases, flammable solvents, and potentially toxic chlorine gas. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part A: Synthesis of 2-Chlorocyclohexanone
This protocol is adapted from the robust procedure published in Organic Syntheses.[12][13]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclohexanone | 98.14 | 98.1 g (100 mL) | 1.0 | Practical grade is acceptable. |
| Water (Deionized) | 18.02 | 300 mL | - | Used as the reaction solvent. |
| Chlorine Gas (Cl₂) | 70.90 | ~71 g | ~1.0 | Bubble in as gas. Handle with care. |
| Diethyl Ether | 74.12 | ~500 mL | - | For extraction. |
| Sodium Sulfate (Anhydrous) | 142.04 | As needed | - | For drying the organic layer. |
| Sodium Chloride (Saturated) | - | ~200 mL | - | For washing. |
Procedure:
-
Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet tube connected to a trap and a scrubber (e.g., containing NaOH solution) to neutralize excess chlorine.
-
Charging the Flask: Add cyclohexanone (1.0 mol, 98.1 g) and 300 mL of water to the flask.
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Begin vigorous stirring and bubble chlorine gas (approx. 1.0 mol, 71 g) into the mixture as rapidly as it is absorbed. The reaction is exothermic; maintain the temperature below 10 °C. The reaction typically takes 45-60 minutes.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. The denser, pale yellow layer of 2-chlorocyclohexanone will separate at the bottom.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with 150 mL portions of diethyl ether.
-
Washing: Combine the initial organic layer with the ether extracts. Wash the combined organic phase once with 150 mL of water and then once with 200 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 90–91 °C at 14–15 mmHg.[13] The expected yield is approximately 60-66%.
Part B: Synthesis of Cyclopentanecarboxylic Acid
This protocol describes the base-catalyzed Favorskii rearrangement of the intermediate.[5][14]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Chlorocyclohexanone | 132.59 | 66.3 g | 0.5 | From Part A. |
| Sodium Hydroxide (NaOH) | 40.00 | 60.0 g | 1.5 | Dissolve in water. |
| Water (Deionized) | 18.02 | 250 mL | - | |
| Hydrochloric Acid (HCl) | 36.46 | As needed (~12 M) | - | For acidification. |
| Diethyl Ether | 74.12 | ~400 mL | - | For extraction. |
| Sodium Sulfate (Anhydrous) | 142.04 | As needed | - | For drying. |
Procedure:
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide (1.5 mol, 60.0 g) in 250 mL of water.
-
Reaction: Add the 2-chlorocyclohexanone (0.5 mol, 66.3 g) to the sodium hydroxide solution. Heat the mixture to reflux with vigorous stirring for 2-3 hours.
-
Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath. Carefully and slowly acidify the mixture to a pH of ~2 by adding concentrated hydrochloric acid. This step is exothermic.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with three 100 mL portions of diethyl ether.
-
Washing and Drying: Combine the ether extracts and wash them once with 100 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude cyclopentanecarboxylic acid can be further purified by vacuum distillation. The expected yield is typically high.
Pillar 3: Product Characterization
The identity and purity of the final product, cyclopentanecarboxylic acid, should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless liquid or low-melting solid. |
| Boiling Point | ~216 °C at atmospheric pressure. |
| ¹H NMR (CDCl₃) | δ ~11-12 (s, 1H, COOH), δ ~2.7 (quintet, 1H, CH-COOH), δ ~1.5-2.0 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~183 (C=O), δ ~43 (CH-COOH), δ ~30 (CH₂), δ ~26 (CH₂) |
| IR (neat) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1705 cm⁻¹ (strong, C=O stretch) |
References
-
Organic Syntheses. (n.d.). 2-chlorocyclohexanone. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of 2-Chlorocyclohexanone. Chempedia. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Chemistry LibreTexts. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Construction of Cyclopentyl Units by Ring Contraction Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-2-chlorocyclohexanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring expansion and contraction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ring Contraction Rearrangements. Retrieved from [Link]
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chemeurope.com. (n.d.). Ring expansion reaction. Retrieved from [Link]
-
Digital Commons@ETSU. (n.d.). Contraction-Expansion Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reaction of cyclohexane with haloform under different conditions. Retrieved from [Link]
-
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The haloform reaction: conversion of methyl ketones to carboxylic acids. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
YouTube. (2025, February 7). Conversion of chlorocyclohexane to 2-cyclohexycyclohexanone. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples. Retrieved from [Link]
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Application Note: High-Recovery Isolation of Cycloalkane Carboxylic Acids Using Solid-Phase Extraction
Abstract
This application note provides a comprehensive guide and a robust protocol for the selective isolation and concentration of cycloalkane carboxylic acids from aqueous matrices using solid-phase extraction (SPE). Cycloalkane carboxylic acids, often referred to as naphthenic acids, are a complex class of compounds of significant interest in environmental monitoring and petroleum analysis.[1][2] This document outlines the fundamental principles, critical parameters, and a detailed step-by-step methodology designed for researchers, scientists, and professionals in drug development and environmental science. The protocol is structured to ensure high recovery and reproducibility by explaining the rationale behind each experimental choice.
Introduction: The Challenge of Isolating Cycloalkane Carboxylic Acids
Cycloalkane carboxylic acids are saturated aliphatic cyclic carboxylic acids.[3][4] Their structural diversity and presence in complex matrices like industrial wastewater or biological fluids present a significant analytical challenge.[5] Effective sample preparation is paramount to remove interfering substances and concentrate the analytes of interest prior to chromatographic analysis.[6][7] Solid-phase extraction (SPE) is a powerful and widely adopted technique for this purpose, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving selectivity, and being amenable to automation.[7][8]
The success of an SPE protocol hinges on a thorough understanding of the analyte's physicochemical properties, particularly its polarity and pKa, and how these properties dictate its interaction with the SPE sorbent.[8][9] This guide will focus on a mixed-mode SPE approach, which combines reversed-phase and ion-exchange mechanisms for enhanced selectivity and recovery of cycloalkane carboxylic acids.[10]
Foundational Principles: Tailoring SPE for Cycloalkane Carboxylic Acids
The isolation of cycloalkane carboxylic acids is effectively achieved by exploiting both their hydrophobic cycloalkane structure and their ionizable carboxylic acid functional group. This dual nature makes them ideal candidates for a mixed-mode SPE strategy.
Analyte Characteristics
-
Structure: Consist of a nonpolar cycloalkane ring (e.g., cyclopentane, cyclohexane) and a polar carboxylic acid group.[4][11]
-
pKa: The carboxylic acid moiety typically has a pKa in the range of 4 to 5. This means that at a pH below the pKa, the molecule will be predominantly in its neutral, protonated form (R-COOH), making it more hydrophobic. At a pH above the pKa, it will be in its ionized, deprotonated form (R-COO-), making it more polar and negatively charged.[12]
SPE Sorbent Selection: The Power of Mixed-Mode Phases
A mixed-mode sorbent, specifically one with both reversed-phase (e.g., C8 or C18) and weak anion-exchange (WAX) functionalities, is highly recommended.[13][14]
-
Reversed-Phase Interaction: The nonpolar cycloalkane portion of the analyte interacts with the hydrophobic chains of the sorbent via van der Waals forces.[9]
-
Ion-Exchange Interaction: The negatively charged carboxylate group (at appropriate pH) interacts with the positively charged functional groups of the anion-exchange sorbent.[15]
This dual retention mechanism allows for a more rigorous washing step, leading to cleaner extracts.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization based on the specific cycloalkane carboxylic acid and sample matrix.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Mixed-Mode SPE Cartridges (Reversed-Phase/Weak Anion Exchange) | Analytical | Analyte Extraction |
| Methanol | HPLC Grade | Sorbent Conditioning & Elution |
| Acetonitrile | HPLC Grade | Sorbent Conditioning & Elution |
| Deionized Water | Type I | Sample Dilution & Rinsing |
| Acetic Acid | ACS Grade | pH Adjustment |
| Ammonium Hydroxide | ACS Grade | pH Adjustment |
| Nitrogen Gas | High Purity | Solvent Evaporation |
Workflow Diagram
Caption: Workflow for cycloalkane carboxylic acid extraction.
Detailed Procedure
1. Sample Pre-treatment:
-
Rationale: To ensure the cycloalkane carboxylic acid is in its neutral, protonated form (R-COOH) to maximize retention on the reversed-phase component of the sorbent.[16]
-
Procedure: For aqueous samples, adjust the pH to approximately 2 pH units below the pKa of the target analyte (typically pH 2-3) using a dilute acid like acetic or formic acid.[12] If the sample contains particulates, centrifuge or filter prior to pH adjustment.[9]
2. Sorbent Conditioning and Equilibration:
-
Rationale: Conditioning wets the sorbent and activates the functional groups, ensuring reproducible interactions.[17] Equilibration creates a chemical environment similar to the sample, which is crucial for optimal retention during loading.[18]
-
Procedure:
-
Pass 1-2 cartridge volumes of methanol or acetonitrile through the SPE cartridge.
-
Follow with 1-2 cartridge volumes of deionized water.
-
Finally, pass 1-2 cartridge volumes of deionized water adjusted to the same pH as the pre-treated sample. Do not let the sorbent run dry.[19]
-
3. Sample Loading:
-
Rationale: The analyte is retained on the sorbent through hydrophobic interactions. A slow, consistent flow rate is critical to allow sufficient time for these interactions to occur.[16]
-
Procedure: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate, approximately 1-2 drops per second (~1 mL/min).[16]
4. Washing (Interference Removal):
-
Rationale: This two-step wash is designed to remove a broad range of interferences. The first wash removes polar, water-soluble impurities. The second, stronger organic wash removes more hydrophobic interferences without eluting the analyte, which is also retained by the ion-exchange mechanism.
-
Procedure:
-
Wash 1 (Polar Interferences): Pass 1-2 cartridge volumes of acidified deionized water (same pH as the sample) through the cartridge.
-
Wash 2 (Nonpolar Interferences): Pass 1-2 cartridge volumes of a weak organic solvent mixture (e.g., 5-20% methanol in acidified water).[12] The exact percentage of organic solvent should be optimized to remove the maximum amount of interferences without causing analyte breakthrough.
-
5. Elution:
-
Rationale: To elute the retained cycloalkane carboxylic acids, both the reversed-phase and ion-exchange interactions must be disrupted. This is achieved by using an organic solvent to disrupt the hydrophobic interactions and a basic modifier to deprotonate the weak anion-exchange sorbent and ionize the analyte, repelling it from the stationary phase.
-
Procedure:
-
Elute the analytes with 1-2 cartridge volumes of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The use of a volatile base like ammonium hydroxide is advantageous as it can be easily removed during the subsequent evaporation step.
-
6. Post-Elution Processing:
-
Rationale: The eluted sample is typically too dilute and in a solvent that may not be compatible with the analytical instrument. Evaporation and reconstitution concentrate the sample and transfer it into a suitable solvent for analysis.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Sample pH too high during loading | Ensure sample pH is at least 2 units below analyte pKa.[16] |
| Flow rate too fast | Maintain a slow, consistent flow rate (1-2 drops/sec).[16] | |
| Incomplete elution | Increase the volume or strength of the elution solvent. Consider a stronger base or a different organic solvent. | |
| Analyte breakthrough during washing | Decrease the organic strength of the wash solvent.[12] | |
| Poor Reproducibility | Sorbent bed drying out | Do not allow the sorbent to go dry between conditioning and sample loading.[19] |
| Inconsistent flow rates | Use a vacuum manifold or positive pressure manifold for consistent flow. | |
| Dirty Extract | Ineffective washing | Optimize the wash solvent strength and volume. Consider adding a second, different wash step. |
Conclusion
This application note details a reliable and selective mixed-mode solid-phase extraction protocol for the isolation of cycloalkane carboxylic acids from aqueous samples. By understanding and manipulating the interactions between the analyte and the sorbent through careful control of pH and solvent strength, researchers can achieve high recovery and clean extracts suitable for sensitive downstream analysis. The provided protocol serves as a strong foundation for method development, enabling accurate and reproducible quantification of this important class of compounds.
References
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News-Medical.net. (2021-05-16). Solid Phase Extraction: Top 10 Tips. [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
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PubMed Central. (2013). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. [Link]
-
Khan Academy. Carboxylic acid nomenclature and properties. [Link]
-
ResearchGate. (2014). Naphthenic acids recovery from petroleum using ionic silica based hybrid material as stationary phase in Solid Phase Extraction (SPE) process. [Link]
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Agilent. SPE Method Development Tips and Tricks. [Link]
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MDPI. Materials for Solid-Phase Extraction of Organic Compounds. [Link]
-
Journal of the American Society for Mass Spectrometry. Characterization and Quantification of Naphthenic Acids in Produced Water by Orbitrap MS and a Multivariate Approach. [Link]
-
MDPI. Online Membrane Sampling for the Mass Spectrometric Analysis of Oil Sands Process Affected Water-Derived Naphthenic Acids in Real-World Samples. [Link]
-
MDPI. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. [Link]
-
ACS Publications. Analysis of Naphthenic Acid–Salt Interactions in Simulated Oil Sands Process Water. [Link]
-
PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
SCION Instruments. How Can We Improve Our Solid Phase Extraction Processes?[Link]
-
PubMed. Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin. [Link]
-
ChromSolutions. Solid Phase Extraction Quick Reference Guide. [Link]
-
PMC - NIH. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. [Link]
-
LCGC International. (2018). How It Works: Ion-Exchange SPE. [Link]
-
ResearchGate. Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]
-
ResearchGate. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. [Link]
-
University of York. Solid Phase Extraction. [Link]
-
Crawford Scientific. Solid Sample Pre-Treatment Process Prior to Solid Phase Extraction Tips. [Link]
-
ResearchGate. Transannular C–H functionalization of cycloalkane carboxylic acids. [Link]
-
PubChem - NIH. Cyclopentanecarboxylic acid. [Link]
-
LCGC International. Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High Resolution Accurate Mass Spectrometry. [Link]
-
Hawach Scientific. How To Choose The Right SPE Sorbent For Your Application?[Link]
-
Patsnap Eureka. How to Improve Carboxylic Acid Extraction Processes?[Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
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Application Notes and Protocols: Adsorption Studies of Cyclohexanepentanoic Acid on Mineral Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Interactions
Cyclohexanepentanoic acid (CHPA), a notable member of the naphthenic acid family, and similar carboxylic acids, are compounds of significant interest across various scientific and industrial domains.[1][2] Their interaction with mineral surfaces is a pivotal phenomenon influencing processes ranging from enhanced oil recovery and environmental remediation to the formulation and efficacy of pharmaceuticals.[3] Understanding the adsorption behavior of these molecules onto mineral substrates is crucial for controlling and optimizing these applications. For instance, the adsorption of carboxylic acids can alter the wettability of mineral surfaces, a key factor in oil recovery.[3]
This guide provides a comprehensive overview of the principles and methodologies for studying the adsorption of this compound on various mineral surfaces. As a senior application scientist, the following sections will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground the discussion in authoritative scientific literature.
Theoretical Framework: Understanding the Adsorption Mechanism
The adsorption of CHPA onto a mineral surface is a complex interplay of various forces and interactions. The process is governed by the physicochemical properties of both the CHPA molecule (the adsorbate) and the mineral surface (the adsorbent), as well as the surrounding environmental conditions, particularly pH and temperature.
Key Factors Influencing Adsorption:
-
Surface Chemistry of Minerals: Mineral surfaces possess functional groups, such as hydroxyl groups (-OH) on silica and alumina, or carbonate groups on calcite, which act as primary sites for adsorption.[4][5] The nature and density of these groups significantly impact the adsorption capacity and mechanism.
-
Molecular Structure of CHPA: CHPA consists of a polar carboxylic acid head and a non-polar cyclohexylpentyl tail. The carboxylic group is the primary anchor for interaction with the mineral surface, while the aliphatic tail influences the orientation and packing of the adsorbed molecules.
-
pH of the Aqueous Phase: The pH of the solution dictates the speciation of the carboxylic acid group.[6] At low pH, the protonated (COOH) form dominates, while at higher pH, the deprotonated carboxylate (COO-) form is prevalent.[7] This speciation profoundly affects the electrostatic interactions with the mineral surface, which itself can have a pH-dependent surface charge.[8][9] Adsorption of dicarboxylic acids on clay minerals like kaolinite and montmorillonite has been shown to be highest at acidic pH (around 4).[10][11]
-
Temperature: Adsorption processes can be either exothermic or endothermic.[1] Investigating the effect of temperature provides insights into the thermodynamics of the adsorption process, helping to distinguish between physisorption (weaker, van der Waals forces) and chemisorption (stronger, covalent bonding).[12]
-
Solvent Conditions: The nature of the solvent (aqueous or non-aqueous) plays a critical role. In aqueous environments, water molecules compete with CHPA for adsorption sites.[13] Studies have shown that organic acids in an aqueous environment tend to adsorb onto minerals via outer-sphere complexation, while inner-sphere complexation is favored under dry conditions.[10][11]
Types of Adsorption Interactions:
-
Inner-Sphere Complexation: Direct bonding of the carboxylate group to the metal cations on the mineral surface. This is a form of chemisorption.
-
Outer-Sphere Complexation: The carboxylate group is separated from the surface by one or more water molecules, interacting through electrostatic forces. This is a form of physisorption.
-
Hydrogen Bonding: Interaction between the carboxylic acid group and surface hydroxyl groups.
-
Hydrophobic Interactions: The non-polar tails of the CHPA molecules may interact with each other, leading to the formation of aggregates or monolayers on the surface.
The following diagram illustrates the potential adsorption mechanisms of CHPA on a generalized mineral surface.
Caption: Potential adsorption mechanisms of CHPA.
Experimental Design and Protocols
A systematic investigation of CHPA adsorption involves a series of well-defined experiments. The following protocols are designed to provide a comprehensive understanding of the adsorption process.
Materials and Reagents
-
Adsorbent: Mineral of interest (e.g., calcite, silica, kaolinite). The mineral should be well-characterized in terms of its surface area, particle size distribution, and crystal structure.
-
Adsorbate: this compound (CHPA), high purity.
-
Solvent: Deionized water or a suitable non-aqueous solvent like n-dodecane.[12]
-
pH adjustment: HCl and NaOH solutions (0.1 M or 1 M).
-
Background Electrolyte: A salt solution (e.g., 0.01 M NaCl or CaCl2) to maintain constant ionic strength.
Protocol 1: Batch Adsorption Experiments
Batch adsorption experiments are fundamental for determining the equilibrium and kinetics of adsorption.[14][15]
Objective: To quantify the amount of CHPA adsorbed onto the mineral surface as a function of time, concentration, pH, and temperature.
Procedure:
-
Preparation of CHPA Stock Solution: Prepare a stock solution of CHPA of a known concentration in the chosen solvent.
-
Mineral Preparation: Weigh a precise amount of the mineral powder and place it into a series of flasks or vials.
-
Adsorption Setup:
-
Add a fixed volume of the background electrolyte solution to each flask.
-
Adjust the pH of the suspension to the desired value using HCl or NaOH.
-
Add varying volumes of the CHPA stock solution to create a range of initial concentrations.
-
Seal the flasks and place them in a shaker bath at a constant temperature.
-
-
Sampling and Analysis:
-
At predetermined time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies, typically 24-48 hours), withdraw a sample from each flask.[3]
-
Separate the solid and liquid phases by centrifugation or filtration.
-
Analyze the concentration of CHPA remaining in the supernatant using a suitable analytical technique (e.g., HPLC, TOC analyzer).
-
-
Data Calculation:
-
The amount of CHPA adsorbed per unit mass of the mineral (qe, mg/g) at equilibrium is calculated using the following equation: qe = (C0 - Ce) * V / m where:
-
C0 is the initial concentration of CHPA (mg/L)
-
Ce is the equilibrium concentration of CHPA (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the mineral (g)
-
-
The following diagram illustrates the workflow for a typical batch adsorption experiment.
Caption: Workflow for batch adsorption experiments.
Data Analysis: Adsorption Isotherms and Kinetics
Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at a constant temperature.[16][17]
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[12]
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.[16][18]
Adsorption Kinetics: These models describe the rate of adsorption.
-
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available sites.
-
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[17] Research has shown that the adsorption of CHPA on calcite surfaces often follows a pseudo-second-order model.[3]
-
Intra-particle Diffusion Model: Used to identify the diffusion mechanism.
The table below summarizes the key parameters derived from these models.
| Model Type | Model Equation | Key Parameters | Interpretation |
| Isotherm Models | |||
| Langmuir | qe = (qmax * KL * Ce) / (1 + KL * Ce) | qmax (maximum adsorption capacity), KL (Langmuir constant) | Describes monolayer adsorption on a homogeneous surface.[12] |
| Freundlich | qe = KF * Ce^(1/n) | KF (Freundlich constant related to adsorption capacity), n (heterogeneity factor) | Describes multilayer adsorption on a heterogeneous surface.[16][18] |
| Kinetic Models | |||
| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1 / 2.303) * t | k1 (pseudo-first-order rate constant) | Often applicable in the initial stages of adsorption. |
| Pseudo-Second-Order | t / qt = 1 / (k2 * qe^2) + t / qe | k2 (pseudo-second-order rate constant) | Suggests that chemisorption is the rate-limiting step.[17] |
| Intra-particle Diffusion | qt = kid * t^(1/2) + C | kid (intra-particle diffusion rate constant), C (boundary layer thickness) | Helps to understand the diffusion mechanism in the adsorption process. |
Protocol 2: Spectroscopic Analysis of Adsorbed CHPA
Spectroscopic techniques provide direct evidence of the interaction between CHPA and the mineral surface, offering insights into the bonding mechanism.
Objective: To identify the functional groups involved in the adsorption process and determine the nature of the surface complexes formed.
Fourier Transform Infrared (FTIR) Spectroscopy:
FTIR is a powerful tool for identifying the vibrational modes of molecules.[19] By comparing the FTIR spectra of the mineral before and after CHPA adsorption, one can identify changes in the vibrational frequencies of the carboxylic acid group, which are indicative of its interaction with the surface.[20][21]
Procedure:
-
Sample Preparation:
-
Spectral Acquisition:
-
Record the FTIR spectrum of the prepared sample over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Record the spectra of the pure mineral and pure CHPA for comparison.
-
-
Spectral Interpretation:
-
Look for shifts in the characteristic peaks of the carboxylic acid group:
-
C=O stretching vibration: Typically around 1710-1760 cm⁻¹.[21] A shift to lower wavenumbers can indicate coordination to a metal cation.
-
O-H stretching vibration: A broad peak around 2500-3300 cm⁻¹.[21] Disappearance or significant changes in this peak can suggest deprotonation and formation of a carboxylate.
-
Symmetric and asymmetric stretching of COO⁻: The appearance of new peaks in the regions of ~1550-1610 cm⁻¹ (asymmetric) and ~1400-1450 cm⁻¹ (symmetric) is a strong indicator of carboxylate formation. The separation between these two peaks (Δν) can help distinguish between different coordination modes (monodentate, bidentate chelating, bidentate bridging).
-
-
Advanced Surface Characterization Techniques
For a more in-depth understanding of the adsorbed layer, advanced surface-sensitive techniques can be employed.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the elements on the surface. It can be used to confirm the presence of adsorbed CHPA and to study the chemical environment of the atoms involved in bonding.[22]
-
Atomic Force Microscopy (AFM): Allows for the visualization of the mineral surface at the nanoscale. AFM can be used to observe the morphology of the adsorbed CHPA layer, such as the formation of monolayers or aggregates.[23]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): A highly sensitive technique that can measure the mass and viscoelastic properties of the adsorbed layer in real-time. This provides valuable information about the kinetics of adsorption and the structure of the adsorbed film.[12][24]
Concluding Remarks and Future Directions
The study of this compound adsorption on mineral surfaces is a multifaceted field with significant practical implications. The protocols and analytical approaches outlined in this guide provide a robust framework for researchers to systematically investigate these complex interfacial phenomena. By combining macroscopic adsorption data from batch experiments with molecular-level insights from spectroscopic and microscopic techniques, a comprehensive understanding of the adsorption mechanism can be achieved.
Future research should focus on exploring the competitive adsorption of CHPA in the presence of other organic and inorganic species commonly found in relevant environmental or industrial systems. Additionally, computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to complement experimental studies and provide a deeper theoretical understanding of the adsorption process at the atomic level.[25]
References
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Peak, D., & Sparks, D. L. (2007). Adsorption of dicarboxylic acids by clay minerals as examined by in situ ATR-FTIR and ex situ DRIFT. PubMed. [Link]
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Masalmeh, S. K., & Al-Wahaibi, Y. (2012). On the Interactions between Naphthenic Acids and Inorganic Minerals. UBC Library Open Collections. [Link]
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Kamal, M. S., Hussein, I. A., & Sultan, A. S. (2017). Adsorption of Naphthenic Acids onto Mineral Surfaces Studied by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). Energy & Fuels, 31(8), 8177–8187. [Link]
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Schneidemesser, S., Raanan, H., & Schreiber, F. (2022). Ordered and Disordered Carboxylic Acid Monolayers on Calcite(104) and Muscovite(001) Surfaces. The Journal of Physical Chemistry C, 126(21), 9095–9103. [Link]
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Pettersson, T., et al. (2013). Calcite Surfaces Modified with Carboxylic Acids (C2 to C18): Layer Organization, Wettability, Stability, and Molecular Structural Properties. Langmuir, 29(16), 4970–4979. [Link]
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Hedberg, J., et al. (2014). The dynamic surface nature of calcite and its role in determining the adsorptive stability toward hydrophobizing carboxylic fatty acid. DiVA portal. [Link]
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Kamal, M. S., et al. (2017). Adsorption of Naphthenic Acids onto Mineral Surfaces Studied by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). Energy & Fuels. [Link]
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Wang, Y., et al. (2023). The Role of Surface Functional Groups of Iron Oxide, Organic Matter, and Clay Mineral Complexes in Sediments on the Adsorption of Copper Ions. MDPI. [Link]
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Das, B. T. (2015). sorption-desorption of carboxylic and amino acids on pure clay minerals. ResearchGate. [Link]
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Peak, D., & Sparks, D. L. (2007). Adsorption of Dicarboxylic Acids by Clay Minerals as Examined by in Situ ATR-FTIR and ex Situ DRIFT. Langmuir, 23(13), 7073–7079. [Link]
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Pettersson, T., et al. (2013). Calcite surfaces modified with carboxylic acids (C2 to C18): layer organization, wettability, and stability properties. ResearchGate. [Link]
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Reddy, M. M. (1986). Calcite Crystal Growth Rate Inhibition by Polycarboxylic Acids. Science. [Link]
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Xia, G., & Pignatello, J. J. (2001). Modeling sorption isotherms of volatile organic chemical mixtures in model and natural solids. Environmental Toxicology and Chemistry, 20(10), 2166–2174. [Link]
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Zhang, L., et al. (2022). Adsorption of Naphthalene on Clay Minerals: A Molecular Dynamics Simulation Study. MDPI. [Link]
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Sposito, G. (2015). Organic pollutant adsorption on clay minerals. ScienceDirect. [Link]
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Hu, B., et al. (2018). Adsorption of aliphatic polyhydroxy carboxylic acids on gibbsite: pH dependency and importance of adsorbate structure. PMC. [Link]
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Tan, X., et al. (2015). Surface functional groups of carbon-based adsorbents and their roles in the removal of heavy metals from aqueous solutions: A critical review. Chemical Engineering Journal, 262, 1–14. [Link]
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Lilienfein, C., et al. (2014). Adsorption of dissolved organic carbon to mineral soils: A comparison of four isotherm approaches. ResearchGate. [Link]
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Wang, Y., et al. (2023). The Role of Surface Functional Groups of Iron Oxide, Organic Matter, and Clay Mineral Complexes in Sediments on the Adsorption of Copper Ions. ResearchGate. [Link]
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Hosseininooshand, S., et al. (2020). Adsorption of organic acids in oil on crushed marble at varying temperatures and ambient pressure. AURA. [Link]
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Warren, J. D. (2011). Adsorption of carboxylic acids on magnetite single crystal surfaces. INIS-IAEA. [Link]
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ResearchGate. (n.d.). Adsorption isotherm models and parameter values for the adsorption of Cu 2+ and Ni 2+ ions on the studied clays. [Link]
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ResearchGate. (n.d.). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions. [Link]
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Aminulchem Innovation. (2021, August 19). What is Surface Functional Group [Video]. YouTube. [Link]
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ResearchGate. (n.d.). The importance of surface functional groups in the adsorption of copper onto walnut shell derived activated carbon. [Link]
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ResearchGate. (n.d.). Effect of pH on adsorption of anionic surfactants on limestone: Experimental study and surface complexation modeling. [Link]
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Aminulchem Innovation. (2023, July 14). How to Carry Out Batch Adsorption Experiment [Video]. YouTube. [Link]
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MDPI. (2024, September 5). Exploring Sustainable Solutions: Dynamic Adsorption, Isotherm Models, and Kinetics of Organic Contaminants on Polystyrene Microplastics. [Link]
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Keep.eu. (n.d.). Using batch adsorption experiments for selecting most effective adsorbent. [Link]
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da Silva, A. R., et al. (2009). ORGANIC ACID ADSORPTION AND MINERALIZATION IN OXISOLS WITH DIFFERENT TEXTURES. Revista Brasileira de Ciência do Solo, 33(5), 1193–1202. [Link]
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Antelo, J., et al. (2019). Effects of pH Conditions and Application Rates of Commercial Humic Substances on Cu and Zn Mobility in Anthropogenic Mine Soils. MDPI. [Link]
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Aminulchem Innovation. (2024, January 6). Effect of solution pH on Adsorption [Video]. YouTube. [Link]
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Madejová, J., & Pálková, H. (2020). Review of the application of infrared spectroscopy in studies of acid-treated clay minerals. Vibrational Spectroscopy, 111, 103171. [Link]
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Lagaly, G., Ogawa, M., & Dékány, I. (2006). Clay Mineral Organic Interactions. In F. Bergaya, B. K. G. Theng, & G. Lagaly (Eds.), Handbook of Clay Science (Vol. 1, pp. 309–377). Elsevier. [Link]
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LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Liu, D., et al. (2022). Effect of pH on the surface charges of permanently/variably charged soils and clay minerals. Geoderma, 428, 116202. [Link]
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Li, Y., et al. (2023). Study on the Adsorption Mechanism of Atrazine by Sesame Hull Biochar/Sepiolite Composite Material. MDPI. [Link]
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Zviagina, E., et al. (2022). Adsorption of Antibiotics by Natural Clay Minerals. MDPI. [Link]
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Thomas, J., & Kelley, M. (2009). Interaction of Mineral Surfaces with Simple Carboxylic Acids In Aqueous And / or Solution In Hexane (Conference). OSTI.GOV. [Link]
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ResearchGate. (n.d.). Comprehensive review on surfactant adsorption on mineral surfaces in chemical enhanced oil recovery. [Link]
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de Medeiros, S. R., et al. (2023). Charge Effects on the Adsorption of Octanoic Acid and Octanoate at Carbonates. ACS Omega, 8(48), 45963–45971. [Link]
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Application Notes and Protocols for the Chemical Reactions of the Carboxyl Group in Cyclohexanepentanoic Acid
For: Researchers, scientists, and drug development professionals
Introduction
Cyclohexanepentanoic acid, also known as 5-cyclohexylvaleric acid, is a saturated fatty acid characterized by a cyclohexane ring attached to a five-carbon pentanoic acid chain. Its molecular structure, combining a bulky, non-polar cycloaliphatic group with a polar carboxylic acid head, imparts unique physicochemical properties relevant in various fields, including pharmaceuticals and materials science. The carboxyl group (-COOH) is the primary site of chemical reactivity, allowing for a diverse range of transformations into other functional groups. Understanding and mastering these reactions are crucial for the synthesis of novel derivatives, active pharmaceutical ingredients (APIs), and advanced materials.
This comprehensive guide provides detailed application notes and validated protocols for the principal chemical reactions of the carboxyl group in this compound. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights to ensure successful and reproducible outcomes in the laboratory. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices.
Esterification: Synthesis of Cyclohexanepentanoate Esters
The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. Esters of this compound are valuable as fragrances, plasticizers, and intermediates in drug synthesis. The most common method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]
Scientific Principles and Mechanistic Insights
Fischer esterification is an equilibrium-controlled process.[2] To drive the reaction towards the ester product, it is essential to either use a large excess of the alcohol or remove the water formed during the reaction, in accordance with Le Châtelier's principle.[2] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1]
The presence of the bulky cyclohexyl group in this compound does not significantly hinder the esterification reaction, especially with primary alcohols.
Reaction Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Protocol: Synthesis of Methyl Cyclohexanepentanoate
This protocol details the synthesis of methyl cyclohexanepentanoate via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (18.43 g, 0.1 mol) in methanol (100 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1 mL) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator.
-
Transfer the residue to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Shake the funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude methyl cyclohexanepentanoate.
-
Purification: Purify the crude ester by vacuum distillation to yield a colorless oil.
Expected Yield: 85-95%
Product Characterization Data (Representative)
The following data are for a closely related compound, and similar values are expected for methyl cyclohexanepentanoate.
| Parameter | Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.67 (s, 3H, -OCH₃), 2.30 (t, J = 7.5 Hz, 2H, -CH₂COO-), 1.68-1.55 (m, 7H), 1.40-1.10 (m, 8H), 0.95-0.80 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5, 51.5, 37.5, 34.2, 33.2, 29.0, 26.6, 26.3, 25.2 |
| IR (neat, cm⁻¹) | 2925, 2852, 1740 (C=O), 1448, 1165 |
| MS (EI, m/z) | 198 (M⁺), 167, 140, 97, 81, 55 |
Amide Formation: Synthesis of Cyclohexanepentanamides
Amide bond formation is one of the most important reactions in organic and medicinal chemistry due to the prevalence of the amide linkage in biologically active molecules, including peptides and pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling agent for this purpose.[4]
Scientific Principles and Mechanistic Insights
DCC activates the carboxyl group of this compound by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The reaction proceeds under mild conditions and is generally high-yielding. A common side product is the insoluble N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[4] In some cases, additives like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, particularly with less nucleophilic amines or sterically hindered substrates.
Reaction Mechanism: DCC-mediated Amide Formation
Caption: Mechanism of DCC-mediated amide formation.
Protocol: Synthesis of N-Benzyl-5-cyclohexylpentanamide
This protocol describes the synthesis of an amide from this compound and benzylamine using DCC.
Materials:
-
This compound
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (3.68 g, 0.02 mol) in anhydrous dichloromethane (40 mL).
-
Amine Addition: Add benzylamine (2.14 g, 0.02 mol) to the solution.
-
DCC Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (4.54 g, 0.022 mol) in anhydrous dichloromethane (20 mL). Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture through a Buchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure amide as a white solid.
Expected Yield: 80-90%
Product Characterization Data (Representative)
The following are predicted spectroscopic data for N-benzyl-5-cyclohexylpentanamide, based on analogous structures.
| Parameter | Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), 5.80 (br s, 1H, -NH-), 4.45 (d, J = 5.7 Hz, 2H, -CH₂-Ph), 2.20 (t, J = 7.5 Hz, 2H, -CH₂CO-), 1.75-1.55 (m, 7H), 1.45-1.10 (m, 8H), 0.95-0.80 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.0, 138.5, 128.8, 127.8, 127.5, 43.7, 37.5, 36.8, 33.2, 29.0, 26.6, 26.3, 25.5 |
| IR (KBr, cm⁻¹) | 3300 (N-H), 3065, 2925, 2850, 1640 (C=O, Amide I), 1550 (N-H bend, Amide II), 1450 |
| MS (ESI, m/z) | 274.22 [M+H]⁺ |
Reduction: Synthesis of 5-Cyclohexylpentan-1-ol
The reduction of carboxylic acids to primary alcohols is a key synthetic transformation. Strong reducing agents are required for this conversion, and lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for its high reactivity and efficiency.[1][5]
Scientific Principles and Mechanistic Insights
The reduction of a carboxylic acid with LAH proceeds in several steps. First, the acidic proton of the carboxyl group reacts with a hydride ion from LAH in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt.[5] Subsequent hydride attack on the carbonyl carbon, followed by elimination of an aluminate species, forms an intermediate aldehyde. This aldehyde is immediately reduced by another equivalent of hydride to the corresponding alkoxide. Finally, an aqueous work-up protonates the alkoxide to yield the primary alcohol.[1]
Safety is paramount when working with LAH. It is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents. The quenching of excess LAH is a highly exothermic process that generates hydrogen gas and must be performed with extreme caution.[6]
Experimental Workflow: LAH Reduction
Caption: Workflow for the LAH reduction of a carboxylic acid.
Protocol: Synthesis of 5-Cyclohexylpentan-1-ol
This protocol details the reduction of this compound to 5-cyclohexylpentan-1-ol.
Materials:
-
Lithium aluminum hydride (LAH)
-
This compound
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a nitrogen/argon inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LAH (1.9 g, 0.05 mol) and anhydrous THF (50 mL).
-
Acid Addition: In a separate flask, dissolve this compound (3.68 g, 0.02 mol) in anhydrous THF (30 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then gently reflux for 1 hour.
-
Quenching (Fieser Method): [7]
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add water (1.9 mL) dropwise.
-
Add 1 M NaOH solution (1.9 mL) dropwise.
-
Add water (5.7 mL) dropwise.
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
-
Work-up:
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude alcohol by vacuum distillation or column chromatography on silica gel.
Expected Yield: 85-95%
Product Characterization Data
| Parameter | Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH), 1.75-1.50 (m, 8H), 1.40-1.10 (m, 10H), 0.95-0.80 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 63.0, 37.8, 33.4, 32.8, 29.5, 26.7, 26.4, 22.8 |
| IR (neat, cm⁻¹) | 3330 (br, O-H), 2920, 2850, 1448, 1055 (C-O) |
| MS (EI, m/z) | 170 (M⁺), 152, 123, 97, 81, 55 |
Conversion to Acyl Chloride: Synthesis of 5-Cyclohexylpentanoyl Chloride
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds. They are typically prepared by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[6][8] Thionyl chloride is a common and effective reagent for this transformation.[9]
Scientific Principles and Mechanistic Insights
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite group, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9] The evolution of these gases drives the reaction to completion.[8] The reaction is typically performed neat or in an inert solvent.
Reaction Overview: Acyl Chloride Formation
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- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
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- 9. cerritos.edu [cerritos.edu]
Application Notes & Protocols: The Biotechnological Significance of Cyclohexyl-Containing Carboxylic Acids
Introduction: A Focus on the Cyclohexyl Moiety in Modern Biotechnology
Cyclohexanepentanoic acid, with its characteristic cyclohexane ring attached to a pentanoic acid chain, represents a class of molecules known as cyclohexyl-containing carboxylic acids.[1][2] While direct, widespread biotechnological applications of this compound itself are not extensively documented, the broader family of compounds sharing the cyclohexyl moiety is of significant and growing interest in biotechnology and pharmaceutical development.[3][4] The unique structural and chemical properties conferred by the cyclohexane ring make these compounds valuable as precursors and intermediates in the synthesis of a wide range of high-value products, from pharmaceuticals to biopolymers.
This guide provides a comprehensive overview of the biotechnological applications of cyclohexyl-containing carboxylic acids. We will delve into their biosynthesis, their role as key building blocks in pharmaceutical synthesis, and their application in the sustainable production of industrial chemicals. By exploring these areas, we aim to provide researchers and drug development professionals with a foundational understanding and practical protocols to leverage the potential of this important class of molecules.
Part 1: Microbial Biosynthesis of Cyclohexanecarboxylic Acid (CHC) – A Versatile Precursor
The microbial world offers elegant and sustainable routes to producing complex chemical structures. A prime example is the biosynthesis of cyclohexanecarboxylic acid (CHC), a foundational building block for many more complex molecules.[3][4] Understanding this pathway is crucial for researchers looking to harness microbial systems for the production of novel cyclohexyl-containing compounds.
Mechanism of Biosynthesis
In certain microorganisms, particularly under anaerobic conditions, CHC is synthesized from chorismate, a key intermediate in the shikimate pathway. The pathway involves a series of enzymatic transformations that convert chorismate into CHC. This biological route is significant as it provides a renewable method for producing a versatile chemical precursor that is traditionally derived from petroleum-based feedstocks. The metabolism of cyclohexanecarboxylic acid has been studied in various organisms, revealing pathways for its degradation and transformation into other useful compounds like p-hydroxybenzoate.[5][6]
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The metabolism of cyclohexanecarboxylic acid in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclohexanepentanoic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of Cyclohexanepentanoic acid (also known as 5-Cyclohexylvaleric acid). This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable compound. This compound, with its cyclohexane ring attached to a pentanoic acid chain, presents unique synthetic challenges.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues encountered during its synthesis, focusing on the most prevalent and challenging methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The most common routes include:
-
Catalytic Hydrogenation of Aromatic Precursors: This is a widely used method, typically starting from benzoic acid or related aromatic compounds. The core of this process is the reduction of the aromatic ring to a cyclohexane ring.[2]
-
Oxidation of Cyclohexane Derivatives: This approach involves the controlled oxidation of a suitable cyclohexane derivative to introduce the carboxylic acid functionality. However, this method requires careful control to prevent over-oxidation and ring cleavage.[1]
-
Synthesis from Cyclohexanone: This multi-step pathway may involve reactions like the Knoevenagel condensation, followed by decarboxylation and reduction steps. Low yields can often be attributed to incomplete reactions at various stages.[3]
-
Biocatalytic Routes: Emerging methods utilize engineered microorganisms to convert cyclohexane into related compounds like 6-hydroxyhexanoic acid, which could potentially be adapted. These green chemistry approaches aim to overcome the harsh conditions of traditional chemical synthesis.[4][5][6]
Q2: Why is the catalytic hydrogenation of benzoic acid derivatives often challenging in terms of yield and selectivity?
A2: The primary challenge in the dearomative hydrogenation of benzoic acid and its derivatives lies in the electronic nature of the substrate and catalyst interactions. The electron-deficient aromatic ring is inherently difficult to reduce, and the carboxylic acid group can act as a catalyst poison, deactivating the active sites on the metal catalyst.[2] This often necessitates harsh reaction conditions, such as high temperatures (100–250 °C) and pressures (50–150 bar H₂), which can lead to undesirable side reactions like decarboxylation or over-reduction of the carboxylic acid group to an alcohol (cyclohexylpentanol).[2][3]
Q3: What are the most common side reactions that lower the yield of this compound?
A3: Several side reactions can significantly reduce the final yield. During catalytic hydrogenation, the most prevalent issues are:
-
Incomplete Hydrogenation: This results in a mixture of the desired product and partially saturated intermediates, such as cyclohexenylpentanoic acid isomers, which can be difficult to separate.[3]
-
Over-reduction: The carboxylic acid group can be reduced to the corresponding alcohol (cyclohexylpentanol), especially under harsh conditions or with less selective catalysts.[7][8]
-
Hydrogenolysis/Decarboxylation: At elevated temperatures, the carboxylic acid group can be cleaved, leading to byproducts like toluene or methyl cyclohexane if starting from a benzoic acid derivative.[3][7]
-
Ring Rearrangement: Under certain acidic conditions, rearrangement of the carbon skeleton can occur, leading to isomeric acid byproducts like methylcyclopentanecarboxylic acid derivatives.[9]
Troubleshooting Guide: Catalytic Hydrogenation Route
This section focuses on the most common synthetic method—catalytic hydrogenation of an aromatic precursor—and provides solutions to frequently encountered problems.
Problem 1: Incomplete Reaction or Low Conversion Rate
Your reaction stalls, leaving a significant amount of starting material or partially hydrogenated intermediates.
Causality: This issue often points to problems with the catalyst's activity or insufficient reaction parameters. The catalyst might be poisoned, the hydrogen pressure may be too low to overcome the activation energy, or the reaction time is simply too short.[3]
Recommended Solutions:
-
Verify Catalyst Activity: Ensure your catalyst is fresh and has not been deactivated by exposure to air or other poisons. Use a proven, highly active catalyst like Pt/TiO₂ which has shown record turnover frequencies for this transformation.[2]
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Many hydrogenation reactions for benzoic acid derivatives require pressures in the range of 10 to 50 bar or higher to proceed efficiently.[2]
-
Extend Reaction Time: Monitor the reaction's progress using techniques like TLC, GC-MS, or ¹H NMR. Continue the reaction until no further consumption of the starting material is observed.[10]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal temperature where the conversion is efficient without significant byproduct formation. A typical range is 80-180 °C.[2][10]
Problem 2: Poor Selectivity and Formation of Byproducts (e.g., Cyclohexylpentanol)
You achieve high conversion, but the isolated product is contaminated with significant amounts of the corresponding alcohol or other byproducts.
Causality: Poor selectivity is typically a result of using a non-selective catalyst or overly harsh reaction conditions that promote the reduction of the carboxylic acid group. The choice of solvent also plays a crucial role in modulating catalyst selectivity.[7][8]
Recommended Solutions:
-
Catalyst Selection: Switch to a more selective catalyst. While platinum is highly active, ruthenium-based catalysts, such as 5% Ru/C, have demonstrated excellent selectivity for the desired carboxylic acid product, especially when paired with an appropriate solvent system.[7][8]
-
Solvent System Optimization: The solvent can dramatically influence selectivity. Research has shown that a binary solvent mixture of 1,4-dioxane and water (1:1 ratio) can achieve 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid using a 5% Ru/C catalyst. This system helps to suppress the formation of hydrogenolysis products.[7][8]
-
Milder Reaction Conditions: If possible, reduce the reaction temperature and pressure. The goal is to find a set of conditions that is energetic enough to reduce the aromatic ring but not the carboxylic acid.
Troubleshooting Workflow for Low Yield in Hydrogenation
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Cyclohexanepentanoic Acid by Recrystallization
Welcome to the technical support guide for the purification of crude Cyclohexanepentanoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this unique, low-melting-point carboxylic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with a self-validating framework for achieving high purity.
Section 1: Understanding this compound - Key Properties for Purification
This compound (also known as 5-Cyclohexylvaleric acid) possesses distinct physical properties that directly influence the recrystallization strategy. Its structure, featuring a non-polar cyclohexane ring and a polar pentanoic acid chain, results in dual solubility characteristics.[1][2] However, its most critical property is a low melting point, which presents the primary challenge of "oiling out" during the procedure.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | - |
| Molecular Weight | 184.28 g/mol | Used for calculating yield.[1] |
| Melting Point | 16-17 °C | Very low; the compound may be liquid or a waxy solid at room temperature. High risk of "oiling out".[1][3][5] |
| Boiling Point | 126-127 °C / 0.5 mmHg | High boiling point indicates low volatility; allows for heating in most common solvents without significant loss of product.[1][5] |
| Density | 0.96 g/mL at 25 °C | Similar to many organic solvents.[1][5] |
| Appearance | Liquid or low-melting solid | Requires careful handling and cooling strategies.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique that leverages differences in solubility.[6][7] The core principle is to dissolve the impure, crude solid in a minimum amount of a hot solvent in which the compound is highly soluble.[6][8] Impurities are either insoluble in the hot solvent (and can be filtered off) or are present in much smaller concentrations and remain in solution upon cooling. As the saturated solution cools slowly, the solubility of the this compound decreases, forcing it to form a highly organized crystal lattice that excludes the dissimilar impurity molecules.[6]
Q2: How do I choose the best solvent for recrystallizing this compound?
The ideal solvent should:
-
Completely dissolve this compound when hot (near the solvent's boiling point).
-
Provide low solubility for this compound when cold (at room temperature or in an ice bath).
-
Either not dissolve impurities at all or dissolve them so well that they remain in the cold solution (the "mother liquor").
-
Be chemically inert, not reacting with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Given the dual polarity of this compound, a single solvent may work, but a two-solvent (miscible pair) system is often more effective.[6]
-
Good "Solvent": A solvent in which the acid is highly soluble (e.g., methanol, ethanol, acetone).
-
Good "Anti-solvent": A solvent in which the acid is poorly soluble (e.g., water).
Practical Approach: Start by testing solubility in small test tubes. A good starting point for this compound is a methanol/water or ethanol/water system.
Q3: What are the likely impurities in my crude sample?
Impurities are typically byproducts or unreacted materials from the synthesis.[1] For example, if the acid was synthesized by oxidizing a cyclohexane derivative, impurities could include the starting alcohol or aldehyde and over-oxidation products.[1][3] If sourced from naphthenic acids, other organic acids and hydrocarbons may be present.[9] Understanding the synthetic route is key to anticipating impurities and selecting a solvent system that effectively separates them.
Q4: My this compound is a liquid/waxy solid at room temperature. Can I still use recrystallization?
Yes, but with special considerations. The melting point of 16-17 °C is very close to standard room temperature (20-25 °C).[3] This means the compound can easily melt in the hot solvent and then, upon cooling, separate as a liquid ("oil") instead of forming crystals.[4] This is a common failure mode. To be successful, you must ensure the solution is thoroughly cooled, often well below room temperature, to induce crystallization. The troubleshooting section below addresses how to handle "oiling out".
Section 3: Experimental Protocol: Step-by-Step Recrystallization
This protocol provides a generalized workflow. The exact solvent and volumes must be determined empirically.
Caption: Troubleshooting decision tree for when crystals fail to form.
Problem: The compound "oils out" instead of crystallizing.
-
Cause: This is the most likely issue for this compound. The compound's melting point is lower than the temperature of the cooling solution, so it separates as a liquid (its melted form) before it can crystallize. [4]* Solution 1 (Increase Solvent Volume): The oil may have formed because the solution is too concentrated. Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to lower the saturation temperature. Then, attempt to cool the solution again, very slowly. [10]* Solution 2 (Lower Polarity): If using a solvent pair like methanol/water, you may have too much anti-solvent (water). Reheat to dissolve the oil, add more of the "good" solvent (methanol) until the solution is clear, and then re-cool.
-
Solution 3 (Induce Crystallization from Oil): If an oil persists, cool the mixture in an ice bath and try to induce crystallization by vigorously scratching the oil with a glass rod at the flask wall. Sometimes, a seed crystal can be generated this way.
Problem: No crystals are forming, even after cooling in an ice bath.
-
Cause 1 (Too Much Solvent): The most common reason for crystallization failure is using too much solvent during the dissolution step. [10][11]The solution is not saturated enough for crystals to form.
-
Solution: If the mother liquor has not been disposed of, you can confirm this by dipping a glass rod in the solution and letting the solvent evaporate; a large solid residue indicates significant dissolved product. [11]Gently boil off a portion of the solvent to increase the concentration, and then repeat the cooling process. [6][10]* Cause 2 (Supersaturation): Sometimes, a solution can become supersaturated, where the compound remains dissolved even below its normal saturation temperature because there is no nucleation site for crystals to begin growing. [8][10]* Solution: Induce crystallization by scratching the inside surface of the flask with a glass stirring rod just below the solvent line. [6][10][11]The microscopic scratches provide a surface for the first crystals to form. Alternatively, add a tiny "seed crystal" of the original crude material. [8][11]
Problem: The crystal yield is very low (<50%).
-
Cause 1: Too much solvent was used (see above).
-
Cause 2: Premature crystallization occurred during hot filtration and the product was lost on the filter paper. Ensure the filtration apparatus is kept hot during this step. [4]* Cause 3: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, redissolving the product. [8]* Solution: If you have retained the mother liquor, you can try to obtain a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.
Problem: The purified crystals are still colored.
-
Cause: The colored impurity has similar solubility properties to your compound, or the initial amount of activated charcoal was insufficient.
-
Solution: Repeat the recrystallization process, ensuring you add an appropriate amount of activated charcoal to the hot solution before the hot filtration step. Do not add charcoal to a boiling solution, as it can cause violent bumping.
Section 5: References
-
Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved January 6, 2026, from [Link]
-
Cyclopentaneacetic acid. (n.d.). CAS Common Chemistry. Retrieved January 6, 2026, from [Link]
-
Cyclohexanecarboxylic acid. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]
-
Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved January 6, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 6, 2026, from [Link]
-
What are some common impurities found in crude oil and how can they be removed? (2022, October 26). Quora. Retrieved January 6, 2026, from [Link]
-
Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved January 6, 2026, from [Link]
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- 3. Buy this compound | 5962-88-9 [smolecule.com]
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- 5. This compound 98 5962-88-9 [sigmaaldrich.com]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatographic Analysis of Carboxylic Acids
Welcome to the technical support center for chromatographers. As a Senior Application Scientist, I've designed this guide to provide in-depth, actionable solutions for a common and frustrating issue: peak tailing in the analysis of carboxylic acids. This resource moves beyond simple checklists to explain the underlying causes of peak shape distortion and offers systematic, field-proven protocols to restore the sharp, symmetrical peaks essential for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my carboxylic acid analysis?
A: Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half.[1] For an ideal, symmetrical peak, the tailing factor (Tf) is close to 1.0; a value greater than 1.2 indicates significant tailing.[2] This distortion is problematic because it degrades resolution between closely eluting compounds, complicates peak integration, and ultimately reduces the accuracy and precision of your quantitative results.[2][3]
Q2: I'm seeing tailing for my carboxylic acid but not for other neutral compounds in the same run. What's the likely cause?
A: This is a classic sign of a secondary retention mechanism affecting your acidic analyte. While neutral compounds are retained primarily by hydrophobic interactions with the stationary phase, carboxylic acids are susceptible to additional, undesirable interactions. The most common culprits are:
-
Silanol Interactions: Unwanted hydrogen bonding or ionic interactions between the carboxylic acid group and residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4]
-
Metal Contamination: Chelation or adsorption of the carboxylic acid with trace metals present in the stationary phase (e.g., iron, aluminum) or leached from stainless-steel components of the HPLC system (e.g., frits, tubing).[1][4][5]
These secondary interactions create multiple retention pathways for the analyte, causing a portion of the molecules to elute more slowly and creating the characteristic "tail."[1]
Q3: How does the pH of my mobile phase affect the peak shape of carboxylic acids?
A: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like carboxylic acids.[6][7] The key is the relationship between the mobile phase pH and the analyte's pKa (the pH at which it is 50% ionized).
-
When pH > pKa: The carboxylic acid is predominantly in its ionized (deprotonated, carboxylate) form. This form is more polar and has less retention on a reversed-phase column.
-
When pH < pKa: The carboxylic acid is in its neutral (protonated) form. This form is less polar and is retained more strongly.
If the mobile phase pH is too close to the pKa, the analyte will exist as a mixture of both ionized and unionized forms, which can lead to peak broadening or tailing.[7] For robust and symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[8] For carboxylic acids, this typically means using a low pH mobile phase (e.g., pH 2.5-3.5) to ensure they are fully protonated and in a single form.[2][9]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing. We will explore the issue from three perspectives: the column and stationary phase, the mobile phase, and the HPLC system hardware.
Guide 1: Optimizing the Column and Mobile Phase
The most frequent causes of peak tailing for carboxylic acids are chemical interactions occurring within the column.
Problem: Secondary Interactions with Residual Silanols
Even with modern end-capping, silica-based columns have residual silanol groups that can interact with polar analytes.[4][10] These silanols can be acidic and, at mid-range pH, become deprotonated (SiO-), creating sites for strong ionic interactions with analytes.[11]
Caption: Workflow for troubleshooting silanol interactions.
-
Determine Analyte pKa: Find the pKa of your target carboxylic acid(s). Most simple carboxylic acids have pKa values between 4 and 5.
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., formate for pH 2.8-4.8, phosphate for pH 2.1-3.1 and 6.2-8.2).[9] Ensure the buffer is soluble in your mobile phase mixture.
-
Adjust pH: Prepare the aqueous portion of your mobile phase. Add the acidic modifier (e.g., formic acid, phosphoric acid) to bring the pH to a level at least 1.5-2 units below the lowest pKa of your analytes. A target pH of 2.5-3.0 is a common starting point.[2][12] This protonates the carboxylic acids (making them neutral) and suppresses the ionization of the acidic silanol groups, minimizing secondary interactions.[1][10]
-
Equilibrate System: Thoroughly flush the column with the new mobile phase (at least 10-20 column volumes) before injecting your sample.
| Mobile Phase Additive | Typical Concentration | Target pH Range | Notes |
| Formic Acid | 0.1% v/v | ~2.8 | MS-compatible, good for general use.[13] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% v/v | ~2.1 | Strong ion-pairing agent, can suppress MS signal.[13] |
| Phosphoric Acid | Buffer (e.g., 20mM) | ~2.1-3.1 | Not MS-compatible, excellent buffering capacity for UV methods. |
| Ammonium Formate | 10-20 mM | 2.8 - 4.8 | MS-compatible buffer, increases ionic strength.[13] |
Guide 2: Addressing Metal Contamination Issues
Metal contamination can be a hidden cause of persistent peak tailing, especially for compounds with chelating capabilities, like many carboxylic acids.[5][14] Metal ions can leach from stainless-steel system components or be present as impurities in the silica packing material itself.[1][4]
Problem: Analyte Chelation with Metal Ions
Carboxylic acids can interact strongly with metal ions (Fe³⁺, Al³⁺, etc.), which act as Lewis acids.[5] This creates a strong, secondary retention mechanism that leads to significant tailing.
Caption: Workflow for diagnosing and resolving metal contamination.
Passivation is a cleaning procedure designed to remove free iron and other metallic residues from the internal surfaces of your HPLC system, forming a more inert chromium oxide layer.[15][16]
Caution: This procedure involves strong acids. Always wear appropriate personal protective equipment (PPE) and consult your instrument manual. Never passivate the column with strong acids unless specified by the manufacturer.
-
System Preparation: Remove the column and any guard columns. Replace them with a union. Disconnect the detector to prevent damage to the flow cell. Direct the flow from the union to a waste container.
-
Initial Flush: Flush the entire system with high-purity (HPLC-grade) water for 30 minutes at 1 mL/min.
-
Acidic Cleaning: Flush the system with a 30% phosphoric acid solution for 60 minutes.[16] Alternatively, a 6M nitric acid solution can be used.[16] This step actively removes metallic contaminants.
-
Rinse to Neutral: Switch back to high-purity water and flush the system until the pH of the waste stream is neutral. This is a critical step to remove all traces of the strong acid.[15]
-
Organic Flush: Flush the system with methanol or isopropanol to remove the water.
-
Re-equilibration: Re-install the column and equilibrate with your mobile phase until the baseline is stable.
For routine prevention, adding a weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) to the mobile phase at low concentrations (e.g., 1 ppm) can be highly effective at sequestering metal ions and improving peak shape for sensitive analytes.[14][15]
Guide 3: Correcting Sample and System Effects
Sometimes, the cause of tailing is not related to column chemistry but to physical or instrumental factors.
Problem: Sample Solvent Mismatch or Overload
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[3][17] The analyte band spreads out at the head of the column instead of focusing into a tight band.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear response and tailed peaks.[3][4]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent that will fully dissolve your sample.[18]
-
Reduce Injection Volume/Concentration: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If peak shape improves with dilution, you are likely overloading the column. Reduce the sample concentration or injection volume accordingly.
Problem: Extra-Column Dead Volume
Excessive volume between the injector, column, and detector can cause the separated peak to broaden and tail before it reaches the detector.[2][3]
-
Check Tubing: Ensure all tubing, especially between the column and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[19]
-
Verify Connections: Check that all fittings are properly seated and that the tubing is fully bottomed out in its port before tightening. A poor connection can create a small void, which acts as a mixing chamber and contributes to tailing.
References
- ALWSCI. (2025, July 17).
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Hawach.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
- Lopez, D. A., & Bischof, J. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns. Restek.
- SilcoTek Corporation. (2017, January 13). How To Passivate HPLC Stainless Steel For Corrosion Resistance.
- Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography.
- Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
- GenTech Scientific. (2024, March 19).
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity.
- Birdsall, R. E., et al. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.
- Dong, M. W. (2019, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- Neagle, B. (2019, August 30). How can i prevent the peak tailing in HPLC?.
- Agilent. (n.d.).
- The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. The LCGC Blog.
- Bhaskar Napte. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- Industry news. (2023, December 27).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. chromtech.com [chromtech.com]
Column chromatography techniques for purifying Cyclohexanepentanoic acid.
Welcome to the technical support guide for the column chromatography purification of Cyclohexanepentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs) - Method Development
This section addresses foundational questions to consider before initiating the purification workflow. Proper method development is crucial for a successful separation.
Q1: What are the key properties of this compound that influence its chromatographic behavior?
A1: Understanding the physicochemical properties of this compound is the first step in developing a robust purification protocol. Its structure, featuring a non-polar cyclohexyl ring and a polar carboxylic acid group, gives it an amphipathic character that dictates its interactions with stationary and mobile phases.
| Property | Value | Significance in Chromatography |
| Molecular Formula | C₁₁H₂₀O₂ | - |
| Molecular Weight | 184.28 g/mol [1] | Influences diffusion and loading capacity. |
| Physical Form | Liquid at 25 °C | Allows for direct loading or easy dissolution in a minimal amount of solvent. |
| Boiling Point | 126-127 °C at 0.5 mmHg[1] | Volatility is low, so solvent removal post-chromatography is straightforward. |
| Functional Group | Carboxylic Acid[1] | This is the most critical feature. The acidic proton can interact strongly with the silanol groups (Si-OH) on standard silica gel, leading to significant peak tailing.[2][3] |
| Polarity | Moderately Polar | Requires a mobile phase of intermediate polarity for effective elution from a polar stationary phase like silica gel. |
Q2: Which stationary phase is best suited for purifying this compound?
A2: The choice of stationary phase is critical and depends on the nature of the impurities in your crude sample.
-
Normal-Phase (Silica Gel): This is the most common and cost-effective choice. Silica gel is highly polar and is excellent for separating compounds based on differences in polarity.[4] However, due to the carboxylic acid moiety, peak tailing is a significant issue. This can be mitigated by modifying the mobile phase (see Q3).
-
Normal-Phase (Alumina): Alumina is also a polar adsorbent. Acidic alumina can be particularly useful for the separation of carboxylic acids.[4]
-
Reversed-Phase (C18 Silica): In this modality, the stationary phase is non-polar (hydrophobic), and a polar mobile phase is used.[4] This is an excellent alternative if your target compound is highly polar or if normal-phase chromatography fails to provide adequate separation.[5] Purification of carboxylic acids on C18 often involves an acidified aqueous/organic mobile phase to ensure the analyte is in its neutral, protonated form.[5]
Recommendation: Start with standard flash-grade silica gel (40-63 µm particle size) as it is versatile and the most common issues are well-documented and solvable.
Q3: How do I select an appropriate mobile phase (eluent) for silica gel chromatography?
A3: Mobile phase selection is a process of optimization, typically starting with Thin-Layer Chromatography (TLC).
-
Start with a Two-Solvent System: Use a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[6]
-
Perform TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 .[3][7] This Rf value generally translates well to column separation, providing a good balance between retention and elution time.
-
The Critical Additive - Acidification: To prevent peak tailing, the mobile phase must be acidified . The addition of a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA) (typically 0.1% to 1% by volume) , is essential.[2][3] The added acid protonates the silica gel's surface silanol groups and ensures the this compound remains in its less polar, protonated form, minimizing strong ionic interactions and resulting in sharper, more symmetrical peaks.
Section 2: Troubleshooting Guide - Resolving Common Issues
This section is structured to provide direct answers to specific problems you may encounter during your experiment.
Problem: My compound is streaking badly on the TLC plate and eluting from the column as a long, tailing band.
-
Likely Cause: This is the classic sign of a strong interaction between the carboxylic acid group of your molecule and the acidic silanol groups on the surface of the silica gel. This interaction is a mix of hydrogen bonding and acid-base interaction, which slows the elution of the molecule in an uneven manner, causing the band to smear or "tail".[2]
-
Solution:
-
Acidify the Mobile Phase: As detailed in the method development section, add 0.1-1% acetic acid or formic acid to your eluent.[2][3] This is the most effective solution. The added acid acts as a competitor for the binding sites on the silica and ensures your compound remains protonated (R-COOH) rather than deprotonated (R-COO⁻), leading to a much cleaner elution.
-
Run a Test TLC: Before committing to the column, run a new TLC plate using the acidified mobile phase. You should observe a significant improvement in the spot shape, which will translate to better performance on the column.
-
Problem: My compound is colorless. How do I know which fractions to collect and combine?
-
Likely Cause: this compound lacks a strong chromophore, meaning it is not visible under UV light (254 nm or 365 nm) and is colorless to the naked eye.
-
Solution:
-
Systematic Fraction Collection: Collect small, sequential fractions of the eluent in an organized manner (e.g., in labeled test tubes).[8]
-
TLC Analysis of Fractions: Use TLC to analyze the composition of each fraction.[8][9] Spot a small amount from each test tube onto one or more large TLC plates. It's helpful to co-spot a sample of your starting crude mixture for comparison.
-
Visualization with Stains: Since the compound is likely not UV-active, you must use a chemical stain to visualize the TLC spots.[10]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. It will react with many organic compounds, appearing as yellow/brown spots on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: This stain is also very effective for a wide range of organic compounds, which will appear as dark blue or green spots upon gentle heating.[11]
-
-
Combine Pure Fractions: After developing and staining the TLC plates, identify the test tubes that contain only your pure target compound (single spot at the correct Rf). Combine the contents of these tubes to recover your purified product.[9]
-
Problem: The separation between my compound and an impurity is very poor (Rf values are too close).
-
Likely Cause: The selected mobile phase does not have sufficient selectivity to resolve the two compounds.
-
Solution:
-
Fine-Tune the Mobile Phase Polarity: If the Rf values are very low (e.g., <0.2), slightly increase the percentage of the polar solvent. If they are high (>0.5), decrease it. Even minor adjustments can sometimes improve separation.
-
Switch Solvents: Try a different solvent system with similar polarity but different chemical properties. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Diethyl Ether or Dichloromethane/Methanol. Different solvents interact with compounds in unique ways, which can alter the elution order and improve resolution.
-
Use Gradient Elution: Instead of using a single solvent composition (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run.[7] This technique sharpens the elution bands and can effectively separate compounds with close Rf values. For example, you can start with 95:5 Hexane:EtOAc and slowly increase the EtOAc concentration to 80:20 over the course of the separation.
-
Problem: My compound is not eluting from the column at all.
-
Likely Cause: The mobile phase is not polar enough to displace your compound from the highly polar silica gel.[8] It is also possible, though less likely for this compound, that it has irreversibly bound to or decomposed on the silica.[7]
-
Solution:
-
Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. If you are using 80:20 Hexane:EtOAc, try switching to 50:50, or even 100% Ethyl Acetate. If that fails, a stronger solvent system like 95:5 Dichloromethane:Methanol may be required.
-
Check for Decomposition: Before running the column, you can test your compound's stability on silica. Spot the compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, it indicates instability.[7] If this is the case, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.
-
Section 3: Protocols and Visual Workflows
Protocol 1: Standard Purification of this compound
This protocol assumes a 1g scale purification on silica gel.
-
TLC Analysis & Solvent Selection:
-
Prepare several test solutions of Hexane:Ethyl Acetate with 0.5% Acetic Acid (e.g., 9:1, 8:2, 7:3 ratios).
-
Run TLC plates of the crude material to find the optimal solvent system that provides an Rf of ~0.3 for the target compound.
-
-
Column Packing (Wet Slurry Method):
-
Select an appropriate size glass column (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11]
-
In a beaker, prepare a slurry of silica gel (approx. 50g for a 1g sample) in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[12]
-
Open the stopcock to drain some solvent, packing the silica under gravity or gentle air pressure, ensuring the silica bed does not run dry.
-
Add a protective layer of sand on top of the packed silica.[12]
-
-
Sample Loading:
-
Dissolve the crude this compound (~1g) in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully pipette the solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica bed.
-
Rinse the flask and column sides with a small amount of eluent and allow it to absorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin elution, applying gentle air pressure to achieve a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes.
-
If using a gradient, start with the determined TLC solvent and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions using TLC with a permanganate or PMA stain as described in the troubleshooting section.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Workflow: General Purification Process
Caption: General workflow for column chromatography purification.
Visual Workflow: Troubleshooting Decision Tree
Caption: Decision tree for common chromatography problems.
Section 4: Reference Data
Table 2: Eluotropic Series (Solvent Polarity on Silica Gel)
This table lists common solvents in order of increasing polarity and eluting power for normal-phase chromatography.
| Solvent | Polarity Index (ε°) on Silica |
| n-Hexane / Heptane | 0.01 |
| Toluene | 0.29 |
| Diethyl Ether | 0.38 |
| Dichloromethane (DCM) | 0.42 |
| Ethyl Acetate (EtOAc) | 0.58 |
| Acetone | 0.65 |
| Acetonitrile | 0.65 |
| Isopropanol | 0.82 |
| Ethanol | 0.88 |
| Methanol (MeOH) | 0.95 |
| Water | >1.0 |
| Acetic Acid | Very High |
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. columbia.edu [columbia.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
Identifying and removing common impurities from commercial Cyclohexanepentanoic acid.
Welcome to the technical support guide for Cyclohexanepentanoic acid (CAS 5962-88-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical guidance for identifying and removing common impurities encountered in commercial-grade material. Our goal is to equip you with the expertise to ensure the purity of your compound, which is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the handling, analysis, and purification of this compound.
Impurity Identification
Q1: What are the most likely impurities in my commercial this compound?
The impurity profile of commercial this compound is heavily dependent on its synthetic route. Impurities typically fall into several categories:
-
Structurally Related Carboxylic Acids: The synthesis often involves the oxidation of cyclohexane derivatives or ring-opening reactions.[1] This can lead to the formation of homologous dicarboxylic acids with shorter or longer carbon chains, such as adipic acid (C6) or pimelic acid (C7), from incomplete or side reactions.[2]
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors may persist. For example, if synthesized from cyclohexanone, traces of it or its derivatives might be present.[3][4]
-
Byproducts from Side Reactions: The autoxidation of cyclohexane, a potential starting material, can generate a complex mixture of byproducts, including cyclohexanol and cyclohexanone, which can be further oxidized to various acids and esters.[1] If a Knoevenagel condensation is part of the synthesis, isomeric acid byproducts like cyclohexenylacetic acid isomers could be present if hydrogenation is incomplete.[4]
-
Residual Solvents and Reagents: Solvents used during synthesis or purification (e.g., toluene, hexane) and reagents like catalysts or acids (e.g., iodide impurities from carbonylation processes) may be present in trace amounts.[5]
Q2: How can I assess the purity of my sample and identify unknown impurities?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The carboxylic acid proton typically appears as a broad singlet around δ 12.1 ppm.[3] Impurities will introduce extraneous peaks that can be quantified if a standard of known concentration is used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile impurities. The carboxylic acid may need to be derivatized (e.g., converted to its methyl or pentafluorobenzyl ester) to improve its volatility and chromatographic behavior.[6] The mass spectrum of each peak provides a fragmentation pattern that helps in identifying the structure of the impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at ~210 nm for the carboxyl group) is a standard method for quantifying the purity of organic acids.[7][8] An acidic mobile phase (e.g., containing 0.1% formic or acetic acid) is often used to ensure the analyte remains protonated and elutes with a sharp peak.[9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a qualitative sense of purity and to identify an appropriate solvent system for column chromatography.
| Analytical Technique | Primary Use | Key Considerations |
| ¹H & ¹³C NMR | Structural verification and quantification of impurities. | Provides detailed structural information. Quantitative analysis requires a reference standard. |
| GC-MS | Identification of volatile impurities and byproducts. | Derivatization is often necessary to increase volatility. Excellent for separating isomers.[7] |
| HPLC-UV | High-precision quantification of purity. | Best for routine impurity testing. Requires method development for optimal separation.[8] |
| FT-IR Spectroscopy | Functional group analysis. | Confirms the presence of the carboxylic acid (C=O and O-H stretches) but is less effective for quantifying minor impurities. |
Troubleshooting & Purification Strategy
Q3: My this compound is streaking badly on a silica gel TLC plate. What can I do?
This is a classic issue encountered with acidic compounds on silica gel. The streaking, or tailing, occurs because the polar carboxylic acid group interacts very strongly with the acidic silica stationary phase, leading to poor chromatography.[9]
Solution: To suppress this interaction and achieve sharp, well-defined spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase). This ensures that the this compound remains fully protonated, reducing its interaction with the silica surface and allowing it to move up the plate as a cohesive band.[9]
Q4: How do I choose the best purification method for my specific situation?
The optimal purification strategy depends on the physical state of your compound and the nature of the suspected impurities. The following decision-making workflow can guide your choice.
Caption: Decision-making workflow for selecting a purification method.
Q5: My sample is a discolored solid. What is the best first purification step?
For solid carboxylic acids, recrystallization is often the most effective and straightforward initial purification technique.[9] The goal is to find a solvent that dissolves the this compound well at high temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.[10]
-
Rationale: As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the solvent (mother liquor).
-
Solvent Selection: Given the structure of this compound (a nonpolar cyclohexane ring and a polar carboxylic acid group), suitable solvents could include water, aqueous alcohol mixtures, or toluene/petroleum ether mixtures.[11] Experiment with small amounts to find the ideal solvent or solvent pair.
Q6: I suspect my sample contains neutral byproducts from the synthesis. How can I efficiently remove them?
Acid-base extraction is an exceptionally powerful technique for separating carboxylic acids from neutral or basic impurities.[11][12]
-
Principle: The process exploits the acidic nature of the carboxyl group. By treating a solution of the impure acid with an aqueous base (like sodium bicarbonate), the acid is deprotonated to form its water-soluble carboxylate salt. Neutral impurities remain in the organic phase. The layers are then separated, and the aqueous layer containing the pure carboxylate salt is re-acidified to regenerate the pure carboxylic acid, which can then be extracted back into an organic solvent.[9]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying solid this compound from impurities with different solubility profiles.
Materials:
-
Impure this compound
-
Erlenmeyer flasks
-
Selected recrystallization solvent (e.g., water, ethanol/water mixture)
-
Heating source (hot plate)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[10]
-
Hot Filtration (Optional): If insoluble impurities are present at high temperatures, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator.
-
Purity Check: Assess the purity of the recrystallized product by melting point analysis. A sharp melting point range close to the literature value (16-17 °C) indicates high purity.
Protocol 2: Purification by Acid-Base Extraction
This protocol is highly effective for removing neutral and basic impurities.
Caption: Experimental workflow for purification by acid-base extraction.
Procedure:
-
Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that is generated. Shake and allow the layers to separate.[9]
-
Separation: Drain the lower aqueous layer, which contains the sodium salt of the carboxylic acid, into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer now contains the neutral/basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify them by adding concentrated HCl dropwise until the solution is acidic (test with pH paper) and the pure carboxylic acid precipitates out as an oil or solid.
-
Isolation: Extract the purified this compound from the aqueous solution using fresh organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the pure acid.[9]
Protocol 3: Purification by Flash Column Chromatography
This method is used to separate the target acid from impurities with similar polarity, especially when recrystallization and extraction are insufficient.
Materials:
-
Silica gel (for flash chromatography)
-
Glass column
-
Eluting solvent system (e.g., hexane/ethyl acetate with 0.5% acetic acid)
-
Collection tubes
Procedure:
-
Solvent System Selection: Using TLC, determine an eluting solvent system that provides good separation between your product and the impurities (aim for an Rf value of ~0.3 for the product). Remember to add 0.5-1% acetic or formic acid to the solvent mixture to prevent tailing.[9]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the impure sample in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in small fractions using test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[9]
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Process for purification of carboxylic acids.
-
How can I purify carboxylic acid? ResearchGate. [Link]
- Purification of carboxylic acids by chemical treatment and distillation.
-
Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine. PubMed. [Link]
-
How can I purify fatty acids by column chromatography? ResearchGate. [Link]
-
Chromatographic Separation of Fatty Acyls. Frontiers in Chemistry. [Link]
-
FA purification. Cyberlipid. [Link]
-
How to purify unsaturated fatty acids by flash column chromatography. Quora. [Link]
-
Detection of Impurities in Organic Crystals by High-Accuracy Terahertz Absorption Spectroscopy. ACS Publications. [Link]
-
Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Organic Impurities in Chemical Drug Substances. Pharmaceutical Technology. [Link]
- Method for preparing cyclohexane carboxylic acids.
-
Principles of Organic Spectroscopy. Open Access Journals. [Link]
-
Analytical Methods for Organic Acids. Shimadzu Corporation. [Link]
-
Recrystallization. YouTube. [Link]
-
Organic Impurity Test. CD Formulation. [Link]
-
Recrystallization- Organic Chemistry Lab- purification. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
-
The Formation of Byproducts in the Autoxidation of Cyclohexane. ResearchGate. [Link]
-
Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. National Institutes of Health (NIH). [Link]
- Crystallization of adipic acid from its solution in aqueous nitric acid.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 6. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 10. youtube.com [youtube.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of Volatile Fatty Acids for GC Analysis
Welcome to the technical support center for the analysis of Volatile Fatty Acids (VFAs) by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of VFA derivatization. Volatile fatty acids, or short-chain fatty acids (SCFAs), are carboxylic acids with six or fewer carbon atoms that are crucial metabolic products in many biological systems[1]. Their analysis provides key insights into gut microbiota activity, fermentation processes, and various health conditions[1].
However, the inherent properties of VFAs—high polarity and low volatility—make them challenging for direct GC analysis. These characteristics can lead to poor chromatographic performance, including severe peak tailing and irreversible adsorption onto the GC column and liner[2][3]. Derivatization is a critical sample preparation step that chemically modifies the VFAs to increase their volatility and thermal stability, thereby enabling robust and reproducible analysis[4][5].
This guide provides field-proven insights, detailed protocols, and systematic troubleshooting advice to help you master VFA derivatization and achieve high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for VFA analysis by GC?
A: The primary goal of derivatization is to convert polar, non-volatile VFAs into non-polar, volatile derivatives. The polar carboxyl group (-COOH) in VFAs tends to form hydrogen bonds, which causes strong interactions with active sites in the GC system (e.g., the injector liner and column stationary phase)[3]. This leads to poor peak shape, low sensitivity, and inaccurate quantification. By converting the carboxyl group into an ester (e.g., a fatty acid methyl ester, FAME) or a silyl ester, we neutralize its polarity, making the analyte more suitable for GC analysis[2][6][7].
Q2: What are the most common derivatization methods for VFAs?
A: The two most prevalent derivatization strategies for VFAs are alkylation (most commonly esterification) and silylation .
-
Esterification converts VFAs into fatty acid alkyl esters (e.g., methyl, propyl, or butyl esters). Reagents like Boron Trifluoride (BF3) in an alcohol (e.g., methanol or butanol) are widely used for this purpose[2][8].
-
Silylation replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common silylating reagent[4][9].
Q3: Can I analyze VFAs without any derivatization?
A: Yes, direct analysis of underivatized VFAs is possible but requires specialized equipment. This approach necessitates the use of a GC column specifically designed for acidic compounds, such as the Agilent J&W DB-FATWAX Ultra Inert or the Supelco NUKOL™ columns[3][10]. These columns have an acidic character that minimizes the adsorption of the free carboxyl groups, resulting in better peak shapes[10]. However, even with these columns, challenges with sensitivity, column lifetime, and matrix interference can persist, especially for aqueous samples[3][11]. For most applications, particularly those requiring high sensitivity and robustness, derivatization remains the recommended approach[12].
Q4: Which derivatization method should I choose: Esterification or Silylation?
A: The choice depends on your specific application, sample matrix, and available instrumentation. Silylation is often faster and more versatile, reacting with a broad range of compounds containing active hydrogens (alcohols, amines, etc.). However, silylating reagents and their derivatives are extremely sensitive to moisture, requiring strictly anhydrous conditions[5][13]. Esterification, particularly with BF3-Methanol, is a robust and cost-effective method that produces stable derivatives[8][14]. The by-products of esterification are typically volatile and do not interfere with the chromatogram.
Core Derivatization Methodologies & Protocols
A successful derivatization is built on a reliable protocol. The following sections provide step-by-step methodologies for the two most common VFA derivatization techniques.
Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This method is a gold standard for preparing methyl esters of carboxylic acids. The BF3 acts as a Lewis acid catalyst to facilitate the reaction between the VFA and methanol[2].
Experimental Protocol: BF3-Methanol Esterification
-
Sample Preparation:
-
Accurately weigh 1-25 mg of your sample into a 5 mL screw-cap reaction vial[2].
-
If the sample is aqueous, it must be evaporated to complete dryness under a stream of nitrogen. The presence of water will inhibit the esterification reaction and lead to low yields.
-
If desired, dissolve the dried residue in a small volume of a non-polar solvent like hexane or toluene.
-
-
Derivatization Reaction:
-
Add 2 mL of a 10-14% BF3-Methanol solution to the vial[2].
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 60°C for 5-10 minutes in a heating block or water bath. For some complex lipids, a longer time or higher temperature (up to 100°C) may be required, but this should be optimized[2][15].
-
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (or another suitable non-polar solvent) and 1 mL of saturated sodium chloride (NaCl) solution. The salt solution helps to force the non-polar FAMEs into the organic layer[2].
-
Vortex vigorously for 30-60 seconds to ensure thorough extraction of the FAMEs into the hexane layer[2].
-
Allow the layers to separate. The upper organic layer contains your FAME derivatives.
-
-
Sample Cleanup and Analysis:
-
Carefully transfer the upper hexane layer to a clean GC vial, taking care not to transfer any of the aqueous phase.
-
To remove any residual water, you can pass the hexane layer through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the GC vial[15].
-
The sample is now ready for GC-FID or GC-MS analysis.
-
Method 2: Silylation using BSTFA
Silylation is a rapid and effective method for derivatizing a wide range of polar compounds. BSTFA is a potent TMS donor, and its by-products are highly volatile, minimizing chromatographic interference[16].
Experimental Protocol: BSTFA Silylation
-
Sample Preparation:
-
Place 1-10 mg of the sample into a reaction vial.
-
Crucially, the sample must be completely anhydrous. Silylating reagents react readily with water, which will consume the reagent and prevent derivatization of the target analytes[5][13]. Lyophilize or evaporate aqueous samples to dryness.
-
If needed, dissolve the dry sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or DMF).
-
-
Derivatization Reaction:
-
Add an excess of BSTFA. A 2:1 molar ratio of BSTFA to active hydrogen is a good starting point. For hindered or less reactive VFAs, a catalyst such as 1-10% Trimethylchlorosilane (TMCS) can be added to the BSTFA to increase its reactivity[16].
-
Seal the vial tightly and heat at 60-80°C for 15-30 minutes. Reaction times and temperatures may need to be optimized for specific analytes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Unlike esterification, an extraction step is typically not required. The reaction mixture can often be injected directly into the GC.
-
Note: Silyl derivatives can be susceptible to hydrolysis. Samples should be analyzed as soon as possible after preparation to ensure accuracy and reproducibility[13].
-
Data Summary: Comparison of Derivatization Agents
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA +/- TMCS) |
| Mechanism | Lewis acid-catalyzed esterification of the carboxyl group. | Nucleophilic substitution of active hydrogen with a trimethylsilyl (TMS) group[5]. |
| Advantages | Robust, cost-effective, produces stable derivatives, by-products are volatile and non-interfering[14]. | Very fast and versatile, reacts with many functional groups, highly volatile by-products[16]. |
| Disadvantages | Requires heating, sensitive to water, may not be suitable for some labile compounds[15]. | Extremely sensitive to moisture, derivatives can be hydrolytically unstable, reagent can be expensive[5][13]. |
| Key Consideration | Sample must be dry. Reaction time and temperature may need optimization. | Requires strictly anhydrous conditions. Analyze samples promptly after derivatization[13]. |
Visualizing the Process
General VFA Analysis Workflow
The following diagram outlines the critical steps from sample receipt to final data analysis.
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Proper handling and safety precautions for Cyclohexanepentanoic acid.
Welcome to the Technical Support Center for Cyclohexanepentanoic Acid (CAS No. 5962-88-9), also known as 5-Cyclohexylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and effective use of this compound in your experiments. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address common challenges and safety considerations.
Section 1: Understanding the Compound - Quick Reference
Before handling this compound, it is crucial to be familiar with its fundamental properties and hazard profile. This information forms the basis for all safe handling procedures and risk assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [PubChem][1] |
| Molecular Weight | 184.28 g/mol | [Sigma-Aldrich] |
| Appearance | Liquid | [Sigma-Aldrich] |
| Melting Point | 16-17 °C | [Sigma-Aldrich] |
| Boiling Point | 126-127 °C at 0.5 mmHg | [Sigma-Aldrich] |
| Density | 0.96 g/mL at 25 °C | [Sigma-Aldrich] |
Table 2: Hazard Identification and Classification
| Hazard Statement | GHS Code | Description | Source |
| Causes skin irritation | H315 | [Sigma-Aldrich] | |
| Causes serious eye irritation | H319 | [Sigma-Aldrich] | |
| May cause respiratory irritation | H335 | [Sigma-Aldrich] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and safety of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. As a carboxylic acid, it can cause irritation upon direct contact with tissues. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Q3: How should I properly store this compound in the laboratory?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[3]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Q5: Are there any specific chemicals that are incompatible with this compound?
A5: Yes, you should avoid contact with strong oxidizing agents and strong bases.[3] Carboxylic acids can react exothermically with bases and can be oxidized by strong oxidizing agents, which may lead to the generation of heat or hazardous byproducts.
Section 3: Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments involving this compound.
Problem 1: I observe an unexpected reaction or fuming when mixing this compound with another reagent.
-
Plausible Cause: This could be due to a chemical incompatibility. Carboxylic acids can react vigorously with bases and reducing agents.
-
Solution: Immediately and safely stop the addition of the reagent. If necessary, cool the reaction vessel. Consult a chemical incompatibility chart and the Safety Data Sheets (SDS) for all reagents involved to verify their compatibility.[4][5][6] Always add reagents slowly and, if the reaction is unknown, perform a small-scale test first.
Problem 2: I've spilled a small amount of this compound on the lab bench.
-
Plausible Cause: Accidental spills can occur during transfer or handling.
-
Solution: For a minor spill, ensure you are wearing the appropriate PPE.[7] Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels to absorb the initial spill.[7] Once absorbed, collect the material into a suitable container for hazardous waste. Clean the spill area with soap and water.[7]
Problem 3: The compound appears to have solidified or become viscous in the storage container.
-
Plausible Cause: The melting point of this compound is 16-17 °C. If the laboratory temperature drops below this, the compound may begin to solidify.
-
Solution: Gently warm the container in a water bath to a temperature slightly above its melting point. Do not use a direct heat source like a hot plate, as this can cause localized overheating and potential decomposition. Ensure the container is securely capped during warming to prevent the escape of any vapors.
Section 4: Experimental Protocols & Workflows
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing all required PPE.
-
Container Inspection: Inspect the container for any signs of damage or leaks.
-
Dispensing: As this compound is a liquid at room temperature, it can be dispensed using standard laboratory glassware such as pipettes or graduated cylinders.
-
Cleaning: After use, clean all glassware and equipment that came into contact with the acid.
-
Storage: Securely close the container and return it to its designated storage location.
Workflow 1: Emergency Response to a Spill
Caption: Workflow for responding to a chemical spill.
Section 5: Disposal Guidelines
Q6: How should I dispose of waste this compound and contaminated materials?
A6: Waste this compound and any materials contaminated with it (e.g., absorbent materials from a spill, used gloves) must be disposed of as hazardous chemical waste.[2] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
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- SAFETY D
- Chemical spill cleanup procedures. J&K Scientific LLC. (2021-09-02).
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This compound | C11H20O2 | CID 94769 . PubChem. [Link]
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- Chemical Spill Cleanup Guidelines. Rowan University.
- 1,2,4-Cyclohexanetricarboxylic acid. AK Scientific, Inc.
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- This compound, methyl ester Safety D
- Cyclopentanecarboxylic acid. Apollo Scientific.
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- List of Incompatible Chemicals – Labor
- Laboratory Chemical Safety Manual. University of Alberta.
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Validation & Comparative
Comparison of analytical methods for naphthenic acid determination.
A Comparative Guide to Analytical Methods for Naphthenic Acid Determination
Authored by a Senior Application Scientist
Naphthenic acids (NAs) represent a complex class of acyclic and cycloaliphatic carboxylic acids, primarily associated with petroleum crude oils and oil sands process-affected water (OSPW).[1][2] Their general formula, CnH2n+ZO2, where 'n' is the carbon number and 'Z' is a negative, even integer indicating hydrogen deficiency from ring structures, belies a vast structural diversity that poses significant analytical challenges.[1] The corrosive nature of NAs in refinery equipment and their toxicity to aquatic life necessitate accurate and reliable analytical methods for their quantification and characterization.[3][4][5]
This guide provides a comprehensive comparison of the principal analytical techniques used for the determination of naphthenic acids. We will delve into the fundamental principles, experimental workflows, and performance characteristics of each method, offering field-proven insights to help researchers, scientists, and drug development professionals select the most appropriate technique for their specific application.
Titrimetric Methods: Total Acid Number (TAN)
Potentiometric titration is a foundational method for assessing the overall acidity of petroleum products. The Total Acid Number (TAN) is defined as the mass of potassium hydroxide (KOH) in milligrams required to neutralize the acidic constituents in one gram of an oil sample.[6]
Principle of a Titrimetric Method
This technique measures the total acidity of a sample and is not specific to naphthenic acids. It quantifies all acidic compounds, including inorganic acids, phenols, and other organic acids that react with the titrant.[7][8] The standard method for this determination is ASTM D664.[2][6][8]
Experimental Protocol: ASTM D664 (Potentiometric Titration)
-
Sample Preparation: A known weight of the crude oil sample is dissolved in a titration solvent, typically a mixture of toluene, isopropanol, and a small amount of water.
-
Titration: The solution is titrated with a standardized solution of alcoholic potassium hydroxide (KOH).
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically using a pH electrode. A sharp inflection in the potential curve indicates the neutralization of the acidic components.
-
Calculation: The TAN value (mg KOH/g) is calculated from the volume of KOH titrant used.
Causality and Limitations
The primary advantage of the TAN method is its simplicity and low cost for providing a general measure of acidity. However, its critical limitation is the lack of specificity. The TAN value includes contributions from compounds like phenols and sulfur compounds, which can interfere with the analysis and do not have the same corrosion potential as naphthenic acids.[6] This makes it a poor choice for detailed environmental monitoring or toxicological studies where specific information on NA concentration is required.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a widely used technique for the rapid quantification of total naphthenic acids in water and oil samples. It has been an industry-standard method, particularly in the oil sands sector.[9][10]
Principle of FTIR
FTIR measures the absorption of infrared radiation by the carboxylic acid functional group (-COOH) present in all naphthenic acids. The characteristic C=O stretching vibrations of the carboxylic acid group are observed in the infrared spectrum, typically around 1700-1750 cm-1.[11][12] The intensity of this absorption band is proportional to the total concentration of carboxylic acids in the sample.
Experimental Workflow: FTIR Analysis
Caption: General workflow for FTIR analysis of naphthenic acids.
Detailed Protocol: FTIR Analysis of Water Samples
-
Sample Preparation:
-
Filter the water sample to remove suspended solids.
-
Acidify the sample to a pH below 2.0 to ensure all naphthenate salts are converted to their protonated acid form.
-
Perform a liquid-liquid extraction (LLE) by mixing the acidified sample with an immiscible organic solvent like dichloromethane (DCM). The NAs will partition into the organic phase.[11][13]
-
Separate the organic layer and evaporate the solvent to concentrate the extracted NAs.
-
-
Analysis:
-
Re-dissolve the dried extract in a suitable solvent (e.g., carbon tetrachloride, now often replaced with less hazardous alternatives).
-
Place the solution in an IR-transparent cell and acquire the infrared spectrum using an FTIR spectrometer.
-
Measure the absorbance of the carbonyl (C=O) peaks.[11]
-
-
Quantification:
-
Prepare a calibration curve using a commercial NA standard mixture (e.g., Fluka NA mixture).[10]
-
Calculate the concentration of NAs in the original sample by comparing its absorbance to the calibration curve.
-
Expertise & Trustworthiness
While rapid and cost-effective, FTIR is prone to overestimation of NA concentrations.[9][11] The method quantifies the total carboxylic acid content, meaning it does not differentiate between true naphthenic acids and other naturally occurring organic acids (like fatty acids), which can be co-extracted.[14] This lack of selectivity is a significant drawback for environmental forensics and detailed toxicological assessments.[3] The detection limit for FTIR is also significantly higher than for mass spectrometry-based methods, typically around 1 mg/L.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers significantly improved selectivity and sensitivity compared to FTIR.[3][9]
Principle of GC-MS
A mixture of compounds is first vaporized and separated based on boiling point and polarity in a long capillary column (the GC part). As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification and quantification of individual compounds.
Experimental Workflow: GC-MS Analysis```dot
Caption: General workflow for LC-MS analysis of naphthenic acids.
Detailed Protocol: LC-MS/MS Analysis of NAs
-
Sample Preparation: Sample preparation for LC-MS can be remarkably simple. Often, it involves only filtering the aqueous sample before direct injection. [15]For trace-level analysis, a solid-phase extraction (SPE) step can be used to clean up the sample and concentrate the NAs.
-
LC Separation: The sample is injected into the LC system. A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like acetic or formic acid. [16]This separates the NAs based on their polarity and carbon number. [17]3. MS Detection: The column eluent is directed to the ESI source, where the NAs are typically ionized in negative mode ([M-H]-). High-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are frequently used to provide accurate mass measurements, which aids in the confident identification of elemental formulas for hundreds or even thousands of individual NA components. [16][18]
Expertise & Trustworthiness
LC-MS offers superior performance for NA analysis. The elimination of the derivatization step simplifies the workflow and reduces potential errors. [19][15]The technique provides high sensitivity (MDL of 0.01 mg/L or lower) and specificity, allowing for the quantification of individual isomers. [19]Coupling LC with high-resolution mass spectrometry (HRMS) such as TOF-MS or Orbitrap MS is particularly powerful, enabling the characterization of complex NA mixtures and the identification of not just classical NAs, but also oxidized species (oxy-NAs) and other related acidic compounds. [16][18]
Summary Comparison of Analytical Methods
| Feature | Titration (TAN) | FTIR | GC-MS | LC-MS / LC-HRMS |
| Principle | Acid-base neutralization | IR absorption of -COOH group | Separation by volatility, MS detection | Separation by polarity, MS detection |
| Specificity | Very Low (Total Acidity) | Low (Total Carboxylic Acids) | Moderate to High | High to Very High |
| Information | Total Acid Number | Total NA Concentration | Concentration & ID of some isomers | Concentration & ID of many isomers |
| Sensitivity | Low | Low (LOD ~1 mg/L) [9] | High (LOD ~0.01 mg/L) [9] | Very High (LOD <0.01 mg/L) [19] |
| Sample Prep | Simple | Moderate (Extraction) | Complex (Extraction & Derivatization) [19] | Simple to Moderate (Filtration/SPE) [19] |
| Analysis Time | Fast | Fast | Slow [19] | Moderate to Fast |
| Cost | Low | Low | Moderate | High |
| Key Advantage | Simple, inexpensive | Rapid screening | Good selectivity, established method | High selectivity & sensitivity, no derivatization |
| Key Disadvantage | Non-specific [6] | Overestimates concentration, poor selectivity [9][11] | Requires derivatization, potential co-elution [20] | Higher instrument cost |
Conclusion and Recommendations
The choice of an analytical method for naphthenic acid determination is dictated by the specific objectives of the study.
-
Titration (TAN) is suitable only for a preliminary, non-specific assessment of total acidity in petroleum products, primarily for refinery process control.
-
FTIR serves as a cost-effective and rapid screening tool for estimating the total concentration of acid-extractable organics. However, its results should be interpreted with caution due to low specificity and a tendency to overestimate concentrations. [9][21]* GC-MS provides a significant improvement in selectivity and sensitivity over FTIR and is a robust method for quantifying and identifying a range of NA isomers. It is a valuable tool, especially when detailed structural information on more volatile components is needed.
-
LC-MS , particularly when paired with high-resolution mass spectrometry (UPLC-HRMS), represents the state-of-the-art for naphthenic acid analysis. It offers the best combination of sensitivity, selectivity, and speed, with the major advantage of analyzing NAs in their native form without derivatization. This makes it the superior choice for complex environmental sample characterization, toxicological studies, and detailed forensic investigations. [19][18] As research continues, the trend is moving towards high-resolution, multidimensional techniques to unravel the immense complexity of naphthenic acid mixtures and understand their environmental fate and impact.
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The Cyclohexane Moiety: A Double-Edged Sword in the Biological Activity of Fatty Acids
A Comparative Analysis of Cyclohexanepentanoic Acid and Its Linear Analogs
In the intricate world of cellular signaling and metabolic pathways, the structure of a molecule is paramount to its function. This principle is vividly illustrated when comparing the biological activities of cyclic fatty acids, such as this compound, with their linear counterparts. The introduction of a bulky, rigid cyclohexane ring into a flexible fatty acid chain dramatically alters its physicochemical properties, leading to distinct and often enhanced biological effects. This guide provides a comprehensive comparison of the biological activities of this compound and its linear analogs, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Structural Distinctions: The Foundation of Functional Divergence
This compound, with its terminal cyclohexane ring, presents a stark contrast to its linear analog, undecanoic acid (a saturated fatty acid with 11 carbons). This structural difference is the primary driver of their divergent biological activities. The cyclohexane ring introduces steric hindrance and reduces the molecule's flexibility, which in turn influences its interaction with cell membranes and molecular targets.[1]
dot
Caption: Structural comparison of this compound and its linear analog.
Antimicrobial Activity: A Tale of Two Structures
The presence of a cyclic group can significantly modulate the antimicrobial properties of fatty acids. While many straight-chain fatty acids are known for their antibacterial and antifungal effects, the incorporation of a cyclohexane ring can enhance this activity.
A study on 11-cyclohexylundecanoic acid, a close structural relative of this compound, demonstrated its inhibitory effects on various microorganisms.[2] This enhanced activity is likely due to the cyclic group's ability to disrupt the bacterial cell membrane more effectively than a linear chain. The rigid structure of the cyclohexane ring may create greater disorder within the lipid bilayer, leading to increased permeability and cell death.
Comparative Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 11-Cyclohexylundecanoic Acid | Bacillus cereus | 0.05 mmol/L | [2] |
| Escherichia coli | 0.05 mmol/L | [2] | |
| Fusarium culmorum | 0.05 mmol/L | [2] | |
| Undecanoic Acid | Candida albicans | 1.2 mM | [3] |
| Streptococcus mutans | 2.5 mg/mL | [4] | |
| Streptococcus sobrinus | 2.5 mg/mL | [4] |
Key Insights:
-
The data suggests that 11-cyclohexylundecanoic acid is effective at a lower concentration compared to undecanoic acid, indicating potentially higher potency.
-
The broader spectrum of activity for the cyclohexyl derivative against both Gram-positive and Gram-negative bacteria, as well as fungi, highlights its potential as a versatile antimicrobial agent.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of fatty acids.[5]
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the fatty acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Fatty acids are key regulators of inflammation.[1][6][7] They can influence inflammatory responses through various mechanisms, including the modulation of cell membrane composition, interaction with cell surface and intracellular receptors, and by serving as precursors for signaling molecules like eicosanoids.[1][8][9]
The introduction of a cyclohexane ring can alter how a fatty acid interacts with the enzymes and receptors involved in the inflammatory cascade. While specific comparative data for this compound is limited, the structural rigidity and lipophilicity conferred by the cyclohexane moiety suggest a potential for altered binding to cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the synthesis of pro-inflammatory prostaglandins and leukotrienes.[10]
dot
Caption: Potential mechanisms of fatty acid anti-inflammatory action.
Experimental Protocol: In Vitro Anti-inflammatory Assay (BSA Denaturation)
This protocol provides a method to assess the anti-inflammatory activity of fatty acids by measuring the inhibition of bovine serum albumin (BSA) denaturation.[11]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of a 0.5% (w/v) BSA solution, 2.8 mL of a phosphate-buffered saline solution (pH 6.5), and 2 mL of the fatty acid solution at various concentrations.
-
Control Preparation: Prepare a control sample containing BSA and the solvent used to dissolve the fatty acid.
-
Incubation: Heat the samples at 72°C for 5 minutes and then cool them to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the fatty acid that causes 50% inhibition of BSA denaturation.[11]
Cytotoxicity: Impact on Cell Viability
The cytotoxicity of fatty acids is a critical parameter, particularly in the context of drug development. The structural features of a fatty acid can significantly influence its toxicity profile. A novel formulation of undecylenic acid has been shown to induce apoptosis in tumor cells.[12]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
dot
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fatty acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion: The Promise of Cyclic Scaffolds
The comparison between this compound and its linear fatty acid analogs underscores the profound impact of a cyclic moiety on biological activity. The introduction of a cyclohexane ring appears to enhance antimicrobial efficacy, likely through increased membrane disruption. While further research is needed to fully elucidate the comparative anti-inflammatory and cytotoxic profiles, the structural rigidity and altered lipophilicity of this compound suggest a potential for unique interactions with biological targets.
For researchers and drug development professionals, these findings highlight the potential of incorporating cyclic scaffolds into fatty acid-based molecules to modulate their therapeutic properties. The detailed experimental protocols provided herein offer a practical framework for further investigation into the promising biological activities of this and other novel fatty acid derivatives.
References
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- Oshima, M., & Ariga, T. (1975). Omega-cyclohexyl fatty acids in acidophilic thermophilic bacteria. Studies on their presence, structure, and biosynthesis using precursors labeled with stable isotopes and radioisotopes. The Journal of Biological Chemistry, 250(17), 6963-6968. Available from: https://pubmed.ncbi.nlm.nih.gov/1158681/
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A Comparative Guide to the Synthesis of Cycloalkane Carboxylic Acids: From Classic Reactions to Modern Catalytic Methods
Cycloalkane carboxylic acids are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Their inherent conformational rigidity and defined spatial orientation of substituents make them attractive building blocks in drug design and development. The synthesis of these valuable compounds has been a long-standing area of interest in organic chemistry, with a diverse arsenal of synthetic methodologies developed over the years. This guide provides a comparative analysis of the most prominent synthesis routes, offering insights into their mechanisms, practical applications, and relative merits. We will delve into classical transformations and cutting-edge catalytic approaches, providing experimental data to support an objective comparison of their performance.
The Favorskii Rearrangement: A Classic Route to Ring Contraction
The Favorskii rearrangement is a venerable and powerful method for the synthesis of cycloalkane carboxylic acids, characteristically involving a ring contraction of a cyclic α-halo ketone in the presence of a base.[1][2][3] This transformation has been instrumental in the synthesis of strained ring systems and complex natural products.
Mechanistic Insight
The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate. The base abstracts an acidic α-proton to form an enolate, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the strained bicyclic intermediate. Subsequent nucleophilic attack by a hydroxide or alkoxide at the carbonyl carbon leads to the opening of the cyclopropanone ring to afford the more stable carboxylate, which is then protonated upon acidic workup.[1]
Caption: Mechanism of the Favorskii Rearrangement.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid from 2-Chlorocyclohexanone
This protocol is adapted from established procedures.[2]
Materials:
-
2-Chlorocyclohexanone
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-chlorocyclohexanone (1 equivalent) in diethyl ether is added dropwise to a stirred aqueous solution of sodium hydroxide (2.2 equivalents) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The aqueous layer is separated and acidified with concentrated HCl to a pH of approximately 2.
-
The acidified aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude cyclopentanecarboxylic acid.
-
Purification by distillation under reduced pressure yields the pure product.
Performance and Limitations
The Favorskii rearrangement is a reliable method, particularly for the synthesis of five- and six-membered ring carboxylic acids from the corresponding six- and seven-membered cyclic ketones. Yields are generally moderate to good.
| Starting Material | Product | Base | Yield | Reference |
| 2-Chlorocyclohexanone | Cyclopentanecarboxylic acid | NaOH | ~70-80% | [2] |
| 2-Bromocycloheptanone | Cyclohexanecarboxylic acid | NaOH | ~65-75% | N/A |
Advantages:
-
Well-established and reliable method.
-
Effective for ring contraction.
Disadvantages:
-
Requires the synthesis of α-halo ketones.
-
The use of strong bases can lead to side reactions.
-
Not atom-economical due to the loss of a carbon atom and a halogen.
The Koch-Haaf Reaction: Carboxylation of Alkenes and Alcohols
The Koch-Haaf reaction provides a direct route to tertiary carboxylic acids from alkenes or alcohols using carbon monoxide in the presence of a strong acid, such as sulfuric acid or a superacid.[4] This reaction is particularly useful for the synthesis of sterically hindered carboxylic acids.
Mechanistic Insight
The reaction proceeds via the formation of a carbocation intermediate. Protonation of an alkene or dehydration of an alcohol generates a carbocation, which is then attacked by carbon monoxide to form a highly electrophilic acylium ion. Subsequent hydrolysis of the acylium ion furnishes the carboxylic acid. The regioselectivity is dictated by the stability of the carbocation intermediate, favoring the formation of tertiary carboxylic acids.
Caption: Mechanism of the Koch-Haaf Reaction.
Experimental Protocol: Synthesis of 1-Methylcyclohexanecarboxylic Acid from 1-Methylcyclohexene
This protocol is based on general procedures for the Koch-Haaf reaction.
Materials:
-
1-Methylcyclohexene
-
Concentrated sulfuric acid (H₂SO₄)
-
Formic acid (HCOOH) as a source of CO
-
Ice-cold water
-
Diethyl ether
Procedure:
-
A mixture of concentrated sulfuric acid and formic acid is cooled to 0 °C in a flask equipped with a dropping funnel and a stirrer.
-
1-Methylcyclohexene is added dropwise to the stirred acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then poured onto crushed ice.
-
The resulting mixture is extracted with diethyl ether.
-
The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude carboxylic acid.
-
Purification can be achieved by recrystallization or distillation.
Performance and Limitations
The Koch-Haaf reaction is highly effective for the synthesis of tertiary carboxylic acids.
| Starting Material | Product | Acid | Yield | Reference |
| Cyclohexene | 1-Methylcyclopentanecarboxylic acid & Cyclohexanecarboxylic acid | HF/CO | High | [4] |
| 1-Adamantanol | 1-Adamantanecarboxylic acid | H₂SO₄/HCOOH | 92% | [3] |
Advantages:
-
Direct carboxylation of alkenes and alcohols.
-
Excellent for the synthesis of tertiary carboxylic acids.
Disadvantages:
-
Requires strong, corrosive acids.
-
High pressures of carbon monoxide may be required.
-
Carbocation rearrangements can lead to mixtures of products.
Grignard Reagent Carboxylation: A Foundational C-C Bond Formation
The carboxylation of Grignard reagents with carbon dioxide is a fundamental and widely used method for the synthesis of carboxylic acids.[5] This reaction is versatile and applicable to a broad range of substrates.
Mechanistic Insight
The reaction involves the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbon of carbon dioxide (typically from dry ice). This addition reaction forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the carboxylic acid.
Caption: Workflow for Grignard Reagent Carboxylation.
Experimental Protocol: Synthesis of Cyclohexanecarboxylic Acid from Bromocyclohexane
This protocol is a standard procedure for Grignard carboxylation.[5]
Materials:
-
Bromocyclohexane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere.
-
A solution of bromocyclohexane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small amount of iodine.
-
Once the Grignard reagent has formed, the solution is cooled in an ice bath.
-
The Grignard solution is then slowly poured onto a large excess of crushed dry ice with vigorous stirring.
-
After the excess dry ice has sublimed, the reaction mixture is quenched with 6 M HCl.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by distillation or recrystallization yields pure cyclohexanecarboxylic acid.
Performance and Limitations
Grignard carboxylation is a high-yielding and general method.
| Starting Material | Product | Yield | Reference |
| Bromocyclohexane | Cyclohexanecarboxylic acid | ~80% | [5] |
| 1-Bromo-4-methylcyclohexane | 4-Methylcyclohexanecarboxylic acid | High | N/A |
Advantages:
-
High yields and broad substrate scope.
-
Readily available starting materials.
Disadvantages:
-
Requires strictly anhydrous conditions.
-
The Grignard reagent is a strong base and can be incompatible with certain functional groups.
Oxidative Cleavage: From Cyclic Ketones and Alkenes to Dicarboxylic Acids
The oxidative cleavage of cyclic ketones or alkenes is a common strategy for the synthesis of dicarboxylic acids. This approach is particularly important for the industrial production of adipic acid, a key monomer for nylon-6,6.
Methods and Reagents
Various oxidizing agents can be employed for this transformation.
-
From Cycloalkanones: Strong oxidizing agents like nitric acid or potassium permanganate can cleave the C-C bond adjacent to the carbonyl group.[6]
-
From Cycloalkenes: Ozonolysis followed by an oxidative workup, or direct oxidation with hot, concentrated potassium permanganate, cleaves the double bond to afford a dicarboxylic acid.[7][8]
Experimental Protocol: Synthesis of Adipic Acid from Cyclohexanone
This protocol is based on the industrial process using nitric acid.
Materials:
-
Cyclohexanone
-
Concentrated nitric acid (HNO₃)
-
Vanadium pentoxide (V₂O₅) or a copper catalyst
-
Ice bath
Procedure:
-
Cyclohexanone is added slowly to a stirred mixture of concentrated nitric acid and a catalytic amount of vanadium pentoxide at a controlled temperature (typically 50-60 °C).
-
The reaction is exothermic and requires careful temperature control with an ice bath.
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete oxidation.
-
The reaction mixture is cooled, and the precipitated adipic acid is collected by filtration.
-
The crude product is washed with cold water and recrystallized from water to obtain pure adipic acid.
Performance and Limitations
This method is highly effective for the synthesis of dicarboxylic acids.
| Starting Material | Product | Oxidant | Yield | Reference |
| Cyclohexanone | Adipic acid | HNO₃ | >90% (industrial) | [6] |
| Cyclohexene | Adipic acid | KMnO₄ | Moderate | [7] |
Advantages:
-
High yields, especially in industrial settings.
-
Direct route to dicarboxylic acids.
Disadvantages:
-
Use of strong, hazardous oxidizing agents.
-
Generation of nitrogen oxides (in the case of nitric acid) is a significant environmental concern.
-
Ozonolysis requires specialized equipment.
Modern Catalytic Approaches: The Forefront of C-H Functionalization
Recent years have witnessed a surge in the development of catalytic methods for the direct carboxylation of C-H bonds in cycloalkanes. These methods offer the promise of more atom-economical and environmentally benign routes to cycloalkane carboxylic acids.
Palladium-Catalyzed C-H Carboxylation
Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds.[9][10][11] In the context of cycloalkane carboxylic acid synthesis, this typically involves a directing group strategy to achieve regioselectivity. The carboxylic acid group itself can act as a directing group, facilitating the activation of a remote C-H bond.
Photocatalytic and Electrochemical Carboxylation
Photocatalysis and electrochemistry represent green and sustainable approaches to drive chemical reactions.[12][13][14][15]
-
Photocatalysis: Visible-light photocatalysis can be used to generate cycloalkyl radicals from cycloalkanes, which can then be trapped by CO₂ to form the corresponding carboxylates.[15][16]
-
Electrochemistry: Electrochemical methods can be employed to activate C-H bonds or generate reactive intermediates for carboxylation with CO₂, often under mild conditions and without the need for chemical oxidants or reductants.[17][18][19]
Performance and Future Outlook
These modern catalytic methods are still under active development, but they have already demonstrated significant potential.
| Method | Substrate | Product | Catalyst/Conditions | Yield | Reference |
| Pd-Catalysis | Cycloalkane Carboxylic Acids | γ-Arylated Cycloalkane Carboxylic Acids | Pd(OAc)₂ / Ligand | Good to Excellent | [9][10][11] |
| Photocatalysis | Cyclohexane | Cyclohexanecarboxylic acid | Photocatalyst / CO₂ / Light | Moderate | [16] |
| Electrochemistry | Cyclohexane | Cyclohexanecarboxylic acid | CuS catalyst / CO₂ / Electricity | High | [14] |
Advantages:
-
Direct functionalization of abundant C-H bonds.
-
Potential for high atom economy and reduced waste.
-
Milder reaction conditions compared to some classical methods.
Disadvantages:
-
Catalyst cost and sensitivity can be a concern.
-
Substrate scope and regioselectivity can be challenging to control.
-
Many of these methods are still in the early stages of development for widespread application.
Comparative Summary
| Synthesis Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Favorskii Rearrangement | Ring contraction of α-halo ketones | Moderate to Good | Well-established, good for strained rings | Requires pre-functionalized substrates, not atom-economical |
| Koch-Haaf Reaction | Carboxylation of alkenes/alcohols | High | Direct, excellent for tertiary acids | Harsh acidic conditions, CO pressure, potential rearrangements |
| Grignard Carboxylation | Nucleophilic addition to CO₂ | High | Versatile, high-yielding | Requires anhydrous conditions, sensitive to functional groups |
| Oxidative Cleavage | Cleavage of cyclic ketones/alkenes | High (industrial) | Direct route to dicarboxylic acids | Use of hazardous oxidants, environmental concerns |
| Modern Catalytic Methods | Direct C-H carboxylation | Moderate to High | Atom-economical, sustainable | Catalyst cost, scope and selectivity challenges |
Conclusion
The synthesis of cycloalkane carboxylic acids is a mature field with a rich history of established methods, yet it continues to evolve with the advent of modern catalytic strategies. The choice of a particular synthetic route depends on a multitude of factors, including the desired target molecule, the availability of starting materials, scalability, and environmental considerations. Classical methods like the Favorskii rearrangement and Grignard carboxylation remain highly valuable for their reliability and broad applicability in a laboratory setting. The Koch-Haaf reaction and oxidative cleavage are powerful industrial processes, particularly for specific target molecules. The future of cycloalkane carboxylic acid synthesis undoubtedly lies in the continued development of catalytic C-H functionalization methods. These approaches hold the key to more sustainable and efficient chemical manufacturing, enabling the direct conversion of simple cycloalkanes into high-value carboxylic acids. As our understanding of catalysis deepens, we can expect to see these innovative methods play an increasingly important role in both academic research and industrial production.
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Francke, R., & Schille, B. (2014). Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. Beilstein Journal of Organic Chemistry, 10, 2234–2250. [Link][18]
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Lang, S. B., Wotal, A. C., & Molander, G. A. (2013). Photocatalytic Aminodecarboxylation of Carboxylic Acids. Angewandte Chemie International Edition, 52(40), 10515-10519. [Link][23]
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Kärkäs, M. D. (2018). Electrochemical strategies for C–H functionalization and C–N bond formation. Chemical Society Reviews, 47(12), 5786-5865. [Link][26]
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Electrochemical Oxidative Radical Polar Crossover Route to 1,4‐Keto Carboxylates Mediated by Anchimeric Assistance. (2021). Angewandte Chemie International Edition, 60(27), 14935-14940. [Link][30]
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Gyan Sanchay. (n.d.). CYCLOALKANES-Method-of-Preparation.pdf. Retrieved from [Link][31]
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Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 80, 235-246. [Link][32]
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A Senior Application Scientist's Guide to Derivatization Reagents for Carboxylic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of carboxylic acids is a frequent yet challenging task. Their inherent polarity and often low volatility can lead to poor chromatographic resolution, peak tailing, and inadequate sensitivity, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Derivatization, the chemical modification of an analyte to enhance its analytical properties, stands as a cornerstone technique to surmount these obstacles.[1][2][3]
This guide provides an in-depth comparison of the performance of common derivatization reagents for carboxylic acid analysis. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the optimal derivatization strategy for your specific analytical needs.
The "Why" of Derivatization: Enhancing Analyte Properties
The primary objectives of derivatizing carboxylic acids are to:
-
Increase Volatility and Thermal Stability: For GC analysis, converting the polar carboxyl group into a less polar and more thermally stable ester or silyl ester is crucial to prevent on-column degradation and ensure efficient elution.[4][5][6]
-
Improve Chromatographic Separation: By reducing polarity, derivatization minimizes interactions with active sites in the GC or LC system, leading to sharper, more symmetrical peaks.[7][8]
-
Enhance Detection Sensitivity: Derivatization can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or an electron-capturing group for electron capture detection (ECD), significantly lowering limits of detection (LODs).[1][9] For LC-MS, derivatization can improve ionization efficiency.[3][10]
-
Enable Chiral Separation: The use of chiral derivatization reagents allows for the separation of enantiomers on a non-chiral column by forming diastereomers with distinct physicochemical properties.[11][12]
A Comparative Analysis of Key Derivatization Reagents
The selection of a derivatization reagent is a critical decision dictated by the analytical technique, the specific carboxylic acids of interest, and the desired sensitivity. Here, we compare the most widely employed classes of reagents.
Silylation Reagents: The Workhorses for GC-MS
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[4] These reagents are highly versatile and react with a wide range of functional groups containing active hydrogens.[5][13]
Common Silylation Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silyl donor that reacts with carboxylic acids to form TMS esters.[4][14] Its byproducts are volatile and typically do not interfere with the chromatogram.[4][15] For sterically hindered carboxylic acids, the addition of a catalyst like trimethylchlorosilane (TMCS) is often necessary to enhance reactivity.[4][15]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most potent silylating reagents, MSTFA is highly reactive towards a broad range of functional groups, including carboxylic acids.[13][16] A key advantage of MSTFA is that its byproducts are even more volatile than those of BSTFA, making it ideal for the analysis of early-eluting compounds.[15][16]
Mechanism of Silylation (BSTFA):
Caption: Silylation of a carboxylic acid with BSTFA.
Performance Characteristics of Silylation Reagents:
| Reagent | Typical Method | Advantages | Disadvantages |
| BSTFA | GC-MS | Versatile, volatile byproducts, good reactivity.[14] | May require a catalyst (TMCS) for hindered groups.[4][15] |
| MSTFA | GC-MS | Highly reactive, very volatile byproducts, suitable for a wide range of compounds.[13][16] | Highly sensitive to moisture. |
Alkylation Reagents: For Stable Derivatives in GC and LC
Alkylation involves replacing the acidic proton with an alkyl or arylalkyl group, most commonly forming an ester.[5][6] Alkyl derivatives are generally more stable than their silyl counterparts.[5]
Common Alkylation Reagents:
-
Pentafluorobenzyl Bromide (PFBBr): This reagent introduces a pentafluorobenzyl group, creating derivatives that are highly sensitive to electron capture detection (ECD) in GC.[9] PFBBr derivatization is also applicable to LC-MS analysis.[17][18]
-
Diazomethane and Analogs (e.g., (Trimethylsilyl)diazomethane): Diazomethane is a highly efficient methylating agent that reacts rapidly with carboxylic acids. However, it is explosive and toxic, leading to the development of safer alternatives like (trimethylsilyl)diazomethane.
-
BF3-Methanol/Butanol: Boron trifluoride in an alcohol is a classic reagent for forming methyl or butyl esters of fatty acids.[19]
Mechanism of Alkylation (PFBBr):
Caption: Alkylation of a carboxylate anion with PFBBr.
Performance Characteristics of Alkylation Reagents:
| Reagent | Typical Method | Advantages | Disadvantages |
| PFBBr | GC-ECD, GC-MS, LC-MS | High sensitivity for ECD, forms stable derivatives.[9] | Can be less reactive towards hindered acids. |
| (Trimethylsilyl)diazomethane | GC-MS | Safer alternative to diazomethane, rapid and quantitative reaction. | Still requires careful handling. |
| BF3-Methanol | GC-FID, GC-MS | Effective for fatty acid methyl ester (FAME) analysis.[19] | Harsh conditions can cause degradation of some analytes. |
Fluorescent Labeling Reagents: For High Sensitivity in LC
For LC analysis, especially with fluorescence detection, derivatization with a fluorescent tag can dramatically improve sensitivity.[2][20]
Common Fluorescent Labeling Reagents:
-
9-Anthryldiazomethane (ADAM): A well-established fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent anthrylmethyl esters.[20][21][22][23] The reaction proceeds at room temperature without the need for a catalyst.[22][23]
-
4-Bromo-N-methylbenzylamine (4-BNMA): This reagent introduces a brominated benzyl group, which not only enhances ionization efficiency in positive ion electrospray ionization-mass spectrometry (ESI-MS) but also provides a characteristic isotopic pattern for identification.[1][3]
-
Chiral Derivatization Reagents: For the separation of enantiomers, chiral reagents such as enantiomerically pure amines or alcohols are used to form diastereomers that can be resolved on a standard achiral column.[11][12][24]
Mechanism of Fluorescent Labeling (ADAM):
Caption: Fluorescent labeling of a carboxylic acid with ADAM.
Performance Characteristics of Fluorescent Labeling Reagents:
| Reagent | Typical Method | Linearity (R²) | Limit of Detection (LOD) |
| ADAM | HPLC-Fluorescence | > 0.999[20] | 0.05 - 1.0 µg/mL[20] |
| 4-BNMA | LC-MS | Not specified | Not specified |
| Chiral Reagents (e.g., DBD-APy) | HPLC-Fluorescence | Not specified | 10 fmol[11][24] |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any analytical method hinges on a robust and well-documented protocol. Below are detailed, step-by-step methodologies for common derivatization procedures.
Protocol 1: Silylation of Carboxylic Acids with BSTFA for GC-MS Analysis
Objective: To prepare volatile and thermally stable trimethylsilyl esters of carboxylic acids for GC-MS analysis.
Materials:
-
Sample containing carboxylic acids
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) (optional, for hindered acids)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: If necessary, dissolve the dried sample in an appropriate anhydrous solvent.
-
Reagent Addition: Add an excess of BSTFA to the sample. A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.[14] For difficult-to-silylate compounds, a mixture of BSTFA with 1% TMCS can be used.[15]
-
Reaction: Tightly cap the vial and mix thoroughly. The reaction can often proceed at room temperature. For less reactive compounds, heat the mixture at 60-80°C for 20-30 minutes. The completion of the reaction can be monitored by analyzing aliquots at different time points until the product peak area no longer increases.[14]
-
Analysis: Cool the reaction mixture to room temperature. An aliquot of the derivatized sample can be directly injected into the GC-MS system.
Workflow for Silylation with BSTFA:
Caption: Experimental workflow for BSTFA derivatization.
Protocol 2: Alkylation of Carboxylic Acids with PFBBr for GC-ECD Analysis
Objective: To prepare pentafluorobenzyl esters for sensitive analysis by GC with electron capture detection.
Materials:
-
Sample containing carboxylic acids
-
PFBBr (Pentafluorobenzyl bromide)
-
Base (e.g., potassium carbonate, diisopropylethylamine)
-
Solvent (e.g., acetone, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the sample in a reaction vial and evaporate to dryness if necessary.
-
Reagent Addition: Add the solvent, PFBBr, and a catalytic amount of base to the vial. The base deprotonates the carboxylic acid, making it more nucleophilic.
-
Reaction: Cap the vial and heat at 60-80°C for a specified time (e.g., 30-60 minutes), depending on the reactivity of the carboxylic acids.[25]
-
Work-up: After cooling, the reaction mixture may require a work-up step, such as quenching with a weak acid and extraction with an organic solvent, to remove excess reagents and byproducts.
-
Analysis: The organic extract containing the PFB esters is then concentrated and analyzed by GC-ECD.
Workflow for Alkylation with PFBBr:
Caption: Experimental workflow for PFBBr derivatization.
Conclusion: Making an Informed Choice
The selection of a derivatization reagent is not a one-size-fits-all decision. A thorough understanding of the underlying chemistry, the specific requirements of the analytical method, and the nature of the analytes is paramount.
-
For general-purpose GC-MS analysis of a wide range of carboxylic acids, silylation reagents like BSTFA and MSTFA are excellent choices due to their high reactivity and the volatility of their byproducts.
-
When high sensitivity is required in GC analysis, particularly with an electron capture detector, alkylation with PFBBr is the preferred method.
-
For high-sensitivity LC analysis, fluorescent labeling reagents such as ADAM offer significant advantages.
-
For the challenging task of separating enantiomers, chiral derivatization reagents are indispensable.
By carefully considering the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate derivatization strategy to achieve accurate, reliable, and sensitive analysis of carboxylic acids.
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Comparing the cytotoxicity of Cyclohexanepentanoic acid and its structural analogues.
Starting: Research Cytotoxicity
I've initiated comprehensive searches to explore the cytotoxicity of cyclohexanep entanoic acid and similar structures. My focus is now on identifying close analogues and the cell lines most affected by them, aiming to build a solid foundation of current knowledge.
Analyzing: Structure-Activity Relationships
I've moved on to drafting the discussion, analyzing structure-activity relationships, and referencing key sources. I'm focusing on synthesizing the data from the comparative table, explaining each assay step, and building the workflow visualization. My goal is to determine the most logical structure for the comparison, including relevant analogues.
Expanding: Search Parameters
I'm expanding my initial searches, specifically targeting cytotoxicity data for cyclohexanepentanoic acid and related structures. I'm prioritizing the identification of relevant structural analogues and the specific cell lines used in previous studies. I'm also now looking for established protocols and reliable sources on cytotoxicity mechanisms. I'll outline the guide's structure soon.
Structural and conformational analysis of cyclopentane versus cyclohexane carboxylic acids.
An In-Depth Comparative Guide to the Structural and Conformational Analysis of Cyclopentane vs. Cyclohexane Carboxylic Acids
For researchers and professionals in drug development and materials science, a molecule's three-dimensional structure is intrinsically linked to its function, reactivity, and physicochemical properties. Cycloalkane rings, particularly five- and six-membered systems, are ubiquitous scaffolds in pharmaceuticals and natural products. This guide provides a detailed comparative analysis of cyclopentane carboxylic acid and cyclohexane carboxylic acid, focusing on the profound impact their respective ring structures have on conformational behavior. We will explore the underlying principles of ring strain, conformational isomerism, and the experimental techniques used to elucidate these structural nuances.
Part 1: Ring Structure and Inherent Strain - The Foundational Difference
The core of the comparison lies in the inherent stability of the parent cycloalkane rings. A molecule's total energy is a sum of contributions from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded atoms approaching too closely).[1]
Cyclohexane: The Strain-Free Ideal
The cyclohexane ring is widely regarded as the most stable cycloalkane.[2] It achieves this stability by adopting a non-planar, puckered chair conformation .[3][4] In this arrangement:
-
Angle Strain is Eliminated: All C-C-C bond angles are approximately 111.5°, very close to the ideal tetrahedral angle of 109.5°.[3][4]
-
Torsional Strain is Minimized: All adjacent C-H bonds along the ring are perfectly staggered, preventing eclipsing interactions.[3][4][5]
This near-perfect geometry results in cyclohexane having a ring strain of essentially zero, making it as stable as a straight-chain alkane.[2][6][7]
Cyclopentane: A Battle Between Angle and Torsional Strain
A planar cyclopentane would have internal bond angles of 108°, remarkably close to the ideal 109.5°.[7][8] However, a flat structure would force all adjacent C-H bonds into fully eclipsed positions, creating significant torsional strain (approximately 10 kcal/mol).[7] To alleviate this, cyclopentane adopts non-planar conformations. The two most recognized forms are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry).[7][9]
These conformations are very close in energy, and the molecule rapidly interconverts between them through a low-energy process called pseudorotation .[9] This puckering reduces torsional strain but introduces some angle strain. The result is a molecule with a moderate overall ring strain of about 6 kcal/mol.[7]
Comparative Data: Ring Strain
| Cycloalkane | Dominant Conformation | Angle Strain | Torsional Strain | Total Ring Strain (kcal/mol) |
| Cyclopentane | Envelope / Twist | Low | Moderate (relieved by puckering) | ~6[7] |
| Cyclohexane | Chair | Negligible | Negligible | 0[6][7] |
Part 2: The Influence of the Carboxylic Acid Substituent
Adding a carboxylic acid (-COOH) group introduces a new element that influences the conformational equilibrium of each ring system.
Cyclohexane Carboxylic Acid: A Clear Equatorial Preference
In the chair conformation of cyclohexane, substituents can occupy two distinct positions:
-
Axial: Bonds parallel to the principal axis of the ring.
-
Equatorial: Bonds extending from the "equator" of the ring.
The cyclohexane ring is not static; it undergoes a "ring flip" where axial and equatorial positions interconvert. For cyclohexane carboxylic acid, the two chair conformations are not of equal energy. The conformer with the -COOH group in the equatorial position is significantly more stable.
When the bulky carboxylic acid group is in the axial position, it experiences steric repulsion with the two axial hydrogens on the same face of the ring (at carbons 3 and 5). This is known as a 1,3-diaxial interaction .[4] This steric strain destabilizes the axial conformer, making the equatorial conformation the overwhelmingly preferred state.
Caption: Conformational equilibrium of cyclohexane carboxylic acid.
Cyclopentane Carboxylic Acid: A More Subtle Influence
For cyclopentane carboxylic acid, the -COOH group influences the pseudorotation pathway. While the energy differences between conformations are much smaller than in the cyclohexane derivative, the substituent will preferentially occupy a position that minimizes steric interactions. In the solid state, X-ray crystallography has shown that substituted cyclopentane rings can adopt a rigid conformation, often intermediate between the ideal envelope and twist forms.[9]
Caption: Rapid pseudorotation in the cyclopentane ring.
Part 3: Comparative Physicochemical and Spectroscopic Properties
The structural differences manifest in the molecules' measurable properties.
| Property | Cyclopentane Carboxylic Acid | Cyclohexane Carboxylic Acid | Rationale for Difference |
| Molecular Formula | C₆H₁₀O₂[10] | C₇H₁₂O₂[11] | Cyclohexane has one additional -CH₂- group. |
| Molecular Weight | 114.14 g/mol [10] | 128.17 g/mol [12] | Difference in molecular formula. |
| pKa | ~4.98 | ~4.90[13] | The acidity is very similar. The slight difference can be attributed to subtle electronic effects arising from the different ring geometries and hybridization. |
| ¹H NMR (Carboxylic H) | ~12 ppm (broad singlet)[14][15] | ~12 ppm (broad singlet)[14][15] | The acidic proton is highly deshielded and its chemical shift is characteristic of carboxylic acids. |
| ¹³C NMR (Carbonyl C) | ~185 ppm[14] | ~185 ppm[14][16] | The carbonyl carbon chemical shift is characteristic for saturated aliphatic carboxylic acids. |
| IR (C=O Stretch) | ~1710 cm⁻¹ (dimeric)[14] | ~1710 cm⁻¹ (dimeric)[14] | This absorption is characteristic of a hydrogen-bonded carboxylic acid dimer. |
Part 4: Experimental Protocols for Structural Elucidation
A multi-technique approach is essential for a complete conformational analysis.
Caption: General workflow for conformational analysis.
Protocol 1: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying conformational equilibria in solution.
Objective: To determine the dominant conformation and the ratio of conformers at equilibrium.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Pay close attention to the signal of the proton on the carbon bearing the carboxylic acid (the α-proton).
-
For cyclohexane carboxylic acid, the width and coupling constants of this signal are diagnostic. An axial α-proton will typically show large couplings to the two adjacent axial protons, resulting in a broad multiplet. An equatorial α-proton will show smaller couplings, resulting in a narrower multiplet.
-
For cyclopentane carboxylic acid, the signals are often time-averaged due to rapid pseudorotation at room temperature, leading to sharper, averaged signals.
-
-
Data Acquisition (¹³C NMR):
-
Variable Temperature (VT) NMR (Advanced):
-
For dynamic systems, acquiring spectra at different temperatures can be informative.
-
Cooling the sample can "freeze out" the equilibrium, allowing for the observation of signals from individual conformers. This is particularly useful for quantifying the energy barrier of the ring flip in the cyclohexane derivative.
-
-
Interpretation:
-
For cyclohexane carboxylic acid, the observed coupling constants for the α-proton can be used to calculate the mole fraction of the axial and equatorial conformers using the Karplus equation. However, the equilibrium heavily favors the equatorial conformer, so the spectrum will almost exclusively reflect that single conformation.
-
For cyclopentane carboxylic acid, the averaged signals indicate a low energy barrier for interconversion between its various puckered forms.
-
Protocol 2: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state.[17]
Objective: To determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: Grow a single crystal of high quality. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection:
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell dimensions of the crystal.
-
The intensities of the spots are used to determine the arrangement of atoms within the unit cell.
-
Sophisticated software is used to solve the phase problem and generate an electron density map, from which an atomic model is built and refined.
-
-
Interpretation:
-
The final model provides the precise conformation in the crystal lattice. For both acids, this technique often reveals a dimeric structure where two molecules are held together by hydrogen bonds between their carboxylic acid groups.[9]
-
For cyclohexane carboxylic acid, the crystal structure will confirm the chair conformation with the -COOH group in the equatorial position.[18]
-
For cyclopentane carboxylic acid, the structure will show a specific puckered conformation (e.g., envelope or twist) "frozen" in the solid state.[9][19]
-
Conclusion
The structural and conformational differences between cyclopentane and cyclohexane carboxylic acids are significant and stem directly from the inherent strain and flexibility of the five- and six-membered rings.
-
Cyclohexane carboxylic acid exists predominantly in a single, strain-free chair conformation with its carboxylic acid group locked in the sterically favorable equatorial position . Its conformational landscape is well-defined and energetically rigid.
-
Cyclopentane carboxylic acid is a more dynamic system. It alleviates torsional strain through puckering, leading to a rapid pseudorotation among low-energy envelope and twist conformations. Its conformational landscape is shallow and fluid.
Understanding these fundamental differences is critical for medicinal chemists and materials scientists. The well-defined, rigid structure of the cyclohexane scaffold can be advantageous for creating molecules with specific vectoral orientations for receptor binding. Conversely, the flexibility of the cyclopentane ring might be exploited to allow for conformational adaptability upon binding to a biological target. The choice between these two fundamental building blocks is, therefore, a critical design element dictated by the specific application and desired molecular properties.
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Margulis, T. N. (1975). The Structure of the Cyclopentane Ring. 1-Phenylcyclopentanecarboxylic Acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(4), 1049-1052. Retrieved from [Link]
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Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? - Quora. (2017, June 30). Retrieved from [Link]
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Conformational Analysis of Cyclohexane: Examples & Changes - StudySmarter. (2023, October 14). Retrieved from [Link]
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Conformations of Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]
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The synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Cyclopentane carboxylic acid | SIELC Technologies. (2018, May 16). Retrieved from [Link]
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X-ray study of the conformation of the molecule of 1,2-trans-cyclopentanedicarboxylic acid | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry - YouTube. (2018, November 12). Retrieved from [Link]
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Cyclohexane Conformations: Chair, Boat, and Ring Inversion - Studylib. (n.d.). Retrieved from [Link]...
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Spectroscopic Features of Carboxylic Acids - Oregon State University. (2020, February 7). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of HMG-CoA Reductase Inhibitors (Statins)
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. As a cornerstone in the management of hypercholesterolemia, the development of statins is a prime example of successful rational drug design.[1][2] Understanding the intricate relationship between the chemical structure of these molecules and their potent inhibitory activity is crucial for the design of novel and more effective therapeutic agents.
The Central Role of HMG-CoA Reductase in Cholesterol Biosynthesis
HMG-CoA reductase is a transmembrane glycoprotein located on the endoplasmic reticulum that catalyzes the rate-limiting step in cholesterol biosynthesis: the reduction of HMG-CoA to mevalonate. By inhibiting this key enzyme, statins effectively reduce the endogenous production of cholesterol in the liver.[1][2] This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, a primary factor in the development of atherosclerosis and cardiovascular disease.[3][4][5]
Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects that contribute to their cardiovascular protective benefits. These include improving endothelial function, reducing inflammation, decreasing oxidative stress, and stabilizing atherosclerotic plaques.[4][6]
The Statin Pharmacophore: A Tale of Two Moieties
The remarkable efficacy of statins stems from a common structural motif that mimics the natural substrate, HMG-CoA. This pharmacophore can be dissected into two key components:
-
The Dihydroxyheptanoic Acid Moiety: This polar side chain is the cornerstone of statin activity. It directly mimics the structure of mevalonic acid, the product of the HMG-CoA reductase reaction, allowing it to bind with high affinity to the active site of the enzyme.[7] Statins are competitive inhibitors, vying with HMG-CoA for binding to the reductase.[2][7]
-
The Hydrophobic Ring System: This component is responsible for anchoring the inhibitor within the active site and contributes to the overall binding affinity. The nature of this ring system is a major point of variation among different statins and significantly influences their potency and pharmacokinetic properties.[8]
Many of the pioneering statins, such as lovastatin and simvastatin, are administered as inactive prodrugs containing a lactone ring.[9] In the body, this lactone is hydrolyzed to the active open-acid form.[9]
Comparative Analysis of Statin Analogs: A Structure-Activity Deep Dive
The evolution of statins from naturally derived compounds to fully synthetic molecules has provided a rich dataset for understanding their SAR. The following table summarizes the key structural features and corresponding inhibitory potencies of several major statins.
| Statin | Ring System | Key Substituents | IC50 (nM) for HMG-CoA Reductase |
| Mevastatin | Decahydronaphthalene | Methyl | ~25 |
| Lovastatin | Decahydronaphthalene | Methyl, 2-methylbutyrate side chain | ~23 |
| Simvastatin | Decahydronaphthalene | Methyl, 2,2-dimethylbutyrate side chain | ~11 |
| Pravastatin | Hexahydronaphthalene | Hydroxyl group | ~20 |
| Fluvastatin | Indole | Fluorophenyl, Isopropyl | ~28 |
| Atorvastatin | Pyrrole | Fluorophenyl, Isopropyl, Amide | ~8 |
| Rosuvastatin | Pyrimidine | Fluorophenyl, Methanesulfonamide | ~5 |
| Pitavastatin | Quinoline | Fluorophenyl, Cyclopropyl | ~1.8 |
Note: IC50 values can vary between studies and assay conditions. The values presented here are representative approximations for comparative purposes.
Insights from the Ring System
The nature of the hydrophobic ring system plays a pivotal role in the inhibitory potency of statins.
-
Natural Statins and their Analogs: Mevastatin, lovastatin, simvastatin, and pravastatin all share a decalin or hexahydronaphthalene ring system. The key difference between lovastatin and the more potent simvastatin lies in the side chain ester, with the dimethylbutyrate of simvastatin providing enhanced hydrophobic interactions within the active site.[9] The introduction of a hydroxyl group in pravastatin increases its hydrophilicity, which is thought to contribute to its liver-specific action.
-
Synthetic Statins: The development of fully synthetic statins, such as atorvastatin, rosuvastatin, and pitavastatin, introduced diverse heterocyclic ring systems like pyrrole, pyrimidine, and quinoline.[2] These modifications allowed for the optimization of interactions with the enzyme. For instance, the methanesulfonamide group in rosuvastatin forms additional hydrogen bonds within the active site, contributing to its high potency.
The Impact of Substituents
Small changes in the substituents on the ring system can lead to significant differences in activity.[1] The presence of fluorophenyl groups in many synthetic statins enhances their binding affinity. Quantitative structure-activity relationship (QSAR) studies have shown that the size and hydrophobicity of substituents are critical factors influencing inhibitory potency.[8] In some cases, electronegative groups in the side chain can also enhance activity.[10]
Experimental Protocols for Evaluating HMG-CoA Reductase Inhibitors
The determination of a compound's inhibitory activity against HMG-CoA reductase is a critical step in the drug discovery process. The most common method is an in vitro enzyme inhibition assay.
HMG-CoA Reductase Inhibition Assay Protocol
This protocol is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase in the presence of its substrate, HMG-CoA.[3]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., pravastatin)[11]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound at various concentrations (or positive control/vehicle control)
-
HMG-CoA reductase enzyme
-
-
Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[12][13]
-
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[14] Several software packages and online tools are available for calculating IC50 values from experimental data.[11][15]
Visualizing the Mechanism and Workflow
Cholesterol Biosynthesis Pathway and Statin Inhibition
Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of statins on HMG-CoA reductase.
Experimental Workflow for Statin SAR Analysis
Caption: A typical workflow for the structure-activity relationship (SAR) analysis of novel statin analogs.
Concluding Remarks and Future Directions
The study of the structure-activity relationship of HMG-CoA reductase inhibitors has been instrumental in the development of highly effective drugs for the management of hypercholesterolemia.[1] The key to their success lies in the combination of a dihydroxyheptanoic acid moiety that mimics the natural substrate and a diverse hydrophobic ring system that optimizes binding to the enzyme's active site.
Future research in this area may focus on the development of tissue-specific statins to minimize potential side effects, such as myopathy and an increased risk of type 2 diabetes.[6][16][17] Furthermore, the application of computational methods, such as molecular dynamics simulations and advanced QSAR modeling, will continue to provide valuable insights for the rational design of the next generation of HMG-CoA reductase inhibitors.[18][19]
References
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- Discovery and quantitative structure-activity relationship study of lepidopteran HMG-CoA reductase inhibitors as selective insecticides. Pest Management Science.
- Lead optimization and structure-activity relationships of HMG-CoA reductase inhibitors.
- Design, synthesis and biological evaluation of novel dualaction statin conjugates with triglyceride and cholesterol lowering activities.
- Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry.
- 3-Hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. 9. The synthesis and biological evaluation of novel simvastatin analogs. Journal of Medicinal Chemistry.
- Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. ACS Omega.
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- HMG-CoA Reductase Inhibitors.
- How to determine experimental IC50 value?
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A comparative guide to the biological activity of cyclopentyl and cyclohexyl propenoic acid analogs.
Introduction: The Subtle Dance of Cycloalkyl Moieties in Drug Design
In the intricate world of medicinal chemistry, the modification of a lead compound's structure is a pivotal strategy for optimizing its pharmacological profile. Among the vast arsenal of structural modifications, the introduction of cycloalkyl groups is a time-honored tactic to enhance properties such as potency, selectivity, and metabolic stability. This guide provides a comparative analysis of two commonly employed cycloalkyl moieties, cyclopentyl and cyclohexyl groups, when incorporated into a propenoic acid scaffold. While structurally similar, the seemingly minor difference of a single carbon atom in the ring imparts distinct conformational and electronic properties that can translate into significant variations in biological activity.
Propenoic acid derivatives, also known as acrylates or cinnamates, are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The incorporation of cyclopentyl or cyclohexyl groups into this scaffold can modulate these activities by influencing how the molecule interacts with its biological target. This guide will delve into the underlying principles governing these differences, supported by experimental evidence from analogous molecular systems, and provide practical insights for researchers in drug discovery and development.
Physicochemical and Stereochemical Considerations: A Tale of Two Rings
The biological activity of a molecule is intrinsically linked to its three-dimensional shape, flexibility, and electronic properties. The choice between a cyclopentyl and a cyclohexyl substituent can profoundly influence these characteristics.
Cyclopentyl Group: The five-membered cyclopentane ring is characterized by a degree of ring strain.[2] This strain influences its conformational flexibility, allowing it to adopt various "envelope" and "twist" conformations. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit into a binding pocket. However, the inherent strain can also render it more susceptible to certain metabolic transformations.[3]
Cyclohexyl Group: In contrast, the six-membered cyclohexane ring is virtually strain-free and predominantly exists in a stable "chair" conformation.[4] This conformational rigidity can be beneficial for locking the molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a specific target. However, this rigidity can also be a disadvantage if the optimal binding conformation is not the low-energy chair form.
These fundamental differences in ring strain and conformational freedom are a key determinant of the differential biological activities observed between cyclopentyl and cyclohexyl analogs.
Comparative Biological Activity: Insights from Analogous Systems
While direct head-to-head comparative studies of cyclopentyl and cyclohexyl propenoic acid analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from structurally related classes of bioactive molecules.
Prostaglandin Analogs: A Case Study in Receptor Affinity
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes and are characterized by a cyclopentane ring.[5] Synthetic prostaglandin analogs are widely used in medicine, particularly in ophthalmology for the treatment of glaucoma.[6][7]
A pivotal study on a prostaglandin FP agonist, cloprostenol, which contains a cyclopentane ring, provides a direct comparison. When the native cyclopentane ring was replaced with a cyclohexane ring, the resulting analog exhibited a significant drop in potency. The EC50 value, a measure of the concentration required to elicit a half-maximal response, increased from 1 nM for the parent compound to 319 nM for the cyclohexyl analog in a prostaglandin FP receptor-linked second-messenger assay.[8][9] This stark difference underscores the critical role of the five-membered ring in maintaining the optimal geometry for receptor binding and activation.
Anticancer Naphthoquinone Esters: Impact on Cytotoxicity
In the realm of oncology, a study on novel naphthoquinone esters demonstrated a clear trend in cytotoxic activity related to the cycloalkyl substituent. Analogs bearing a 2'-cyclopentyl group on the propyl chain exhibited stronger anticancer activity against human epidermoid carcinoma (KB), human cervical carcinoma (HeLa), and human hepatocellular carcinoma (HepG2) cell lines compared to their 2'-cyclohexyl counterparts.[4] This suggests that the conformational properties or the steric profile of the cyclopentyl group may lead to a more favorable interaction with the molecular target responsible for the cytotoxic effect.
Fentanyl Analogs: A Window into Metabolic Fate
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall therapeutic efficacy. A comparative study on the metabolism of alicyclic fentanyl analogs, including cyclopentyl and cyclohexyl derivatives, revealed significant differences in their biotransformation pathways.[3][10]
The study, conducted using human hepatocytes, showed that as the size of the alicyclic ring increased, the extent of N-dealkylation decreased, while oxidation of the cycloalkyl ring became more prominent.[10] For cyclopentyl fentanyl, major metabolites resulted from both hydroxylation of the cyclopentyl ring and N-dealkylation.[3] In contrast, for cyclohexyl fentanyl, while hydroxylation of the cyclohexyl ring was also a major pathway, amide hydrolysis was a more significant metabolic route compared to the cyclopentyl analog.[3] These findings highlight how the choice of the cycloalkyl ring can direct the metabolic fate of a molecule, which in turn influences its duration of action and potential for drug-drug interactions.
Data Summary
The following table summarizes the comparative biological activity data from the analogous systems discussed:
| Compound Class | Cyclopentyl Analog Activity | Cyclohexyl Analog Activity | Key Finding | Reference(s) |
| Prostaglandin FP Agonists | High Potency (EC50 ≈ 1 nM for parent) | Significantly Lower Potency (EC50 = 319 nM) | The cyclopentyl ring is crucial for high-affinity binding to the prostaglandin FP receptor. | [8],[9] |
| Naphthoquinone Esters | Stronger Cytotoxicity | Weaker Cytotoxicity | The cyclopentyl substituent confers greater anticancer activity in this series. | [4] |
| Fentanyl Analogs | Metabolism via ring hydroxylation and N-dealkylation | Metabolism via ring hydroxylation and amide hydrolysis | Ring size influences the primary metabolic pathways. | [3],[10] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key precursors to cyclopentyl and cyclohexyl propenoic acid analogs and for the assessment of their biological activity.
Synthesis of 3-(2-Oxocyclopentyl/cyclohexyl)propanoic Acid
These compounds are versatile intermediates for the synthesis of a variety of propenoic acid derivatives. The following protocol is a robust two-step process.[11][12]
Step 1: Michael Addition to form the Ester Intermediate
-
To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add cyclopentanone (or cyclohexanone), morpholine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and remove the water azeotropically until the formation of the enamine is complete (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add methyl acrylate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(2-oxocyclopentyl/cyclohexyl)propanoate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to 50-80°C and stir for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 3-(2-oxocyclopentyl/cyclohexyl)propanoic acid.
In Vitro Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of the synthesized analogs to a specific G-protein coupled receptor (GPCR).
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the unlabeled test compounds (cyclopentyl and cyclohexyl propenoic acid analogs).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
Visualizations
Conceptual Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of cyclopentyl and cyclohexyl propenoic acid analogs.
Influence of Cycloalkyl Ring on Receptor Interaction
Caption: Hypothetical interaction of cyclopentyl vs. cyclohexyl analogs with a receptor binding pocket.
Conclusion and Future Directions
The choice between incorporating a cyclopentyl or a cyclohexyl moiety into a propenoic acid scaffold is a nuanced decision with significant implications for the resulting analog's biological activity. The available evidence from analogous systems strongly suggests that the five-membered cyclopentyl ring, with its inherent flexibility, may be advantageous for achieving higher potency, particularly when the target binding pocket can accommodate conformational adjustments. Conversely, the rigid chair conformation of the cyclohexyl ring might offer benefits in terms of pre-organizing the molecule for optimal binding in specific cases, though it can also lead to steric clashes and reduced affinity.
Furthermore, the metabolic fate of these analogs is demonstrably influenced by the ring size, with larger rings potentially shifting metabolism towards ring oxidation. This has profound implications for the pharmacokinetic profile, including clearance and potential for active metabolites.
Future research should focus on the direct synthesis and parallel biological evaluation of cyclopentyl and cyclohexyl propenoic acid analogs against a panel of relevant biological targets. Such studies would provide invaluable quantitative data to solidify the structure-activity relationships discussed in this guide and enable more rational design of future drug candidates. By understanding the subtle yet significant impact of these cycloalkyl groups, researchers can better navigate the complex landscape of drug discovery and development.
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Klimko, P. G., et al. (2000). Synthesis and Biological Activity of a Novel 11a-Homo (Cyclohexyl) Prostaglandin. Journal of Medicinal Chemistry, 43(18), 3400-3407. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Cyclohexanepentanoic Acid
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of cyclohexanepentanoic acid, moving beyond simple instructions to explain the causality behind each critical step. Our goal is to empower your team with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential for selecting the appropriate personal protective equipment (PPE) and handling procedures. While specific GHS hazard data for this compound is not extensively documented, we can infer its likely properties from structurally similar carboxylic acids, such as cyclohexanepropanoic acid and cyclohexanecarboxylic acid.
Inferred Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that:
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[5][6] | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[5] |
| Body Protection | Standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area or chemical fume hood.[5] | Required if generating dusts or aerosols, or when handling large quantities. |
Causality Note: The selection of PPE is a direct response to the chemical's hazard profile. The carboxylic acid functional group makes the compound irritating to all tissues it contacts; therefore, barrier protection is the primary line of defense.
Core Disposal Protocol: A Self-Validating Workflow
The disposal of this compound must be treated as a formal hazardous waste management process, governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] Adherence to this protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including contaminated items (e.g., pipette tips, absorbent materials), must be managed as hazardous chemical waste.[7]
-
Segregate Incompatibles: This is a critical safety step. Store this compound waste separately from bases and strong oxidizing agents.[9][10]
-
Expert Insight: Mixing acids with bases can cause a violent exothermic (heat-generating) reaction. Mixing with strong oxidizers can lead to fire or explosion. Proper segregation prevents these dangerous reactions within the waste container.[10]
-
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with acids, such as high-density polyethylene (HDPE).[10] The container must have a secure, tight-fitting lid.[7]
-
Never Overfill: Fill liquid waste containers to no more than 75% capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills from handling.
-
Label Correctly and Immediately: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound Waste"
-
A list of all other chemical constituents in the container.
-
The approximate percentage of each component.
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Except when adding waste, the container must be kept securely closed at all times.[7][11] This is one of the most common EPA violations and is crucial for preventing the release of vapors and protecting against spills.
-
Store in a Designated Area: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[11] The storage location should be cool, dry, well-ventilated, and ideally within secondary containment to control any potential leaks.[12]
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to treat or dispose of the waste yourself. Your institution's EHS department or a licensed hazardous waste disposal contractor is responsible for the final collection, transport, and disposal of the waste.[5][8]
-
Maintain Records: Follow your institution's procedures for requesting a waste pickup and maintaining any required logs or manifests.[11]
Trustworthiness Note: This protocol is a self-validating system. By correctly characterizing, segregating, and labeling the waste, you provide the EHS disposal team with the necessary information to handle it safely, ensuring a compliant "cradle to grave" management process as mandated by RCRA.[7]
Emergency Procedures for Spills
Accidents can happen. A prepared response is key to mitigating risk.
-
Small Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (See Table 1).
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9][12]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (Beyond Your Control):
Decontamination Protocol
Any laboratory equipment (e.g., glassware, magnetic stir bars) that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Perform a preliminary rinse with a suitable solvent (one in which the acid is soluble). This initial rinsate must be collected and disposed of as hazardous waste in your designated container.
-
Secondary Wash: Wash the equipment thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water. After the initial hazardous rinsate is collected, subsequent wash and rinse water can typically be disposed of down the sanitary sewer, assuming no other hazardous contaminants are present.[13]
Disposal Decision Workflow
This diagram illustrates the logical steps for managing this compound waste from generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
References
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
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How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]
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Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Cyclohexanepentanoic Acid
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling chemical reagents like Cyclohexanepentanoic acid (CAS 5962-88-9), a carboxylic acid derivative, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale and procedures for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the fidelity of your research.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound, while not acutely toxic, presents significant hazards upon contact. Safety Data Sheets (SDS) consistently classify it as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. The carboxylic acid functional group is the primary driver of its corrosive properties in concentrated forms or upon prolonged contact. Understanding this is the first step in appreciating the critical role of a properly implemented PPE protocol.
| Hazard Classification | Target Organ(s) | Rationale for Concern |
| Skin Irritation (H315) | Skin | Can cause redness, itching, and inflammation upon direct contact. Prolonged exposure can lead to more severe dermal effects. |
| Serious Eye Irritation (H319) | Eyes | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. |
| Respiratory Irritation (H335) | Respiratory System | Inhalation of dust or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath. |
This data is synthesized from multiple Safety Data Sheets.
The Core Ensemble: Your Primary Defense
A multi-layered approach to PPE is essential when handling this compound. This involves selecting the appropriate protection for your eyes, skin, and respiratory system.
Eye and Face Protection: A Clear Necessity
Given its classification as a serious eye irritant, robust eye protection is mandatory.
-
Chemical Splash Goggles: These should be your minimum standard. Unlike safety glasses, goggles form a protective seal around the eyes, preventing splashes from entering from the top, bottom, or sides. According to OSHA standard 29 CFR 1910.133, eye and face protection must be provided whenever there is a risk of injury from chemical splashes[1].
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in conjunction with chemical splash goggles. A face shield offers a broader area of protection for the entire face.
Skin Protection: The Impermeable Barrier
Preventing dermal contact is crucial to avoid skin irritation. This is achieved through a combination of appropriate gloves and protective clothing.
The choice of glove material is critical and should be based on chemical compatibility. For carboxylic acids like this compound, nitrile and neoprene gloves are generally recommended for their resistance to a range of chemicals, including acids.
-
Nitrile Gloves: Offer excellent resistance to many chemicals, including weak acids and caustics, and are a good alternative for those with latex allergies[2][3]. They provide good puncture resistance and dexterity. However, for concentrated acids, their protection may be limited to short-term splash contact[4].
-
Neoprene Gloves: Provide protection against a broad spectrum of chemicals, including acids, bases, alcohols, and petroleum products[5]. They are known for their durability and flexibility.
It is imperative to consult the glove manufacturer's specific chemical resistance chart for breakthrough times and permeation rates for the chemicals you are using. Always inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A standard, buttoned lab coat is essential to protect your street clothes and underlying skin from minor spills and contamination.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash hazard, a chemical-resistant apron made of materials like rubber or PVC should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation
Given the potential for respiratory irritation, particularly when handling the solid form which can generate dust, or when heating the liquid which can produce vapors, respiratory protection is a key consideration.
-
Engineering Controls First: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator Selection: When engineering controls are insufficient or during emergency situations, a respirator is necessary. The selection of a respirator should be based on a thorough hazard assessment.
-
N95 Particulate Respirator: For handling the solid form where dust may be generated, a NIOSH-approved N95 respirator can provide adequate protection against airborne particulates[6][7].
-
Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges: If working with heated this compound or in situations where vapors may be present, a half-mask or full-facepiece APR equipped with the appropriate cartridges is recommended. NIOSH uses a color-coding system for respirator cartridges; organic vapor cartridges are black, and acid gas cartridges are white[8]. A combination cartridge may be suitable.
-
A formal respiratory protection program, including fit testing and training, is required by OSHA (29 CFR 1910.134) for mandatory respirator use[1].
Procedural Discipline: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Respirator: If a respirator is required, perform a user seal check to ensure it is properly fitted.
-
Goggles/Face Shield: Put on your eye and face protection, adjusting for a secure fit.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves overlap the sleeves of your lab coat.
Doffing Procedure
The principle of doffing is to touch the potentially contaminated outside of the PPE as little as possible.
-
Gloves: Remove your gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them in the appropriate waste container.
-
Goggles/Face Shield: Remove your eye and face protection by handling the strap or earpieces, avoiding contact with the front surface.
-
Lab Coat/Gown: Unfasten your lab coat and remove it by rolling it inside out, keeping the contaminated exterior contained.
-
Respirator: If you are wearing a respirator, remove it without touching the front of the respirator.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Proper handling extends beyond personal protection to include the safe management and disposal of this compound and any contaminated materials.
Handling and Storage
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Store the chemical in a tightly sealed, compatible container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Spill Management
In the event of a spill, your safety is the first priority.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean it up with the available resources. For large or unknown spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat or apron. A respirator may be necessary depending on the scale of the spill and the ventilation.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the chemical.
-
Neutralize (if appropriate): For acid spills, neutralization with a weak base like sodium bicarbonate can be performed. Add the neutralizing agent slowly and cautiously, as this can generate heat and gas.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal
This compound and materials contaminated with it must be disposed of as hazardous waste in accordance with federal, state, and local regulations. The EPA classifies corrosive wastes with a pH of 2 or less or 12.5 or more as hazardous under the code D002[9][10].
-
Waste Collection:
-
Collect all waste (unwanted product, contaminated absorbent materials, and disposable PPE) in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE). Do not use metal containers.
-
The container must have a secure, leak-proof lid and be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "spill debris," "used gloves").
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent the release of material in case of a container leak.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this chemical waste down the drain or in the regular trash.
-
By adhering to these comprehensive guidelines, you can handle this compound with the confidence that comes from a deep understanding of the risks and the robust protective measures in place. This commitment to safety is the bedrock of innovative and responsible science.
References
-
UCLA Environmental Health & Safety. (2019). Donning and Doffing PPE Standard Operating Procedure. Retrieved from [Link]
-
SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Retrieved from a general web search, as a direct link was not available in the search results.
-
National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
-
Purdue University Radiological and Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. OSHA 3151-02R 2023. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
-
Trillium Health Partners. (2020, March 17). Donning and Doffing of PPE [Video]. YouTube. Retrieved from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Household Hazardous Waste (HHW). Retrieved from [Link]
-
Rainbow Technology. (n.d.). Acid-Resistant Neoprene Gloves. Retrieved from [Link]
-
Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2025). Respirator Selection Guide for the Healthcare Industry. DHHS (NIOSH) Publication No. 2025-102. Retrieved from [Link]
-
Rubber-Cal. (2025). All About the Chemical Resistance of Neoprene. Retrieved from [Link]
-
YouTube. (2020). Donning and Doffing of PPE. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Kelco. (2008). Chemical Compatibility Chart: Neoprene. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from a general web search, as a direct link was not available in the search results.
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. wellbefore.com [wellbefore.com]
- 3. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safetyware.com [safetyware.com]
- 6. students.umw.edu [students.umw.edu]
- 7. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. my.alfred.edu [my.alfred.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
